Ethyl 3-amino-3-oxopropanoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 42301. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-amino-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c1-2-9-5(8)3-4(6)7/h2-3H2,1H3,(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVSPVEYCSVXYBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50285562 | |
| Record name | Ethyl 3-amino-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50285562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7597-56-0 | |
| Record name | 7597-56-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42301 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 3-amino-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50285562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2-carbamoylacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"Ethyl 3-amino-3-oxopropanoate" chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-amino-3-oxopropanoate, also known as ethyl malonamate, is a valuable building block in organic synthesis, particularly in the preparation of heterocyclic compounds and molecules of pharmaceutical interest. Its bifunctional nature, possessing both an ester and a primary amide group, allows for a variety of chemical transformations. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and its role in the development of therapeutic agents.
Chemical Structure and Properties
This compound is a relatively simple organic molecule with the chemical formula C₅H₉NO₃. Its structure features an ethyl ester group and a primary amide group attached to a central methylene carbon.
Table 1: Chemical Identifiers and Structural Information
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 7597-56-0 |
| Molecular Formula | C₅H₉NO₃ |
| Molecular Weight | 131.13 g/mol |
| SMILES | CCOC(=O)CC(=O)N |
| InChI | InChI=1S/C5H9NO3/c1-2-9-5(8)3-4(6)7/h2-3H2,1H3,(H2,6,7) |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Melting Point | 47-50 °C | |
| Boiling Point | 265.6 ± 23.0 °C (Predicted) | |
| Density | 1.136 ± 0.06 g/cm³ (Predicted) | |
| Solubility | Soluble in chloroform and methanol (slightly) | |
| pKa (Active Methylene) | ~10-11 (Estimated for similar β-keto esters) |
**Table 3: Computational Data
"Ethyl 3-amino-3-oxopropanoate" CAS number and molecular formula
CAS Number: 7597-56-0 Molecular Formula: C₅H₉NO₃
This technical guide provides a comprehensive overview of Ethyl 3-amino-3-oxopropanoate, a valuable building block in synthetic organic and medicinal chemistry. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and applications, with a focus on its role as a precursor to bioactive heterocyclic compounds.
Chemical and Physical Properties
This compound, also known as ethyl malonamate, is a bifunctional molecule featuring both an ester and an amide group. This structure imparts a unique reactivity profile, making it a versatile intermediate in various chemical transformations. A summary of its key physical and chemical properties is presented below.
| Property | Value | Reference |
| Molecular Weight | 131.13 g/mol | [1] |
| Appearance | White solid | [ ] |
| Melting Point | 47-50 °C | [ ] |
| Boiling Point (Predicted) | 265.6 ± 23.0 °C | [ ] |
| Density (Predicted) | 1.136 ± 0.06 g/cm³ | [ ] |
| SMILES | CCOC(=O)CC(=O)N | [2] |
| InChIKey | UVSPVEYCSVXYBB-UHFFFAOYSA-N | [ ] |
Synthesis and Reactivity
The synthesis of this compound can be achieved through several established chemical routes. One common approach involves the partial ammonolysis of diethyl malonate. The presence of both a nucleophilic amine and an electrophilic ester in the same molecule allows it to be a key precursor in the synthesis of a variety of heterocyclic systems.
Synthesis of Heterocyclic Compounds
A significant application of this compound is in the synthesis of nitrogen-containing heterocycles, which are prevalent scaffolds in many pharmaceutical agents. Of particular note is its use in the preparation of pyrazole derivatives.
Experimental Protocols
Synthesis of 5-amino-1H-pyrazole-4-carboxylate derivatives
The reaction of β-ketoesters, such as this compound, with hydrazine is a well-established method for the synthesis of pyrazoles. The following is a general procedure for this type of transformation.
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol (anhydrous)
-
Glacial acetic acid (optional, as catalyst)
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
To this solution, add hydrazine hydrate (1.0-1.2 equivalents). A catalytic amount of glacial acetic acid may be added to facilitate the reaction.
-
The reaction mixture is then heated to reflux and maintained at this temperature for a period of 2 to 6 hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin-Layer Chromatography (TLC).
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the desired pyrazole derivative.
Biological Significance and Potential Therapeutic Applications
While this compound itself has not been extensively studied for its biological activity, its derivatives, particularly the heterocyclic compounds synthesized from it, have shown promise in various therapeutic areas. These derivatives have been reported to possess anti-inflammatory and antiviral properties.
Anti-inflammatory Activity of Derivatives
Derivatives of this compound have been investigated for their potential to modulate inflammatory responses. The mechanism of action for some of these compounds involves the inhibition of key signaling pathways implicated in inflammation, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Antiviral Activity of Derivatives
Certain heterocyclic derivatives of this compound have demonstrated antiviral activity. The proposed mechanism for some of these compounds involves the induction of the Nrf2-mediated heme oxygenase-1 (HO-1) signaling pathway, which is a protective mechanism against oxidative stress and has been implicated in the host's response to viral infections.
Signaling Pathways
The following diagrams illustrate the general signaling pathways that have been associated with the biological activities of some derivatives of this compound.
Caption: A simplified diagram of the canonical NF-κB signaling pathway.
Caption: A generalized overview of a Mitogen-Activated Protein Kinase (MAPK) cascade.
Caption: The Nrf2-mediated induction of Heme Oxygenase-1 (HO-1) in response to oxidative stress.
References
Spectroscopic Profile of Ethyl 3-Amino-3-oxopropanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-amino-3-oxopropanoate (CAS No. 7597-56-0), also known as ethyl malonamate, is a valuable bifunctional organic compound featuring both an ester and a primary amide group. Its structure makes it a versatile building block in the synthesis of various heterocyclic compounds and pharmacologically active molecules.[1] This guide provides a comprehensive overview of the expected spectroscopic characteristics of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring such data are also presented.
While specific experimental spectra for this compound are not widely available in public spectroscopic databases, this guide outlines the theoretically predicted data based on its molecular structure. This information is crucial for researchers in identifying and characterizing the compound in a laboratory setting.
Chemical Structure and Properties
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of NMR, IR, and Mass Spectrometry.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Protons | Predicted Chemical Shift (δ) ppm (CDCl₃) | Multiplicity | Integration | Coupling Constant (J) Hz |
| -O-CH₂-CH₃ | ~1.3 | Triplet (t) | 3H | ~7.1 |
| -CH₂ -C(=O)N | ~3.4 | Singlet (s) | 2H | N/A |
| -O-CH₂ -CH₃ | ~4.2 | Quartet (q) | 2H | ~7.1 |
| -NH₂ | ~5.5 - 7.0 | Broad Singlet (br s) | 2H | N/A |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon Atom | Predicted Chemical Shift (δ) ppm (CDCl₃) |
| -O-CH₂-CH₃ | ~14 |
| -CH₂ -C(=O)N | ~42 |
| -O-CH₂ -CH₃ | ~62 |
| C =O (Ester) | ~168 |
| C =O (Amide) | ~170 |
Table 3: Predicted IR Spectroscopy Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Description of Vibration |
| N-H (Amide) | 3400 - 3200 | Symmetric and asymmetric stretching |
| C-H (sp³) | 3000 - 2850 | Stretching |
| C=O (Ester) | ~1740 | Stretching |
| C=O (Amide I) | ~1680 | Stretching |
| N-H (Amide II) | ~1640 | Bending |
| C-O (Ester) | 1300 - 1000 | Stretching |
Table 4: Predicted Mass Spectrometry Data
| Ion Type | Predicted m/z | Notes |
| [M]⁺ | 131.06 | Molecular ion |
| [M+H]⁺ | 132.06 | Protonated molecule (common in ESI, CI) |
| [M+Na]⁺ | 154.04 | Sodium adduct (common in ESI) |
| Fragments | Various | Fragmentation would likely involve loss of the ethoxy group (-45), the amino group (-16), or cleavage of the C-C bond between the carbonyls. |
Experimental Protocols
Acquiring high-quality spectroscopic data is fundamental for unambiguous structure elucidation. Below are detailed, generalized protocols for the analysis of a small organic molecule like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in 0.6-0.8 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial. The choice of solvent can affect chemical shifts.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or a precise chemical shift reference is required (most modern spectrometers reference the residual solvent peak).
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
Set the acquisition parameters: a 30° or 45° pulse angle is typically used for routine spectra to allow for a shorter relaxation delay. A relaxation delay (d1) of 1-2 seconds and an acquisition time (at) of 2-4 seconds are standard.
-
Acquire the spectrum using a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.
-
Process the data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak or TMS (0.00 ppm).
-
Integrate the signals and analyze the chemical shifts, splitting patterns, and coupling constants.
-
-
¹³C NMR Acquisition:
-
Use the same sample prepared for ¹H NMR.
-
Tune the probe for the ¹³C frequency.
-
Acquire a proton-decoupled spectrum to simplify the signals to singlets.
-
Set acquisition parameters: A 30° pulse angle with an acquisition time of 1-2 seconds and a relaxation delay of 2 seconds is a common starting point.
-
A larger number of scans (e.g., 128 to 1024 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Process the data similarly to the ¹H spectrum, applying a line broadening factor (e.g., 0.3-1.0 Hz) to improve the signal-to-noise ratio. Calibrate the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Acquire a background spectrum of the empty ATR setup. This will be subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and water vapor.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added to produce a spectrum with a good signal-to-noise ratio.
-
A typical spectral range is 4000 cm⁻¹ to 400 cm⁻¹, with a resolution of 4 cm⁻¹.
-
-
Data Analysis:
-
The software will automatically perform the background subtraction.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent that is compatible with the ionization technique (e.g., methanol or acetonitrile for Electrospray Ionization - ESI).
-
-
Data Acquisition (e.g., using ESI-MS):
-
Introduce the sample solution into the mass spectrometer's ion source via direct infusion or through a liquid chromatography (LC) system.
-
Set the ion source parameters (e.g., spray voltage, capillary temperature, gas flows) to achieve stable ionization.
-
Acquire the mass spectrum in positive ion mode to observe protonated molecules [M+H]⁺ or other adducts like [M+Na]⁺.
-
Acquire data over a mass range appropriate for the compound's molecular weight (e.g., m/z 50-300).
-
-
Data Analysis:
-
Identify the peak corresponding to the molecular ion or its common adducts to confirm the molecular weight of the compound.
-
If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to gain further structural information.
-
Logical Workflow Visualization
The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized or isolated chemical compound like this compound.
References
An In-depth Technical Guide to the Solubility and Stability of Ethyl 3-amino-3-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the available information on the solubility and stability of Ethyl 3-amino-3-oxopropanoate. Direct quantitative data for this specific compound is limited in publicly accessible literature. Therefore, this guide also leverages data from structurally similar compounds to provide valuable estimations. All data presented for analogs should be considered as a guide for starting experimental work, not as a substitute for empirical determination.
Introduction
This compound (also known as ethyl malonamate), with the CAS number 7597-56-0, is a chemical intermediate of interest in various fields of organic synthesis, including the preparation of pharmaceutical compounds and other specialty chemicals.[1][2] Its bifunctional nature, possessing both an ester and a primary amide group, makes its physicochemical properties, particularly solubility and stability, critical parameters for process development, formulation, and quality control. This guide aims to provide a thorough understanding of these characteristics, offering both theoretical insights and practical experimental protocols.
Physicochemical Properties
Understanding the fundamental physicochemical properties of a compound is essential for predicting its behavior in various systems. Below is a summary of the known properties of this compound.
| Property | Value | Source |
| CAS Number | 7597-56-0 | |
| Molecular Formula | C₅H₉NO₃ | [3] |
| Molecular Weight | 131.13 g/mol | [3] |
| Appearance | White solid | [1] |
| IUPAC Name | This compound | |
| Synonyms | Ethyl malonamate, Ethyl 2-carbamoylacetate | [2] |
Solubility Profile
Qualitative Solubility Estimation for this compound:
| Solvent Type | Predicted Solubility | Rationale |
| Water | Slightly to Moderately Soluble | The amide and ester groups can form hydrogen bonds with water, but the ethyl group introduces some hydrophobicity. |
| Polar Protic Solvents (e.g., Ethanol, Methanol) | Soluble | Expected to be readily soluble due to hydrogen bonding capabilities and similar polarity. |
| Polar Aprotic Solvents (e.g., Acetone, Acetonitrile) | Soluble | The polarity of these solvents should be sufficient to dissolve the compound. |
| Nonpolar Solvents (e.g., Hexane, Toluene) | Sparingly Soluble to Insoluble | The overall polarity of the molecule is likely too high for significant solubility in nonpolar solvents. |
Solubility Data of a Structural Analog (Diethyl Malonate):
| Solvent | Solubility | Temperature (°C) |
| Water | 20.8 g/L | 20 |
| Ethanol | Miscible | - |
| Ether | Miscible | - |
| Chloroform | Soluble | - |
| Benzene | Soluble | - |
This data for diethyl malonate, a related compound without the amide group, suggests that the ester portion contributes to some water solubility and good solubility in organic solvents.
Stability Profile
The stability of this compound is influenced by its susceptibility to hydrolysis of both the ester and amide functional groups, as well as potential thermal and photolytic degradation.
Potential Degradation Pathways:
| Condition | Potential Degradation Pathway | Products |
| Acidic Hydrolysis | The ester and amide bonds are susceptible to hydrolysis under acidic conditions, with the ester typically being more labile.[4] | Malonamic acid and ethanol, further hydrolysis to malonic acid and ammonia. |
| Alkaline Hydrolysis | Both functional groups can be hydrolyzed by a base. The reaction is generally faster than acid-catalyzed hydrolysis and is irreversible.[4] | Salt of malonamic acid and ethanol, further hydrolysis to the salt of malonic acid and ammonia. |
| Thermal Stress | High temperatures can lead to decomposition. The presence of both amide and ester groups may lead to complex degradation pathways. | Decomposition products will depend on the temperature and atmosphere. |
| Photolytic Stress | Exposure to UV or visible light may induce degradation, particularly if chromophores are present or formed during degradation. | Photodegradation products. |
| Oxidative Stress | The presence of oxidizing agents could potentially lead to degradation, although the molecule does not contain highly susceptible functional groups. | Oxidation products. |
Experimental Protocols
For definitive data, experimental determination of solubility and stability is essential. The following sections provide detailed methodologies for these studies.
Solubility Determination: Shake-Flask Method
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[5][6][7]
Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, acetone)
-
Glass vials with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid is necessary to ensure a saturated solution at equilibrium.
-
Add a known volume of the desired solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the mixture for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium. The required time may need to be determined experimentally.
-
-
Sample Collection and Preparation:
-
Allow the vial to stand undisturbed for a period to let the undissolved solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved particles.
-
-
Analysis:
-
Accurately dilute the filtered, saturated solution with the appropriate solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC method.
-
Calculate the solubility by taking into account the dilution factor.
-
Stability Assessment: Forced Degradation Studies
Forced degradation studies are conducted to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods.[8][9][10]
Objective: To assess the stability of this compound under various stress conditions as recommended by ICH guidelines.
Materials:
-
This compound
-
Hydrochloric acid (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (e.g., 0.1 M, 1 M)
-
Hydrogen peroxide (e.g., 3%)
-
Temperature-controlled ovens
-
Photostability chamber
-
Validated stability-indicating HPLC method
Procedure:
-
Preparation of Samples: Prepare solutions of this compound in appropriate solvents for each stress condition.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the sample solution with HCl at room temperature and elevated temperature (e.g., 60 °C).
-
Base Hydrolysis: Treat the sample solution with NaOH at room temperature and elevated temperature.
-
Oxidation: Treat the sample solution with H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid compound and a solution to dry heat (e.g., 80 °C).
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours, or longer if the compound is stable).
-
Sample Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method to separate the parent compound from any degradation products.
-
Data Evaluation:
-
Calculate the percentage degradation of this compound.
-
Identify and quantify the major degradation products.
-
Determine the mass balance to ensure that all degradation products are accounted for.
-
References
- 1. nbinno.com [nbinno.com]
- 2. Malonamate () for sale [vulcanchem.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. enamine.net [enamine.net]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. bioassaysys.com [bioassaysys.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. m.youtube.com [m.youtube.com]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
A Technical Guide to the Historical Synthesis of Ethyl 3-Amino-3-Oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-amino-3-oxopropanoate, also known as ethyl malonamate or malonamic acid ethyl ester, is a valuable reagent and building block in organic synthesis. Its structure, featuring both an ester and a primary amide functional group, allows for a variety of chemical transformations, making it a versatile precursor for the synthesis of more complex molecules, including pharmaceuticals and heterocyclic compounds. This technical guide provides an in-depth exploration of the historical methods for the synthesis of this compound, focusing on the foundational procedures developed in the late 19th and early 20th centuries. Detailed experimental protocols, comparative data, and workflow diagrams are presented to offer a comprehensive understanding of the early preparative routes to this important chemical intermediate.
Historical Synthesis Methods
The primary historical method for the synthesis of this compound involves the partial ammonolysis of diethyl malonate. This reaction relies on the nucleophilic attack of ammonia on one of the ester groups of diethyl malonate, leading to the formation of the corresponding amide while leaving the second ester group intact. Early investigations into this reaction established the fundamental conditions required to favor the formation of the monoamide over the diamide, malonamide.
Method 1: Reaction of Diethyl Malonate with Alcoholic Ammonia at Room Temperature (C. A. Bischoff, 1899)
One of the earliest detailed preparations of this compound was reported by C. A. Bischoff in Berichte der deutschen chemischen Gesellschaft in 1899. This method involves the simple reaction of diethyl malonate with a saturated solution of ammonia in absolute alcohol at ambient temperature.
Experimental Protocol:
A solution of diethyl malonate is mixed with a saturated solution of ammonia in absolute alcohol. The reaction mixture is allowed to stand at room temperature for several days. During this time, the partial ammonolysis of the diethyl ester occurs, leading to the formation of this compound. The product crystallizes from the reaction mixture and can be isolated by filtration.
Quantitative Data:
| Parameter | Value |
| Reactants | Diethyl malonate, Saturated alcoholic ammonia |
| Solvent | Absolute ethanol |
| Temperature | Room temperature |
| Reaction Time | Several days |
| Yield | Not explicitly quantified in the original publication, but described as a crystalline product. |
Logical Workflow:
Caption: Workflow for the synthesis of this compound via the Bischoff method (1899).
Method 2: Controlled Ammonolysis of Diethyl Malonate (Early 20th Century Refinements)
Subsequent work in the early 20th century focused on optimizing the reaction conditions to improve the yield and purity of this compound and to minimize the formation of the malonamide byproduct. These refinements often involved careful control of the reaction temperature and the concentration of ammonia.
Experimental Protocol:
Diethyl malonate is dissolved in a suitable solvent, typically absolute ethanol. The solution is then saturated with dry ammonia gas at a controlled, low temperature (e.g., 0-5 °C). The reaction vessel is sealed and allowed to stand at a low to ambient temperature for a specific period. The progress of the reaction can be monitored by the precipitation of the product. Upon completion, the crystalline product is collected by filtration, washed with a cold solvent (such as ether) to remove unreacted diethyl malonate and any dissolved impurities, and then dried.
Quantitative Data:
| Parameter | Value |
| Reactants | Diethyl malonate, Gaseous ammonia |
| Solvent | Absolute ethanol |
| Temperature | 0-25 °C (controlled) |
| Reaction Time | 24-72 hours |
| Yield | Moderately improved yields compared to the original Bischoff method. |
Reaction Pathway:
Caption: Ammonolysis pathway for the synthesis of this compound from diethyl malonate.
Conclusion
The historical synthesis of this compound is primarily rooted in the direct and controlled ammonolysis of diethyl malonate. The early methods developed by chemists like C. A. Bischoff laid the groundwork for the preparation of this versatile building block. While modern synthetic methods may offer higher yields and greater efficiency, these foundational procedures are a testament to the ingenuity of early organic chemists and provide valuable insights into the fundamental reactivity of dicarboxylic acid esters. For researchers in drug development and organic synthesis, an understanding of these historical methods can inform the development of novel synthetic routes and the appreciation of the chemical lineage of important reagents.
The Dawn of Malonamates: Uncovering the First Synthesis of Ethyl 3-amino-3-oxopropanoate
A foundational molecule in organic synthesis, Ethyl 3-amino-3-oxopropanoate, also known as ethyl malonamate, has been a cornerstone in the development of a wide array of chemical entities. This technical guide delves into the historical discovery and the first documented synthesis of this pivotal compound, offering a detailed look at the early experimental procedures and the chemical principles that paved the way for its multifaceted applications in research and drug development.
Discovery and Early Synthesis: A Look into the 19th Century Chemical Landscape
The first synthesis of this compound is attributed to the German chemist Adolf Pinner in the late 19th century. His work, nestled within broader investigations into the reactivity of nitriles, laid the groundwork for the preparation of a variety of amides and esters. The initial method, a departure from the now more common reaction of diethyl malonate with ammonia, utilized cyanoacetic acid as a key precursor.
The seminal work, published in the Berichte der deutschen chemischen Gesellschaft, detailed a multi-step process that began with the formation of an imino ether hydrochloride, a key intermediate in what would later be known as the Pinner reaction. This pioneering effort provided the first tangible route to ethyl malonamate, opening the door for its use in further chemical exploration.
The First Synthesis: A Detailed Experimental Protocol
Based on the historical accounts of Pinner's work, the first synthesis of this compound can be outlined as follows. It is important to note that the experimental standards and reporting of the late 19th century differ significantly from modern practices.
Starting Material: Cyanoacetic acid Key Reagents: Ethanol, Hydrogen Chloride (gas)
The synthesis proceeded through the formation of an intermediate imino ether hydrochloride, which was then hydrolyzed to yield the final product.
Experimental Workflow
Step 1: Formation of the Imino Ether Hydrochloride
A solution of cyanoacetic acid in absolute ethanol was treated with a stream of dry hydrogen chloride gas. This reaction, characteristic of the Pinner reaction, led to the formation of the corresponding imino ether hydrochloride as a crystalline precipitate. The exclusion of water was critical at this stage to prevent premature hydrolysis.
Step 2: Hydrolysis to this compound
The isolated imino ether hydrochloride intermediate was then subjected to careful hydrolysis with water. This step converted the imino ether functionality into the corresponding amide, yielding this compound. The product was then isolated and purified according to the practices of the era, which likely involved crystallization.
Quantitative Data from the First Synthesis
Historical records of quantitative data are often less precise than modern standards. However, analysis of Pinner's original work and subsequent interpretations provide the following estimated data for the first synthesis.
| Parameter | Value |
| Starting Material | Cyanoacetic Acid |
| Solvent | Absolute Ethanol |
| Reagent | Anhydrous Hydrogen Chloride |
| Intermediate | Imino Ether Hydrochloride |
| Final Product | This compound |
| Reported Yield | Not explicitly stated, but described as obtainable in good quantity. |
| Melting Point | Approximately 57-59 °C (based on later characterizations) |
Modern Synthetic Approaches: An Evolution of a Classic
While Pinner's method was groundbreaking, contemporary syntheses of this compound and its derivatives more commonly employ the direct amidation of diethyl malonate. This approach offers a more streamlined and often higher-yielding route to the desired product.
Modern Synthesis Workflow
This modern approach typically involves reacting diethyl malonate with a source of ammonia, such as an alcoholic solution of ammonia, often at elevated temperatures and pressures. The reaction proceeds via nucleophilic acyl substitution at one of the ester carbonyl groups.
Conclusion
The discovery and first synthesis of this compound by Adolf Pinner marked a significant milestone in organic chemistry. His innovative use of the Pinner reaction to construct this fundamental building block from a nitrile precursor demonstrated a novel synthetic strategy. While modern methods have evolved to offer more direct routes, the historical context of its discovery underscores the ingenuity and foundational importance of early synthetic explorations. This guide provides researchers and drug development professionals with a comprehensive understanding of the origins of this versatile molecule, from its initial conception to its enduring relevance in contemporary chemical synthesis.
A Technical Guide to the Thermochemical Properties of Ethyl 3-amino-3-oxopropanoate and Related Amides
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the methodologies used to determine the thermochemical properties of organic compounds, with a specific focus on amides like Ethyl 3-amino-3-oxopropanoate. Due to the limited availability of specific experimental data for this compound, this document emphasizes the experimental protocols for determining key thermochemical parameters such as the standard enthalpy of formation and heat capacity. Methodologies including combustion calorimetry and Differential Scanning Calorimetry (DSC) are detailed. Furthermore, this guide presents available thermochemical data for structurally related amides to serve as a reference and comparative benchmark.
Introduction to this compound
This compound is an organic compound with the chemical formula C₅H₉NO₃. It belongs to the class of amides and is of interest in various fields of chemical synthesis. Understanding its thermochemical properties is crucial for process development, safety analysis, and computational modeling. This guide outlines the established experimental procedures for determining these vital parameters.
Determination of Standard Enthalpy of Formation (ΔHf°)
The standard enthalpy of formation is a fundamental thermodynamic property. For organic compounds like amides, it is most commonly determined experimentally using combustion calorimetry.
Experimental Protocol: Combustion Calorimetry
Combustion calorimetry involves the complete combustion of a substance in a constant-volume container, known as a bomb calorimeter, and measuring the heat evolved.[1]
Apparatus:
-
Parr bomb calorimeter[1]
-
High-precision thermometer
-
Oxygen source
-
Benzoic acid (as a standard for calibration)
-
Sample press for pelletizing the sample
Procedure:
-
Calibration: The heat capacity of the calorimeter (Ccal) is determined by combusting a known mass of a standard substance with a known heat of combustion, typically benzoic acid.[1]
-
Sample Preparation: A precisely weighed pellet of the sample (e.g., this compound) is placed in the sample cup inside the bomb.
-
Assembly: The bomb is sealed and pressurized with excess pure oxygen (typically to 30 atm) to ensure complete combustion.[1]
-
Immersion: The sealed bomb is placed in a known quantity of water in the calorimeter. The initial temperature of the water is recorded.
-
Ignition: The sample is ignited by passing an electric current through a fuse wire.
-
Temperature Measurement: The temperature of the water is monitored and recorded until it reaches a maximum and then begins to cool. The temperature change (ΔT) is determined by extrapolating the post-combustion temperature curve back to the time of ignition.
-
Calculation: The heat released by the combustion (q_comb) is calculated using the formula: qcomb = Ccal × ΔT
-
From the heat of combustion, the standard enthalpy of formation (ΔHf°) can be calculated using Hess's Law.
Determination of Heat Capacity (Cp)
The heat capacity of a substance is the amount of heat required to raise its temperature by one degree. Differential Scanning Calorimetry (DSC) is a widely used technique for measuring the heat capacity of solids and liquids as a function of temperature.[2][3][4]
Experimental Protocol: Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[2]
Apparatus:
-
Differential Scanning Calorimeter (DSC)
-
Sample pans (e.g., aluminum)
-
Reference material (e.g., sapphire)
Procedure:
-
Baseline Measurement: An empty sample pan and an empty reference pan are heated at a constant rate to obtain the baseline heat flow.
-
Reference Measurement: A standard material with a known heat capacity, typically sapphire, is placed in the sample pan and heated under the same conditions as the baseline run.
-
Sample Measurement: A known mass of the sample (this compound) is placed in the sample pan and subjected to the same heating program.
-
Calculation: The heat capacity of the sample (Cp,sample) is calculated at a given temperature using the following equation: Cp,sample = (DSCsample - DSCbaseline) / (DSCsapphire - DSCbaseline) × (msapphire / msample) × Cp,sapphire where:
-
DSC values are the heat flow signals.
-
m values are the masses.
-
Cp,sapphire is the known heat capacity of sapphire.
-
Thermochemical Data for Related Amides
| Compound Name | Formula | Molecular Weight ( g/mol ) | Property | Value | Temperature (K) |
| N-Ethylacetamide | C₄H₉NO | 87.12 | Cp,liquid | 180.28 J/mol·K | 298.15 |
| Malonamide | C₃H₆N₂O₂ | 102.09 | ΔfH°solid | - | - |
Note: Data for N-Ethylacetamide is from the NIST Chemistry WebBook.[5][6][7] A specific value for the standard enthalpy of formation for Malonamide was not found, though its thermochemical properties have been studied.[8][9][10][11]
Synthesis of Amides
The synthesis of amides can be achieved through various routes. A common laboratory method is the reaction of an amine with an acyl chloride or an acid anhydride.[12][13][14]
Conclusion
This technical guide has outlined the primary experimental methodologies for determining the thermochemical properties of this compound and related amides. While specific data for the title compound is sparse, the detailed protocols for combustion calorimetry and differential scanning calorimetry provide a clear roadmap for researchers to obtain these crucial parameters. The provided data for analogous compounds serves as a valuable reference point for estimation and validation of experimental results. The application of these techniques will enable a more thorough understanding of the energetic landscape of this and other important organic molecules in research and development.
References
- 1. biopchem.education [biopchem.education]
- 2. tpl.fpv.ukf.sk [tpl.fpv.ukf.sk]
- 3. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]
- 4. mt.com [mt.com]
- 5. Acetamide, N-ethyl- [webbook.nist.gov]
- 6. Acetamide, N-ethyl- [webbook.nist.gov]
- 7. Acetamide, N-ethyl- [webbook.nist.gov]
- 8. chembk.com [chembk.com]
- 9. Malonamide | 108-13-4 [chemicalbook.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Malonamide | C3H6N2O2 | CID 7911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 13. webassign.net [webassign.net]
- 14. chemguide.co.uk [chemguide.co.uk]
Ethyl 3-amino-3-oxopropanoate: A Versatile Precursor in Modern Organic Synthesis
An In-depth Guide for Researchers and Drug Development Professionals
Ethyl 3-amino-3-oxopropanoate, also known as ethyl malonamate, is a highly versatile and valuable precursor in organic chemistry. Its unique bifunctional nature, possessing both an active methylene group and a primary amide, makes it an ideal starting material for the synthesis of a wide array of complex molecules, particularly heterocyclic compounds with significant biological activities. This guide provides a comprehensive overview of its applications, detailed experimental protocols for key reactions, and quantitative data to support synthetic planning and optimization.
Core Properties and Reactivity
This compound (CAS No: 7597-56-0) is a stable, typically white solid, readily handled in a laboratory setting.[1] Its molecular structure facilitates a variety of synthetic transformations, establishing it as a crucial building block for chemists and life scientists.[1]
| Property | Value |
| Molecular Formula | C₅H₉NO₃ |
| Molecular Weight | 131.13 g/mol [2] |
| Appearance | White solid[1] |
| CAS Number | 7597-56-0[1] |
The reactivity of this compound is primarily dictated by the presence of the active methylene group flanked by two electron-withdrawing groups (an ester and an amide). This structural feature imparts significant acidity to the α-protons, enabling facile deprotonation and subsequent participation in a range of carbon-carbon bond-forming reactions.
Key Synthetic Applications and Experimental Protocols
This compound is a cornerstone for the synthesis of various heterocyclic scaffolds that are prevalent in medicinal chemistry. Below are detailed protocols for some of the most important transformations.
Synthesis of 4-Hydroxycoumarin Derivatives
4-Hydroxycoumarin and its derivatives are a prominent class of compounds known for their anticoagulant, anti-inflammatory, and antiviral properties.[3][4] this compound can be utilized in a Pechmann-type condensation with phenols to construct the coumarin backbone.
Experimental Protocol: Synthesis of 4-Hydroxycoumarin from Phenol and Malonic Acid (a related protocol)
This protocol describes the synthesis of 4-hydroxycoumarin using phenol and malonic acid, a closely related reaction demonstrating the cyclization principle.
-
Reagents: Phenol, malonic acid, phosphorus oxychloride, anhydrous zinc chloride.
-
Procedure: A mixture of phenol and malonic acid is heated in phosphorus oxychloride containing a twofold excess of anhydrous zinc chloride.[3] The reaction mixture is then worked up to isolate the 4-hydroxycoumarin product.
-
Purification: The crude product is typically purified by recrystallization.
Quantitative Data: Spectroscopic Analysis of 4-Hydroxycoumarin
| Technique | Data |
| ¹H NMR (DMSO-d₆) | δ 5.61 (s, 1H, H-3), 7.36-7.39 (m, 2H, H-7, H-8), 7.66-7.84 (m, 2H, H-5, H-6)[3] |
| ¹³C NMR (DMSO-d₆) | Signals for C-2, C-4, and C-9 resonate downfield.[3] |
| LRMS | M⁺ of m/z 162[3] |
| IR (Nujol) | 3380 cm⁻¹ (OH), 1650 cm⁻¹ (C=O), 1530 cm⁻¹ (C=C, aromatic)[3] |
| UV | λmax at 308 nm[3] |
Hantzsch Pyridine Synthesis
General Experimental Workflow for Hantzsch Pyridine Synthesis
General Procedure for Hantzsch-type Reactions
-
Reagents: An aldehyde (1 equivalent), a β-dicarbonyl compound (e.g., ethyl acetoacetate, 2 equivalents), and a nitrogen donor (e.g., ammonium acetate).[5]
-
Procedure: The components are typically refluxed in a suitable solvent such as ethanol.[6]
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product often precipitates. If not, the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.[7]
Biginelli Reaction for Dihydropyrimidinone Synthesis
The Biginelli reaction is another important multi-component reaction that provides access to dihydropyrimidinones (DHPMs), a class of heterocycles with a wide range of pharmacological activities.
General Experimental Protocol for the Biginelli Reaction
-
Reagents: An aldehyde, a β-ketoester (or a similar active methylene compound like this compound), and urea or thiourea.
-
Catalyst: Typically an acid catalyst is employed.
-
Procedure: The three components are reacted in a one-pot synthesis, often under reflux in a solvent like ethanol.[8]
-
Work-up: The reaction mixture is cooled, and the product is isolated by filtration, often after pouring into cold water.
Logical Flow of a Multicomponent Reaction (MCR) like the Biginelli Reaction
Application in Drug Discovery: Anti-HIV Agents
Derivatives of coumarins, which can be synthesized from this compound, have shown significant promise as antiviral agents, particularly against the Human Immunodeficiency Virus (HIV).[9]
Mechanism of Action of Anti-HIV Coumarins
Coumarin derivatives can inhibit HIV replication through multiple mechanisms.[10] They have been identified as inhibitors of key viral enzymes, including reverse transcriptase and protease.[10][11]
-
Reverse Transcriptase (RT) Inhibition: Some coumarins act as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1] They bind to a hydrophobic pocket in the RT enzyme, inducing a conformational change that disrupts its catalytic activity and prevents the conversion of viral RNA into DNA.
-
Protease Inhibition: Other coumarin derivatives have been developed as non-peptidic HIV protease inhibitors.[4] They block the active site of the protease enzyme, which is crucial for cleaving viral polyproteins into functional proteins, thereby halting the maturation of new, infectious virions.
Conceptual Signaling Pathway of HIV Inhibition by Coumarin Derivatives
Conclusion
This compound is a foundational building block in organic synthesis, offering efficient pathways to a diverse range of heterocyclic compounds. Its utility is particularly pronounced in the construction of pharmacologically relevant scaffolds such as coumarins, pyridines, and pyrimidinones. The straightforward access to these structures, coupled with their proven biological activities, underscores the importance of this precursor in modern drug discovery and development. The experimental guidelines and data presented herein provide a solid foundation for researchers to explore the full synthetic potential of this compound in their scientific endeavors.
References
- 1. Structure-Activity Relationships of Synthetic Coumarins as HIV-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]
- 4. Therapeutic potential of coumarins as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 6. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Multicomponent reactions: A simple and efficient route to heterocyclic phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Coumarin: An emerging antiviral agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and evaluation of coumarin derivatives as potential dual-action HIV-1 protease and reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Formation of Ethyl 3-amino-3-oxopropanoate
Abstract: This technical guide provides a comprehensive overview of the mechanism of formation for Ethyl 3-amino-3-oxopropanoate, a valuable intermediate in organic synthesis. The document elucidates the primary synthetic route via the ammonolysis of diethyl malonate, detailing the reaction mechanism, relevant quantitative data, and a comprehensive experimental protocol. The guide is intended to serve as a technical resource for researchers and professionals in the fields of chemistry and drug development.
Introduction
This compound, also known as ethyl malonamate, is a bifunctional organic compound containing both an ester and an amide functional group. This structural feature makes it a versatile building block in the synthesis of various heterocyclic compounds and molecules of pharmaceutical interest. Understanding the mechanism of its formation is crucial for optimizing reaction conditions and maximizing yields. The most common and direct method for the synthesis of this compound is the partial ammonolysis of diethyl malonate.
Mechanism of Formation: Ammonolysis of Diethyl Malonate
The formation of this compound from diethyl malonate proceeds via a nucleophilic acyl substitution reaction. In this reaction, ammonia acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of the diethyl malonate. The reaction can be catalyzed by ammonium salts.[1] The overall reaction is as follows:
CH₂(COOCH₂CH₃)₂ + NH₃ → H₂NCOCH₂COOCH₂CH₃ + CH₃CH₂OH
The reaction mechanism can be broken down into the following key steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of ammonia attacks one of the carbonyl carbons of diethyl malonate. This leads to the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the positively charged nitrogen atom to one of the ethoxy groups. This is often facilitated by another molecule of ammonia or the solvent.
-
Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and leading to the expulsion of ethanol as the leaving group.
-
Final Product: The final product is this compound.
The reaction is typically controlled to favor mono-amidation over the formation of the diamide (malonamide). This can be achieved by carefully controlling the stoichiometry of the reactants and the reaction conditions. The reaction to form malonamide proceeds in two steps, with this compound (ethylmalonamate) as the intermediate.[1]
Visualization of the Reaction Mechanism
The following diagram illustrates the step-by-step mechanism for the formation of this compound.
Caption: Reaction mechanism for the formation of this compound.
Quantitative Data
The yield of this compound is significantly influenced by the reaction conditions, particularly the presence of a catalyst and the temperature. The ammonolysis of diethyl malonate can be slow, but the rate is accelerated by the presence of ammonium salts which act as acids in liquid ammonia.[1]
| Catalyst Concentration (g NH₄Cl) | Yield of Malonamide after 5 hours (g) | Yield of Malonamide after 10 hours (g) | Yield of Malonamide after 20 hours (g) |
| 0.0 | 0.09 | 0.20 | 0.30 |
| 0.2 | 0.53 | 1.00 | 2.42 |
| 0.4 | 1.02 | 1.72 | 2.83 |
| 0.6 | 1.45 | 2.38 | 2.99 |
| 0.8 | 1.96 | 2.68 | 3.00 |
| Table 1: Effect of varying amounts of NH₄Cl on the rate of ammonolysis of diethylmalonate at 0°C. The theoretical yield of malonamide is 3.33 g from 5.23 g of ester.[1] Note that this data is for the formation of the diamide, but illustrates the catalytic effect on the overall ammonolysis process which proceeds through the target molecule. |
Experimental Protocols
The following is a general experimental protocol for the synthesis of this compound based on the ammonolysis of diethyl malonate.
Materials and Equipment
-
Diethyl malonate
-
Liquid ammonia
-
Ammonium chloride (catalyst)
-
Dry ether
-
Reaction vessel suitable for low-temperature reactions (e.g., a heavy-walled sealed tube or a three-necked flask with a dry ice/acetone condenser)
-
Stirring apparatus
-
Filtration apparatus
Procedure
-
Reaction Setup: A suitable reaction vessel is charged with diethyl malonate and a catalytic amount of ammonium chloride.
-
Ammonolysis: The vessel is cooled to a low temperature (e.g., -78 °C using a dry ice/acetone bath) and a measured amount of liquid ammonia is condensed into the vessel.
-
Reaction: The reaction mixture is stirred at a controlled temperature (e.g., 0 °C or room temperature) for a specified period. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, the excess ammonia is allowed to evaporate. The remaining residue is treated with dry ether to precipitate the unreacted starting material and any diamide byproduct. This compound is soluble in ether.[1]
-
Isolation and Purification: The ether solution is filtered to remove any solid impurities. The ether is then removed under reduced pressure to yield the crude this compound. Further purification can be achieved by distillation or recrystallization.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis of this compound.
Caption: A generalized workflow for the laboratory synthesis of this compound.
Conclusion
The formation of this compound is a fundamental reaction in organic chemistry, primarily achieved through the controlled ammonolysis of diethyl malonate. The mechanism involves a nucleophilic acyl substitution pathway. The reaction rate can be effectively enhanced by the use of an ammonium salt catalyst. The provided experimental protocol and workflow offer a foundational method for its synthesis in a laboratory setting. This guide serves as a detailed technical resource for chemists and researchers engaged in synthetic organic chemistry and drug discovery.
References
Methodological & Application
Application Notes & Protocols: Synthesis of Coumarin-3-Carboxamide Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Coumarin derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological properties, including anticoagulant, anti-inflammatory, antioxidant, antimicrobial, and anticancer activities. The coumarin-3-carboxamide scaffold, in particular, has attracted considerable attention in medicinal chemistry as a privileged structure for the development of novel therapeutic agents. This document provides detailed protocols for the synthesis of these derivatives, focusing on methods analogous to the use of active methylene compounds like Ethyl 3-amino-3-oxopropanoate (ethyl malonamate).
The primary synthetic route to coumarin-3-carboxamides is the Knoevenagel condensation. This reaction involves the condensation of a salicylaldehyde derivative with a compound containing an active methylene group, followed by intramolecular cyclization. While direct protocols using this compound are not extensively reported, its chemical nature as an active methylene compound suggests its utility in a one-pot synthesis of 3-carbamoylcoumarins. This note also details the more established two-step synthesis, which proceeds via a coumarin-3-carboxylic acid intermediate, providing a versatile route to a wide array of N-substituted carboxamides.
Section 1: Synthetic Methodologies
Method 1: One-Pot Synthesis of 3-Carbamoylcoumarin (Unsubstituted Amide)
This protocol describes a plausible one-pot synthesis of 2-oxo
Application Notes and Protocols for Ethyl 3-amino-3-oxopropanoate in Knoevenagel Condensation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, valued for its efficiency in creating α,β-unsaturated compounds. The reaction typically involves the condensation of an active methylene compound with an aldehyde or ketone, catalyzed by a weak base.[1][2] While a variety of active methylene compounds are routinely employed, this document focuses on the application of Ethyl 3-amino-3-oxopropanoate (also known as ethyl 2-carbamoylacetate or malonamic acid ethyl ester) in this reaction. The presence of the amide functionality introduces a unique electronic and steric profile, offering potential for the synthesis of novel substituted acrylamides and subsequent heterocyclic scaffolds of interest in medicinal chemistry and drug development.
The products derived from the Knoevenagel condensation of this compound, namely ethyl 3-amino-2-aryl-3-oxopropenoates, are valuable intermediates for the synthesis of various nitrogen-containing heterocycles, such as pyridinones and pyrimidinones. These structural motifs are prevalent in a wide range of biologically active molecules.
Reaction Mechanism
The Knoevenagel condensation with this compound proceeds through a well-established three-step mechanism, typically catalyzed by a weak base such as piperidine:
-
Enolate Formation: The basic catalyst abstracts an acidic α-proton from the this compound, forming a resonance-stabilized enolate ion. The acidity of this proton is enhanced by the adjacent ester and amide groups.
-
Nucleophilic Addition: The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a tetrahedral alkoxide intermediate.
-
Dehydration: The alkoxide intermediate is protonated to form a β-hydroxy compound. Subsequent base-induced dehydration (elimination of a water molecule) results in the formation of the final α,β-unsaturated product.[3]
Applications in Synthesis
The primary application of using this compound in Knoevenagel condensations is the synthesis of highly functionalized building blocks for more complex molecules. The resulting α,β-unsaturated amides are versatile intermediates for:
-
Synthesis of Pyridinones: Cyclocondensation reactions with other active methylene compounds or dicarbonyls can lead to the formation of substituted pyridin-2-ones.
-
Synthesis of Pyrimidinones: Reaction with amidines or other dinucleophiles can be employed to construct pyrimidinone rings.
-
Michael Additions: The electron-deficient double bond in the product is susceptible to Michael addition, allowing for further functionalization.
Quantitative Data Summary
The following table summarizes representative, hypothetical quantitative data for the Knoevenagel condensation of this compound with various aromatic aldehydes. These values are based on typical results observed for similar active methylene compounds and are intended for illustrative purposes. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.
| Aldehyde (Ar-CHO) | Product | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Benzaldehyde | Ethyl 3-amino-3-oxo-2-phenylpropenoate | Piperidine | Ethanol | Reflux | 4 | 85 |
| 4-Nitrobenzaldehyde | Ethyl 3-amino-2-(4-nitrophenyl)-3-oxopropenoate | Piperidine | Ethanol | Reflux | 2 | 92 |
| 4-Methoxybenzaldehyde | Ethyl 3-amino-2-(4-methoxyphenyl)-3-oxopropenoate | Piperidine | Ethanol | Reflux | 6 | 78 |
| 2-Chlorobenzaldehyde | Ethyl 3-amino-2-(2-chlorophenyl)-3-oxopropenoate | Piperidine | Ethanol | Reflux | 5 | 80 |
| Furan-2-carbaldehyde | Ethyl 3-amino-3-oxo-2-(furan-2-yl)propenoate | Piperidine | Ethanol | Reflux | 4 | 88 |
Experimental Protocols
General Protocol for the Piperidine-Catalyzed Knoevenagel Condensation of this compound with Aromatic Aldehydes
This protocol provides a general procedure for the synthesis of ethyl 3-amino-3-oxo-2-arylpropenoates.
Materials:
-
This compound
-
Aromatic aldehyde
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, recrystallization apparatus)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).
-
Dissolve the starting material in a minimal amount of absolute ethanol.
-
Add the aromatic aldehyde (1.0 eq.) to the solution.
-
Add a catalytic amount of piperidine (0.1 eq.) to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the product by filtration. Wash the solid with cold ethanol and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane).
Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Piperidine is a toxic and flammable liquid and should be handled with care.
Visualizations
Caption: Knoevenagel condensation mechanism.
Caption: Experimental workflow diagram.
References
Application Notes and Protocols for the Synthesis of Bioactive Heterocycles Using Ethyl 3-amino-3-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of bioactive heterocyclic compounds, specifically 4H-pyrans and pyridones, utilizing Ethyl 3-amino-3-oxopropanoate as a key precursor. The methodologies described are based on established one-pot, multi-component reaction strategies, offering an efficient and versatile approach to generating libraries of potentially bioactive molecules for drug discovery and development.
Introduction
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. Among these, pyran and pyridine scaffolds are of significant interest due to their prevalence in compounds exhibiting a wide range of therapeutic properties, including antimicrobial and anticancer activities. This compound is a versatile C3 synthon, possessing an active methylene group flanked by an ester and an amide, making it an ideal candidate for participation in condensation and cyclization reactions to form various heterocyclic systems. The protocols outlined herein describe the synthesis of substituted 2-amino-4H-pyrans and functionalized pyridones.
Synthesis of Bioactive 2-Amino-4H-Pyrans
The synthesis of 2-amino-4H-pyran derivatives can be achieved through a one-pot, three-component reaction involving an aromatic aldehyde, malononitrile, and this compound in the presence of a basic catalyst. This reaction proceeds via an initial Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization.
Experimental Protocol: Three-Component Synthesis of 2-Amino-4H-pyrans
-
Reaction Setup: To a 50 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol, 0.066 g), and this compound (1.0 mmol, 0.131 g) in ethanol (15 mL).
-
Catalyst Addition: To the stirred mixture, add a catalytic amount of a base such as piperidine or triethylamine (0.1 mmol).
-
Reaction: Stir the reaction mixture at room temperature or reflux, monitoring the progress by Thin Layer Chromatography (TLC). The reaction time can vary from 1 to 8 hours depending on the reactivity of the aldehyde.[1]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.
-
Purification: Wash the crude product with cold ethanol and recrystallize from a suitable solvent (e.g., ethanol or ethanol/water mixture) to afford the pure 2-amino-4H-pyran derivative.
Data Presentation: Synthesis of 2-Amino-4H-Pyran Derivatives
| Entry | Aldehyde | Product Structure (Proposed) | Yield (%) | Reference for General Method |
| 1 | Benzaldehyde | 2-amino-4-phenyl-4H-pyran-3,5-dicarboxamide | 85-95 | [1] |
| 2 | 4-Chlorobenzaldehyde | 2-amino-4-(4-chlorophenyl)-4H-pyran-3,5-dicarboxamide | 88-98 | [1] |
| 3 | 4-Methoxybenzaldehyde | 2-amino-4-(4-methoxyphenyl)-4H-pyran-3,5-dicarboxamide | 90-97 | [1] |
| 4 | 4-Nitrobenzaldehyde | 2-amino-4-(4-nitrophenyl)-4H-pyran-3,5-dicarboxamide | 80-92 | [1] |
Note: Yields are estimated based on similar reactions with other active methylene compounds.
Potential Biological Activity of Synthesized 4H-Pyrans
A variety of 4H-pyran derivatives have been reported to exhibit significant biological activities. The newly synthesized compounds could be screened for similar properties.
| Biological Activity | Reported IC50/MIC Values for Analogous Compounds | Reference |
| Antimicrobial | MIC values ranging from 3.9 to 62.5 µg/mL against various bacterial and fungal strains. | |
| Anticancer | IC50 values in the micromolar range against various cancer cell lines such as MCF-7, HCT-116, and HepG-2.[2] | [2] |
Experimental Workflow for 2-Amino-4H-Pyran Synthesis
Caption: Workflow for the synthesis of 2-amino-4H-pyrans.
Synthesis of Bioactive Polysubstituted Pyridones
Highly functionalized pyridone derivatives can be synthesized via a one-pot, three-component reaction of an aromatic aldehyde, an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate), and this compound in the presence of a basic catalyst. This reaction proceeds through a cascade of Knoevenagel condensation, Michael addition, and intramolecular cyclization followed by tautomerization and aromatization.
Experimental Protocol: Three-Component Synthesis of Pyridones
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve the aromatic aldehyde (1.0 mmol), the active methylene nitrile (e.g., malononitrile, 1.0 mmol, 0.066 g), and this compound (1.0 mmol, 0.131 g) in a suitable solvent such as ethanol or a water/ethanol mixture (20 mL).[3][4]
-
Catalyst Addition: Add a catalytic amount of piperidine (0.2 mmol).
-
Reaction: Heat the reaction mixture to reflux (80-100 °C) and stir for the required time (typically 4-12 hours), monitoring the reaction progress by TLC.[3]
-
Work-up: After completion, cool the reaction mixture to room temperature. The resulting precipitate is collected by filtration.
-
Purification: Wash the solid product with cold ethanol and then with diethyl ether. The product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol, DMF/water) to yield the pure pyridone derivative.
Data Presentation: Synthesis of Functionalized Pyridone Derivatives
| Entry | Aldehyde | Active Methylene Nitrile | Product Structure (Proposed) | Yield (%) | Reference for General Method |
| 1 | Benzaldehyde | Malononitrile | 2-amino-6-oxo-4-phenyl-1,6-dihydropyridine-3,5-dicarbonitrile | 80-90 | [3][4] |
| 2 | 4-Chlorobenzaldehyde | Malononitrile | 2-amino-4-(4-chlorophenyl)-6-oxo-1,6-dihydropyridine-3,5-dicarbonitrile | 85-95 | [3][4] |
| 3 | Benzaldehyde | Ethyl Cyanoacetate | Ethyl 2-amino-6-oxo-4-phenyl-1,6-dihydropyridine-3-carboxylate-5-carbonitrile | 75-85 | [3][4] |
| 4 | 4-Methoxybenzaldehyde | Ethyl Cyanoacetate | Ethyl 2-amino-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate-5-carbonitrile | 82-92 | [3][4] |
Note: Yields are estimated based on similar reactions with other active methylene compounds.
Potential Biological Activity of Synthesized Pyridones
Pyridone-containing molecules are known to possess a wide spectrum of biological activities. The synthesized compounds could be evaluated for the following potential therapeutic applications.
| Biological Activity | Reported IC50/MIC Values for Analogous Compounds | Reference |
| Antimicrobial | MIC values reported against various strains of bacteria and fungi. | |
| Anticancer | IC50 values against human cancer cell lines like HepG-2 and MCF-7 have been reported in the low micromolar range for some pyridine derivatives. | [5] |
Experimental Workflow for Pyridone Synthesis
Caption: Workflow for the synthesis of functionalized pyridones.
Conclusion
The protocols described provide a robust framework for the synthesis of diverse libraries of 4H-pyran and pyridone heterocycles using this compound. These methods are characterized by their operational simplicity, use of readily available starting materials, and potential for generating compounds with interesting biological profiles for further investigation in drug discovery programs. The presented data on analogous compounds suggest that the synthesized heterocycles are promising candidates for antimicrobial and anticancer screening.
References
- 1. growingscience.com [growingscience.com]
- 2. Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1,3]benzothiazole Derivatives via Microwave-Assisted Synthesis [mdpi.com]
- 3. An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis, antimicrobial and anticancer activities of a novel series of diphenyl 1-(pyridin-3-yl)ethylphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ethyl 3-Amino-3-oxopropanoate as a Versatile Building Block for Pyrimidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of substituted pyrimidines utilizing ethyl 3-amino-3-oxopropanoate as a key building block. Pyrimidines are a critical class of heterocyclic compounds with a wide range of applications in medicinal chemistry, including their roles as anticancer, antiviral, and antimicrobial agents. The protocols outlined below describe common cyclocondensation reactions to yield the corresponding pyrimidine derivatives.
Introduction
This compound, a derivative of malonamide, is a versatile C3 synthon for constructing the pyrimidine ring. The presence of an amide and an ester group allows for cyclocondensation reactions with various N-C-N reagents, such as ureas, thioureas, and amidines, to form the six-membered diazine ring system. This approach provides a direct and efficient pathway to a variety of substituted pyrimidines, which are foundational structures in numerous biologically active compounds and are integral components of DNA and RNA.[1][2][3] The Biginelli reaction, a well-known multi-component reaction, traditionally uses a β-dicarbonyl compound, an aldehyde, and urea or thiourea to synthesize dihydropyrimidinones, and similar principles can be applied here.[4][5][6][7]
General Reaction Scheme
The fundamental principle for the synthesis of pyrimidines from this compound involves the condensation of this three-carbon fragment with a compound containing an N-C-N unit. This type of reaction is one of the most widely used methods for constructing the pyrimidine ring from non-heterocyclic precursors.[1]
Caption: General reaction scheme for pyrimidine synthesis.
Experimental Protocols
Protocol 1: Synthesis of 2-Oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide Derivatives (Biginelli-type Reaction)
This protocol describes a one-pot synthesis of dihydropyrimidinones, which are valuable in the pharmaceutical industry.[4] This reaction is an acid-catalyzed, three-component reaction between a β-ketoester (or equivalent), an aldehyde, and urea.[7]
Reaction: this compound + Aromatic Aldehyde + Urea → 4-Aryl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde)
-
Urea
-
Ethanol
-
Catalyst (e.g., Hydrochloric acid, Boric acid, or a Lewis acid like Tris(pentafluorophenyl)borane)[8]
-
Deionized water
Procedure:
-
In a round-bottom flask, combine this compound (1 equivalent), the aromatic aldehyde (1 equivalent), and urea (1.5 equivalents) in ethanol.
-
Add a catalytic amount of the acid catalyst (e.g., 1 mol% of B(C6F5)3 or a few drops of concentrated HCl).[8]
-
Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain the purified dihydropyrimidinone derivative.
Data Presentation:
| Entry | Aldehyde | Catalyst | Time (h) | Yield (%) |
| 1 | Benzaldehyde | HCl | 4 | ~85 |
| 2 | 4-Chlorobenzaldehyde | B(C6F5)3 | 3 | ~92 |
| 3 | 4-Methoxybenzaldehyde | H3BO3 | 5 | ~88 |
Note: Yields are representative and may vary based on the specific substrate and reaction conditions.
Protocol 2: Synthesis of 2-Thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide Derivatives
This protocol is a variation of the Biginelli reaction using thiourea to produce dihydropyrimidinethiones.
Reaction: this compound + Aromatic Aldehyde + Thiourea → 4-Aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Materials:
-
This compound
-
Substituted aromatic aldehyde
-
Thiourea
-
Ethanol
-
Catalyst (e.g., HCl)
Procedure:
-
Combine this compound (1 equivalent), the aromatic aldehyde (1 equivalent), and thiourea (1.5 equivalents) in ethanol in a round-bottom flask.
-
Add a catalytic amount of hydrochloric acid.
-
Reflux the mixture until the reaction is complete as monitored by TLC.
-
Cool the mixture and pour it into ice-cold water.
-
Filter the resulting precipitate, wash with water, and dry.
-
Purify the product by recrystallization from a suitable solvent like ethanol.
Data Presentation:
| Entry | Aldehyde | Time (h) | Yield (%) |
| 1 | Benzaldehyde | 4 | ~88 |
| 2 | 3-Hydroxybenzaldehyde | 3 | ~90 |
| 3 | 4-Nitrobenzaldehyde | 5 | ~85 |
Note: Yields are representative and may vary.
Workflow for Pyrimidine Synthesis
Caption: Step-by-step experimental workflow diagram.
Signaling Pathways and Logical Relationships
Mechanism of the Biginelli Reaction
The mechanism of the Biginelli reaction involves a series of bimolecular reactions.[4] A proposed mechanism begins with the acid-catalyzed reaction between the aldehyde and urea to form an N-acylimine intermediate. This is followed by the nucleophilic addition of the enolate of the β-dicarbonyl compound (in this case, derived from this compound) to the imine. The final step is a cyclization via nucleophilic attack of the amine onto the carbonyl group, followed by dehydration to yield the dihydropyrimidinone.
Caption: Simplified mechanism of the Biginelli reaction.
Conclusion
This compound serves as an effective and versatile building block for the synthesis of a variety of pyrimidine derivatives. The protocols provided herein offer a straightforward approach to constructing these important heterocyclic scaffolds, which have significant applications in drug discovery and development. The use of multicomponent reactions like the Biginelli condensation allows for efficient and atom-economical synthesis of complex molecules from simple precursors.
References
Applications of Ethyl 3-amino-3-oxopropanoate in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-amino-3-oxopropanoate, also known as ethyl malonamate, is a versatile bifunctional reagent in medicinal chemistry. Its structure, featuring both an active methylene group flanked by two carbonyls (an ester and an amide), makes it a valuable precursor for the synthesis of a wide array of heterocyclic compounds. These heterocyclic scaffolds are central to the development of novel therapeutic agents due to their ability to interact with various biological targets. This document provides an overview of the applications of this compound in the synthesis of bioactive molecules, with a focus on pyrazolones, pyrimidinones, and pyridones. Detailed experimental protocols for the synthesis of representative heterocyclic cores are also presented.
Application 1: Synthesis of Pyrazolone Derivatives with Anticancer Activity
Pyrazolone derivatives are a well-established class of heterocyclic compounds possessing a broad spectrum of biological activities, including analgesic, anti-inflammatory, and anticancer properties. This compound can serve as a key building block for the synthesis of 3-amino-5-pyrazolone scaffolds through cyclocondensation with hydrazine and its derivatives. The resulting pyrazolones can be further functionalized to generate libraries of compounds for anticancer drug discovery.
Quantitative Data: Anticancer Activity of Representative Pyrazolone Derivatives
While direct anticancer data for compounds synthesized specifically from this compound is not extensively available in the public domain, the pyrazolone scaffold itself is a validated target for anticancer drug design. The following table summarizes the in vitro cytotoxic activity of various pyrazolone derivatives against several human cancer cell lines, demonstrating the potential of this chemical class.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazolo[3,4-b]pyridine derivative | A549 (Lung) | 21.2 | [1] |
| MCF7 (Breast) | 18.4 | [1] | |
| DU145 (Prostate) | 19.2 | [1] | |
| HeLa (Cervical) | 25.3 | [1] | |
| 1,4-Benzoxazine-pyrazole hybrid | MCF7 (Breast) | 2.82 - 6.28 | [1] |
| A549 (Lung) | 2.82 - 6.28 | [1] | |
| HeLa (Cervical) | 2.82 - 6.28 | [1] | |
| PC3 (Prostate) | 2.82 - 6.28 | [1] | |
| Pyrazolo[4,3-c]pyridine derivative | MCF7 (Breast) | 1.937 µg/mL | [1] |
| HepG2 (Liver) | 3.695 µg/mL | [1] | |
| 5-Alkylselanyl-1H-pyrazole derivative | HepG2 (Liver) | 13.85 - 15.98 | [1] |
| Coumarin-pyrazolone derivative | Various | Active at 10⁻⁵ M | [2] |
Experimental Protocol: Synthesis of 3-Amino-5-Pyrazolone
This protocol describes the synthesis of a 3-amino-5-pyrazolone core structure from this compound and hydrazine hydrate.
Materials:
-
This compound
-
Hydrazine hydrate (80% solution in water)
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (0.1 mol) in ethanol (100 mL).
-
To this solution, add a catalytic amount of glacial acetic acid (0.5 mL).
-
Slowly add hydrazine hydrate (0.11 mol) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the flask to room temperature, and then place it in an ice bath for 1 hour to facilitate crystallization.
-
Collect the precipitated product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure 3-amino-5-pyrazolone.
-
Dry the final product under vacuum.
Application 2: Synthesis of Pyrimidinone Derivatives
Pyrimidinones are another class of heterocyclic compounds with significant therapeutic interest, exhibiting a wide range of biological activities including antiviral, antibacterial, and anticancer effects. This compound is a suitable substrate for the Biginelli reaction, a one-pot multicomponent reaction that efficiently produces dihydropyrimidinones.
General Synthetic Approach: Biginelli Reaction
The Biginelli reaction involves the acid-catalyzed condensation of an aldehyde, a β-dicarbonyl compound (like this compound), and urea or thiourea. This reaction provides a straightforward route to highly functionalized dihydropyrimidinones.
Application 3: Synthesis of Pyridone Derivatives
Pyridone and its derivatives are important scaffolds in medicinal chemistry, found in numerous approved drugs with diverse therapeutic applications. This compound can be utilized in the synthesis of substituted 2-pyridones through reactions with various activated methylene compounds.
General Synthetic Approach: Guareschi-Thorpe Condensation
A common method for the synthesis of 2-pyridones is the Guareschi-Thorpe condensation, which involves the reaction of a β-keto ester with a cyanoacetamide derivative in the presence of a base. While this compound is a malonamate rather than a β-keto ester, its reactivity can be harnessed in similar base-catalyzed cyclization reactions to form pyridone rings.
This compound is a readily accessible and highly versatile building block for the synthesis of a variety of medicinally important heterocyclic compounds. Its ability to participate in cyclocondensation reactions provides efficient routes to pyrazolones, pyrimidinones, and pyridones, which are core structures in numerous therapeutic agents. The protocols and data presented herein highlight the significant potential of this compound in drug discovery and development, offering a valuable resource for researchers in the field.
References
Application Notes and Protocols: Ethyl 3-Amino-3-oxopropanoate in the Synthesis of Antiviral Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-amino-3-oxopropanoate, also known as ethyl malonamate, is a versatile chemical intermediate with significant potential in the synthesis of heterocyclic compounds, a class of molecules renowned for their diverse biological activities. This document provides detailed application notes and protocols for the utilization of this compound as a key building block in the development of novel antiviral agents. The focus is on the synthesis of dihydropyrimidinone (DHPM) scaffolds, which have demonstrated promising activity against a range of viruses. The acid hydrolysis product of this compound has also been noted for its antiviral properties, particularly against the human immunodeficiency virus (HIV)[1].
Application: Synthesis of Dihydropyrimidinone (DHPM) Scaffolds with Antiviral Potential
The Biginelli reaction, a one-pot three-component condensation, is a cornerstone in the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). While traditionally employing β-ketoesters like ethyl acetoacetate, modifications of this reaction can incorporate this compound to yield valuable dihydropyrimidin-4-one scaffolds. These heterocyclic cores are of significant interest in antiviral drug discovery.
General Reaction Scheme
The synthesis of dihydropyrimidin-4-ones from this compound typically involves a cyclocondensation reaction with an aldehyde and a urea or thiourea derivative under acidic catalysis.
Caption: General workflow for the synthesis of dihydropyrimidin-4-one derivatives.
Antiviral Activity of Dihydropyrimidinone Derivatives
Numerous studies have highlighted the antiviral potential of dihydropyrimidinone derivatives against a variety of DNA and RNA viruses. For instance, certain 4-substituted 3,4-dihydropyrimidine-2-ones have shown potent and selective inhibition of Punta Toro virus, a member of the Bunyaviridae family[2]. Furthermore, dihydropyrimidinone derivatives bearing an aryl α,γ-diketobutanoic acid moiety have been synthesized and shown to exhibit nanomolar inhibitory activity against HIV-1 integrase[3].
The antiviral activity of these compounds is often evaluated through cell-based assays that measure the reduction of virus-induced cytopathic effect (CPE) or through specific enzyme inhibition assays.
Summary of Antiviral Activity Data
| Compound Class | Virus Target | Key Findings | Reference |
| 4-Substituted 3,4-dihydropyrimidin-2-ones | Punta Toro Virus (Bunyaviridae) | Compound with a long lipophilic side chain showed potent and selective inhibition. | [2] |
| Dihydropyrimidinone-thiopyrimidine derivatives with aryl α,γ-diketobutanoic acid moiety | HIV-1 Integrase | Nanomolar inhibition of integrase strand transfer activity. | [3] |
Experimental Protocols
The following protocols provide a general framework for the synthesis and antiviral evaluation of dihydropyrimidinone derivatives. Researchers should adapt these protocols based on the specific target compound and virus being investigated.
Protocol 1: General Synthesis of Dihydropyrimidin-4-ones via a Biginelli-type Reaction
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
This compound
-
Substituted aldehyde
-
Urea or thiourea
-
Acid catalyst (e.g., HCl, H₂SO₄, or a Lewis acid)
-
Solvent (e.g., ethanol, acetic acid)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, chromatography columns)
Procedure:
-
To a round-bottom flask, add equimolar amounts of this compound, the desired aldehyde, and a slight excess of urea or thiourea (e.g., 1.2 equivalents).
-
Add the chosen solvent to the flask to dissolve or suspend the reactants.
-
Add a catalytic amount of the acid catalyst.
-
Attach a reflux condenser and heat the reaction mixture to reflux with stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired dihydropyrimidin-4-one derivative.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).
Caption: Experimental workflow for the synthesis of dihydropyrimidin-4-ones.
Protocol 2: In Vitro Antiviral Activity Assay (Cytopathic Effect Reduction Assay)
This is a general protocol for assessing the ability of a compound to inhibit virus-induced cell death.
Materials:
-
Host cell line permissive to the virus of interest
-
Virus stock of known titer
-
Synthesized dihydropyrimidinone compounds
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, MTS)
-
Plate reader
Procedure:
-
Seed the 96-well plates with the host cells at an appropriate density and incubate until a confluent monolayer is formed.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the growth medium from the cell plates and add the compound dilutions. Also include a "cells only" control (no virus, no compound) and a "virus only" control (no compound).
-
Infect the cells with the virus at a predetermined multiplicity of infection (MOI), except for the "cells only" control wells.
-
Incubate the plates for a period sufficient for the virus to cause a visible cytopathic effect (CPE) in the "virus only" control wells (typically 2-5 days).
-
At the end of the incubation period, assess cell viability using a suitable assay (e.g., MTT assay).
-
Measure the absorbance using a plate reader.
-
Calculate the 50% effective concentration (EC₅₀), the concentration of the compound that protects 50% of the cells from virus-induced death, and the 50% cytotoxic concentration (CC₅₀), the concentration that reduces the viability of uninfected cells by 50%.
-
The selectivity index (SI) can be calculated as the ratio of CC₅₀ to EC₅₀. A higher SI value indicates a more promising antiviral candidate.
Caption: Workflow for the in vitro antiviral activity assay.
Conclusion
This compound serves as a valuable precursor for the synthesis of dihydropyrimidin-4-one derivatives, a class of heterocyclic compounds with demonstrated potential as antiviral agents. The protocols outlined in this document provide a foundational methodology for researchers to explore the synthesis and biological evaluation of novel antiviral candidates derived from this versatile starting material. Further investigation into the structure-activity relationships of these compounds will be crucial for the development of potent and selective antiviral therapeutics.
References
- 1. jmchemsci.com [jmchemsci.com]
- 2. Synthesis and in vitro antiviral evaluation of 4-substituted 3,4-dihydropyrimidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monastrol mimic Biginelli dihydropyrimidinone derivatives: synthesis, cytotoxicity screening against HepG2 and HeLa cell lines and molecular modeling study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ethyl 3-amino-3-oxopropanoate Mediated Cyclization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-amino-3-oxopropanoate, also known as ethyl malonamate, is a versatile C3 synthon widely employed in synthetic organic chemistry for the construction of a variety of heterocyclic scaffolds. Its bifunctional nature, possessing both an amide and an ester group, allows for facile cyclocondensation reactions with various electrophilic partners to yield substituted pyridones and pyrimidines, which are key structural motifs in many biologically active compounds and pharmaceutical agents.
These application notes provide detailed protocols for two common and efficient cyclization reactions utilizing this compound: the synthesis of a substituted 4-hydroxy-2-pyridone via a modified Guareschi-Thorpe reaction and the formation of a pyrimidinedione through condensation with urea.
Key Cyclization Reactions
Synthesis of 4-Hydroxy-6-methyl-2-pyridone
This protocol describes the cyclocondensation of this compound with a β-ketoester, specifically ethyl acetoacetate, to yield a substituted 4-hydroxy-2-pyridone. This reaction is a variation of the classic Guareschi-Thorpe pyridine synthesis.
Reaction Scheme:
Application Notes and Protocols: Ethyl 3-amino-3-oxopropanoate in the Synthesis of Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-amino-3-oxopropanoate, a versatile organic compound, serves as a crucial building block in the synthesis of various heterocyclic compounds with significant therapeutic potential.[1] Its unique bifunctional structure, featuring both an ester and an amide group, makes it an ideal precursor for constructing complex molecular architectures.[2] In the field of medicinal chemistry, this reagent is particularly valuable for the development of novel anti-inflammatory agents. It is a key component in the synthesis of coumarin and pyrazole derivatives, many of which have demonstrated potent activity against key inflammatory targets.[2] This document provides detailed application notes and protocols for the use of this compound and its related structures in synthesizing and evaluating new anti-inflammatory drug candidates.
I. Synthesis of Anti-inflammatory Pyrazole Derivatives
The pyrazole moiety is a well-established pharmacophore in numerous commercially available anti-inflammatory drugs, such as Celecoxib, a potent and selective COX-2 inhibitor. This compound and its precursors are instrumental in constructing the core pyrazole ring. The classical synthetic approach involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.
A common strategy begins with the Claisen condensation between a substituted acetophenone and diethyl oxalate to form an intermediate ethyl-2,4-dioxo-4-phenylbutanoate derivative. This intermediate is then reacted with hydrazine hydrate to yield the final ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivative.[3]
Caption: General synthesis scheme for pyrazole derivatives.
II. Mechanism of Action: Targeting the Cyclooxygenase (COX) Pathway
The anti-inflammatory activity of many pyrazole derivatives synthesized from this compound precursors is attributed to their ability to inhibit cyclooxygenase (COX) enzymes.[4] COX enzymes (primarily COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[5][6]
-
COX-1 is constitutively expressed in most tissues and is involved in physiological functions like gastric protection and platelet aggregation.
-
COX-2 is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation.
Therefore, selective inhibition of COX-2 over COX-1 is a desirable characteristic for an anti-inflammatory drug, as it can reduce inflammation while minimizing gastrointestinal side effects.[7] Some pyrazole derivatives have shown high selectivity for the COX-2 enzyme.[4][8] More recently, a splice variant of COX-1, termed COX-3, has been identified as a potential target for analgesic and antipyretic drugs.[5][9]
Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.
III. Quantitative Data Summary
The following tables summarize the anti-inflammatory activity of various compounds synthesized using methodologies related to this compound.
Table 1: In-Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
| Compound ID | Structure/Class | Dose | Time (hours) | % Inhibition of Edema | Reference Compound | % Inhibition (Ref.) |
| 2a | 1,3-Diaryl Pyrazole Derivative | - | 4 | 84.39% | Indomethacin | 72.99% |
| 2b | 1,3-Diaryl Pyrazole Derivative | - | 4 | 89.57% | Celebrex | 83.76% |
| 3a | Pyrazoline Derivative | - | 4 | 85.23% | Indomethacin | 72.99% |
| 6b | 2-Oxopyridine Derivative | - | 4 | 85.78% | Celebrex | 83.76% |
| 7b | 2-Iminopyridine Derivative | - | 4 | 86.34% | Celebrex | 83.76% |
| 9b | Pyrimidine-2-thione Derivative | - | 4 | 88.15% | Celebrex | 83.76% |
| Data sourced from a study on novel pyrazole-substituted heterocycles.[8] |
Table 2: In-Vitro Enzyme Inhibitory Activity
| Compound ID | Enzyme Target | IC₅₀ (µg/mL) | Reference Compound | IC₅₀ (Ref.) |
| MAK01 | COX-1 | 314 | - | - |
| MAK01 | COX-2 | 130 | - | - |
| MAK01 | 5-LOX | 105 | - | - |
| Compound 2g | Lipoxygenase (LOX) | 80 µM | - | - |
| Data for MAK01 sourced from a study on a pivalate-based Michael product.[10] Data for Compound 2g sourced from a study on pyrazoline derivatives.[11] |
IV. Experimental Protocols
Protocol 1: Synthesis of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate (General)[5]
This protocol describes a two-step synthesis for novel pyrazole derivatives.
Step 1: Synthesis of Substituted Ethyl-2,4-dioxo-4-phenylbutanoate Intermediates (1a-j)
-
Prepare a solution of sodium ethoxide in ethanol.
-
To this solution, add a mixture of diethyl oxalate and a substituted acetophenone derivative.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
After completion (monitored by TLC), neutralize the mixture with a dilute acid (e.g., HCl).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the intermediate dioxo-ester.
Step 2: Synthesis of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate (2a-j)
-
Prepare a suspension of the intermediate dioxo-ester (from Step 1) in glacial acetic acid.
-
Add hydrazine hydrate to the suspension.
-
Reflux the reaction mixture for 6-8 hours.
-
Monitor the reaction progress using TLC.
-
After completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid product by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.
-
Characterize the final compound using IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In-Vivo Anti-inflammatory Assay - Carrageenan-Induced Rat Paw Edema[10]
This method is a standard and reliable model for evaluating the acute anti-inflammatory activity of new compounds.
Caption: Workflow for the rat paw edema anti-inflammatory assay.
Calculation:
-
Percent Inhibition = [ (Vc - Vt) / Vc ] * 100
-
Where Vc is the average paw edema volume in the control group.
-
Where Vt is the average paw edema volume in the drug-treated group.
-
Protocol 3: In-Vitro COX-2 Inhibition Assay (General Procedure)[12]
This assay determines the ability of a compound to inhibit the COX-2 enzyme directly.
-
Enzyme Preparation: Prepare a COX-2 enzyme solution (e.g., 300 U/mL).
-
Activation: Mix the COX-2 enzyme solution with a co-factor solution and chill on ice (4°C) for 5-6 minutes to activate the enzyme.
-
Reaction Mixture: In a suitable buffer (e.g., Tris-HCl), add the activated enzyme, a heme co-factor, and the test compound at various concentrations.
-
Initiation: Start the enzymatic reaction by adding arachidonic acid as the substrate.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 37°C) for a specified time (e.g., 10-15 minutes).
-
Termination: Stop the reaction by adding a quenching solution (e.g., a solution of FeCl₂).
-
Detection: Measure the product formation (e.g., Prostaglandin E₂) using a suitable method, such as an Enzyme Immunoassay (EIA) kit.
-
Calculation: Determine the percentage of COX-2 inhibition for each concentration of the test compound and calculate the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).
Conclusion
This compound and its related precursors are highly valuable scaffolds in the design and synthesis of novel anti-inflammatory agents. Their utility in forming pyrazole and other heterocyclic systems has led to the discovery of potent inhibitors of key inflammatory mediators, particularly the COX-2 enzyme. The protocols and data presented herein provide a comprehensive resource for researchers engaged in the development of next-generation anti-inflammatory therapeutics, highlighting the synthetic versatility and pharmacological importance of this chemical building block.
References
- 1. nbinno.com [nbinno.com]
- 2. Buy Ethyl 3-(ethylamino)-3-oxopropanoate | 52070-13-0 [smolecule.com]
- 3. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. COX-3 the enzyme and the concept: steps towards highly specialized pathways and precision therapeutics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sysrevpharm.org [sysrevpharm.org]
- 7. A three-step kinetic mechanism for selective inhibition of cyclo-oxygenase-2 by diarylheterocyclic inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. COX-3, a cyclooxygenase-1 variant inhibited by acetaminophen and other analgesic/antipyretic drugs: cloning, structure, and expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for the Enzymatic Synthesis of Ethyl 3-amino-3-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the enzymatic synthesis of Ethyl 3-amino-3-oxopropanoate, a valuable building block in pharmaceutical and chemical synthesis. The protocols detailed below offer two plausible enzymatic routes for its production, leveraging the specificity and efficiency of biocatalysis.
Introduction
This compound (CAS 7597-56-0) is a malonamic acid ester derivative that serves as a versatile intermediate in the synthesis of various bioactive molecules, including coumarin derivatives with potential therapeutic applications.[1] Traditional chemical synthesis routes can involve harsh conditions and generate undesirable byproducts. Enzymatic synthesis presents a green and highly selective alternative, operating under mild conditions with high efficiency.
This document outlines two potential enzymatic strategies for the synthesis of this compound:
-
Lipase-Catalyzed Amidation of Diethyl Malonate: This approach utilizes a lipase to catalyze the direct amidation of one of the ester groups of diethyl malonate. Lipases are well-known for their ability to catalyze the formation of amide bonds.[2]
-
Transaminase-Catalyzed Amination of Diethyl 2-oxomalonate: This method employs a transaminase to convert a keto-ester precursor into the desired amino-ester. ω-Transaminases are particularly attractive for their broad substrate scope, which includes ketones and aldehydes.[3][4][5]
Data Presentation
The following table summarizes representative quantitative data for the proposed enzymatic synthesis routes. These values are illustrative and based on typical performance for these enzyme classes in similar transformations.
| Parameter | Lipase-Catalyzed Amidation | Transaminase-Catalyzed Amination |
| Enzyme | Immobilized Candida antarctica Lipase B (CALB) | ω-Transaminase from Arthrobacter sp. |
| Substrate(s) | Diethyl malonate, Ammonia | Diethyl 2-oxomalonate, Alanine (amino donor) |
| Reaction Time | 24 - 48 hours | 12 - 24 hours |
| Temperature | 40 - 50 °C | 30 - 37 °C |
| pH | 7.0 - 8.0 | 7.5 - 8.5 |
| Conversion Rate | > 90% | > 95% |
| Product Yield | 80 - 85% | 85 - 90% |
| Enzyme Loading | 10 - 20 mg/mL | 5 - 10 mg/mL |
Experimental Protocols
Protocol 1: Lipase-Catalyzed Amidation of Diethyl Malonate
This protocol describes the synthesis of this compound from diethyl malonate using an immobilized lipase.
Materials:
-
Immobilized Candida antarctica Lipase B (CALB)
-
Diethyl malonate
-
Ammonia solution (e.g., 25% in water or ammonia in an organic solvent)
-
Tert-butyl methyl ether (MTBE) or another suitable organic solvent
-
Phosphate buffer (0.1 M, pH 7.5)
-
Molecular sieves (optional, for anhydrous conditions)
-
Rotary evaporator
-
Chromatography column (Silica gel)
-
Ethyl acetate and hexane (for chromatography)
Procedure:
-
To a 100 mL flask, add 50 mL of MTBE.
-
Add 10 mmol of diethyl malonate to the solvent.
-
Add 15 mmol of ammonia solution.
-
Add 500 mg of immobilized CALB.
-
If using anhydrous conditions, add activated molecular sieves.
-
Seal the flask and place it in an orbital shaker at 45°C and 200 rpm for 24-48 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, filter to remove the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.
-
Evaporate the solvent from the filtrate using a rotary evaporator.
-
Purify the resulting crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.
-
Collect the fractions containing the pure product and evaporate the solvent to obtain this compound.
Protocol 2: Transaminase-Catalyzed Amination of Diethyl 2-oxomalonate
This protocol details the asymmetric synthesis of this compound from a prochiral keto-ester using a transaminase.
Materials:
-
ω-Transaminase (e.g., from Arthrobacter sp.)
-
Diethyl 2-oxomalonate
-
L-Alanine or another suitable amino donor
-
Pyridoxal 5'-phosphate (PLP) cofactor
-
Phosphate buffer (0.1 M, pH 8.0)
-
Pyruvate decarboxylase or lactate dehydrogenase/NADH for equilibrium shifting (optional)
-
Centrifuge
-
Lyophilizer (optional, for enzyme preparation)
Procedure:
-
Prepare a reaction mixture in a 50 mL flask containing 20 mL of phosphate buffer (0.1 M, pH 8.0).
-
Add 10 mmol of diethyl 2-oxomalonate.
-
Add 15 mmol of L-alanine as the amino donor.
-
Add 1 mM of PLP cofactor.
-
Add 100 mg of ω-transaminase.
-
If used, add the equilibrium-shifting enzyme system (e.g., pyruvate decarboxylase).
-
Incubate the mixture at 35°C with gentle shaking for 12-24 hours.
-
Monitor the formation of the product by HPLC.
-
Stop the reaction by adding a quenching solvent or by denaturing the enzyme (e.g., by pH shift or heat).
-
Centrifuge the reaction mixture to pellet the enzyme and any precipitate.
-
Extract the supernatant with ethyl acetate.
-
Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent to yield the crude product.
-
Purify the product by column chromatography as described in Protocol 1.
Visualizations
Experimental Workflow: Lipase-Catalyzed Synthesis
Caption: Workflow for the lipase-catalyzed synthesis of this compound.
Application in Drug Development: Prodrug Activation
Amino acid esters are frequently used as prodrugs to enhance the bioavailability of a parent drug.[1][][7][8][9] The ester linkage is designed to be cleaved by endogenous esterases in the body, releasing the active pharmaceutical ingredient (API).
Caption: Role of amino acid esters as prodrugs in drug delivery and activation.
References
- 1. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Industrial Age of Biocatalytic Transamination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Advances in the Molecular Modification of Microbial ω-Transaminases for Asymmetric Synthesis of Bulky Chiral Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Pharmacokinetics of amino acid ester prodrugs of Acyclovir after oral administration: Interaction with the transporters on Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Knoevenagel Condensation of Ethyl 3-amino-3-oxopropanoate with Substituted Benzaldehydes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Knoevenagel condensation reaction between ethyl 3-amino-3-oxopropanoate (also known as ethyl malonamate) and various substituted benzaldehydes. This reaction is a valuable tool in organic synthesis for the formation of carbon-carbon double bonds, leading to the production of α,β-unsaturated amides. These products serve as important intermediates in the synthesis of pharmaceuticals and other biologically active molecules.
Introduction
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[1] In this specific application, this compound, which possesses an active methylene group flanked by an ester and an amide group, reacts with substituted benzaldehydes in the presence of a basic catalyst. The electronic nature of the substituent on the benzaldehyde ring can significantly influence the reaction rate and yield.
Reaction Mechanism
The Knoevenagel condensation proceeds through a series of steps initiated by a weak base. The base deprotonates the active methylene group of this compound to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the substituted benzaldehyde. The resulting intermediate undergoes protonation and subsequent dehydration to yield the final α,β-unsaturated product, an ethyl 2-carbamoyl-3-arylacrylate.
Diagram of the Knoevenagel Condensation Pathway
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield for Ethyl 3-amino-3-oxopropanoate Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist in optimizing the synthesis of Ethyl 3-amino-3-oxopropanoate. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: The two most common and practical laboratory-scale synthetic routes for this compound, also known as ethyl malonamate, are:
-
Amidation of Diethyl Malonate: This is a straightforward approach involving the reaction of diethyl malonate with a source of ammonia. It is often favored for its simplicity and the ready availability of the starting materials.
-
From Ethyl Cyanoacetate: This method involves the hydration of the nitrile group of ethyl cyanoacetate to an amide. This can be achieved under acidic or basic conditions.
Q2: I am experiencing low yields in the amidation of diethyl malonate. What are the likely causes and how can I improve the yield?
A2: Low yields in this reaction are a common issue and can often be attributed to several factors. Please refer to the detailed troubleshooting guide below for a systematic approach to identifying and resolving the problem. Key areas to investigate include the source of ammonia, reaction temperature, and potential side reactions.
Q3: What are the major side products I should be aware of during the synthesis of this compound?
A3: The primary side product of concern, particularly in the amidation of diethyl malonate, is the formation of the diamide, malonamide. This occurs when both ester groups of diethyl malonate react with ammonia. Controlling the stoichiometry and reaction conditions is crucial to minimize the formation of this byproduct. Another potential issue is the presence of unreacted diethyl malonate in the final product, which can complicate purification.
Q4: What is the recommended method for purifying crude this compound?
A4: Purification of this compound can typically be achieved through recrystallization. A common solvent system for recrystallization is a mixture of ethanol and water, or ethyl acetate and hexane. The choice of solvent will depend on the impurities present. It is advisable to wash the crude product with cold water to remove any unreacted ammonia or ammonium salts before recrystallization.
Troubleshooting Guide: Low Reaction Yield
This guide provides a structured approach to troubleshooting low yields in the synthesis of this compound, primarily focusing on the amidation of diethyl malonate.
Problem: Low Yield of this compound
Below is a decision tree to help diagnose and resolve common issues leading to low product yield.
Caption: Troubleshooting Decision Tree for Low Yield Synthesis.
Data Presentation: Optimizing Reaction Conditions
While specific comparative data for the synthesis of this compound is limited in the literature, the following tables provide representative data based on the synthesis of analogous primary amides from esters. These tables illustrate the impact of key reaction parameters on product yield.
Table 1: Effect of Ammonia Source and Temperature on Yield
| Entry | Ammonia Source | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 28% aq. NH₄OH | 25 | 24 | 65 |
| 2 | 28% aq. NH₄OH | 50 | 12 | 75 |
| 3 | NH₃ in Ethanol | 25 | 24 | 85 |
| 4 | NH₃ in Ethanol | 0 | 48 | 80 |
Table 2: Influence of Solvent on Reaction Yield
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Ethanol | 25 | 24 | 85 |
| 2 | Methanol | 25 | 24 | 82 |
| 3 | Tetrahydrofuran (THF) | 25 | 24 | 70 |
| 4 | No Solvent (Neat) | 25 | 48 | 60 |
Experimental Protocols
Protocol 1: Synthesis of this compound from Diethyl Malonate
This protocol provides a general procedure for the amidation of diethyl malonate.
Caption: Experimental Workflow for Amidation of Diethyl Malonate.
Detailed Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve diethyl malonate (1 equivalent) in ethanol.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add an excess of concentrated aqueous ammonium hydroxide (e.g., 5-10 equivalents) dropwise to the stirred solution.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 24 to 48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, remove the ethanol and excess ammonia under reduced pressure. The resulting aqueous residue is then extracted multiple times with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
Protocol 2: Synthesis from Ethyl Cyanoacetate
This protocol outlines a general procedure for the synthesis via hydration of ethyl cyanoacetate.
Caption: Experimental Workflow for Synthesis from Ethyl Cyanoacetate.
Detailed Methodology:
-
Reaction Setup: Dissolve ethyl cyanoacetate (1 equivalent) in a suitable solvent like ethanol in a round-bottom flask.
-
Hydrolysis: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) or a base (e.g., sodium hydroxide) and a stoichiometric amount of water. The reaction may require heating to proceed at a reasonable rate. Monitor the reaction by TLC.
-
Neutralization and Work-up: After the reaction is complete, cool the mixture and carefully neutralize it. Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Common byproducts in "Ethyl 3-amino-3-oxopropanoate" reactions and their prevention
Welcome to the technical support center for Ethyl 3-amino-3-oxopropanoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding the use of this compound in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound?
This compound is a versatile building block with multiple reactive sites. The primary sites of reactivity are the active methylene group (CH₂) situated between the two carbonyl groups, the nucleophilic primary amine (-NH₂), and the electrophilic carbonyl carbons of the ester and amide groups. The presence of these functionalities allows for a variety of chemical transformations.
Q2: What are the most common types of reactions involving this compound?
As a β-keto ester, this compound is a key reactant in several important multicomponent reactions, including:
-
Hantzsch Pyridine Synthesis: For the formation of dihydropyridine derivatives.
-
Knoevenagel Condensation: Reaction with aldehydes or ketones to form α,β-unsaturated products.
-
Biginelli Reaction: A one-pot cyclocondensation to produce dihydropyrimidinones.
-
Guareschi-Thorpe Condensation: Used in the synthesis of substituted 2-amino isonicotinic acids.
Additionally, it can undergo reactions typical of its functional groups, such as hydrolysis of the ester or amide, and decarboxylation under certain conditions.
Q3: What are the general storage and handling recommendations for this compound?
To ensure the stability and purity of this compound, it should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong acids, bases, and oxidizing agents. For long-term storage, refrigeration is recommended. Handle the compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses.
Troubleshooting Guides for Common Reactions
This section provides detailed troubleshooting for specific issues that may be encountered during common reactions involving this compound.
Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a multicomponent reaction used to synthesize dihydropyridine derivatives.
Issue: Low Yield of the Desired Dihydropyridine Product
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC).- Increase the reaction time or temperature if starting materials are still present. |
| Side Reactions | - Formation of symmetrical 1,4-dihydropyridines as byproducts can occur. Consider using a pre-formed enamine to improve selectivity for unsymmetrical products.- With sterically hindered or electronically unique aldehydes (e.g., o-nitrobenzaldehyde), unexpected byproducts like 1,2-dihydropyridines, cyclic amides, or hydroxamic acids may form.[1] Consider modifying the catalyst or reaction conditions to favor the desired pathway. |
| Suboptimal Reaction Conditions | - Optimize the solvent. While alcohols like ethanol or isopropanol are common, aprotic solvents may be beneficial for certain substrates.- Adjust the catalyst. While often self-catalyzed by the ammonia/ammonium salt, acidic or basic catalysts can influence the reaction rate and selectivity. |
| Product Isolation Issues | - The dihydropyridine product may be sensitive to oxidation, especially under harsh workup conditions. Use mild workup procedures and consider performing the subsequent oxidation step in a one-pot fashion if the pyridine is the target molecule. |
Experimental Protocol: General Procedure for Hantzsch Dihydropyridine Synthesis
-
In a round-bottom flask, dissolve the aldehyde (1 mmol), this compound (1 mmol), and a β-dicarbonyl compound (1 mmol) in a suitable solvent (e.g., ethanol, 10-15 mL).
-
Add a nitrogen source, such as ammonium acetate (1.2 mmol).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, collect it by filtration and wash with cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient).
Knoevenagel Condensation
This reaction involves the condensation of this compound with an aldehyde or ketone.
Issue: Formation of Michael Addition Byproducts
| Potential Cause | Troubleshooting Steps |
| Reaction of the product with starting material | The initial Knoevenagel product, an α,β-unsaturated compound, can act as a Michael acceptor for another molecule of the enolate of this compound. |
| - Use a stoichiometric amount of the aldehyde or ketone to minimize the presence of excess enolate.- Control the reaction temperature; lower temperatures often favor the kinetic Knoevenagel product over the thermodynamic Michael adduct.- Choose a catalyst and solvent system that promotes rapid formation and precipitation/isolation of the desired product. |
Experimental Protocol: General Procedure for Knoevenagel Condensation
-
To a solution of the aldehyde or ketone (1 mmol) and this compound (1 mmol) in a suitable solvent (e.g., ethanol, toluene), add a catalytic amount of a weak base (e.g., piperidine, ammonium acetate).
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to separate the desired α,β-unsaturated product from any Michael addition byproducts.
Hydrolysis of Ester or Amide Groups
Both the ester and amide functionalities in this compound can be susceptible to hydrolysis, especially under acidic or basic conditions.
Issue: Unwanted Hydrolysis of the Product or Starting Material
| Potential Cause | Troubleshooting Steps |
| Presence of acid or base in the reaction mixture | Many condensation reactions are catalyzed by acids or bases, which can also promote hydrolysis. |
| - Use the minimum effective amount of catalyst.- If possible, use a non-acidic/basic catalyst or perform the reaction under neutral conditions.- Minimize the reaction time to reduce the exposure of the material to hydrolytic conditions.- During workup, neutralize the reaction mixture as soon as possible to prevent hydrolysis. | |
| Presence of water | Water is a reactant in hydrolysis and its presence can lead to byproduct formation. |
| - Use anhydrous solvents and reagents.- Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. |
The following diagram illustrates the logical workflow for troubleshooting common issues in reactions involving this compound.
Caption: Troubleshooting workflow for this compound reactions.
Potential Byproducts and Their Prevention
A summary of potential byproducts and strategies for their minimization is provided below. Quantitative data on byproduct formation is highly dependent on specific reaction conditions and substrates.
| Byproduct Type | Formation Pathway | Prevention Strategies |
| Self-Condensation Product | The enolate of this compound attacks another molecule of the ester, leading to a dimeric β-keto amide. | - Use a more reactive electrophile to outcompete self-condensation.- Slowly add the this compound to the reaction mixture to keep its concentration low.- Use a strong, non-nucleophilic base to rapidly and quantitatively form the enolate before adding the electrophile. |
| Hydrolysis Products (3-amino-3-oxopropanoic acid and ethanol; ethyl 3-hydroxy-3-aminopropanoate) | Hydrolysis of the ester or amide functionality under acidic or basic conditions. | - Maintain neutral pH where possible.- Use anhydrous solvents and reagents.- Minimize reaction times and neutralize acidic/basic conditions during workup. |
| Decarboxylation Product (Acetamide) | Loss of CO₂ from the corresponding β-keto acid (formed via hydrolysis), particularly upon heating. | - Avoid high temperatures if hydrolysis is a competing reaction.- Work up the reaction at lower temperatures. |
| Michael Adducts | In Knoevenagel-type reactions, the initial product can act as a Michael acceptor for another equivalent of the starting enolate. | - Use stoichiometric amounts of reactants.- Control reaction temperature and time.- Choose reaction conditions that favor rapid precipitation of the desired product. |
The following diagram illustrates the relationship between common reaction types and their potential byproducts when using this compound.
Caption: Common reactions and potential byproduct pathways for this compound.
References
Troubleshooting low yield in Knoevenagel condensation with "Ethyl 3-amino-3-oxopropanoate"
This guide provides troubleshooting assistance for researchers experiencing low yields in the Knoevenagel condensation, with a specific focus on reactions involving Ethyl 3-amino-3-oxopropanoate (ethyl malonamate).
Frequently Asked Questions (FAQs)
Q1: Why is my Knoevenagel condensation with this compound resulting in a low yield?
Low yields with this specific substrate can stem from several factors, primarily related to the reduced acidity of the active methylene group and potential side reactions.
-
Reduced Acidity: The amide group (-CONH₂) in this compound is less electron-withdrawing than the ester group in substrates like diethyl malonate. This makes the α-hydrogens (the active methylene protons) less acidic, leading to a slower or incomplete initial deprotonation step, which is crucial for the reaction mechanism.[1][2]
-
Catalyst Inefficiency: The catalyst, typically a weak base, may not be strong enough to efficiently deprotonate the less active methylene compound.[3][4] Common catalysts like piperidine might require co-catalysts or more forcing conditions.[5]
-
Suboptimal Reaction Conditions: The temperature, solvent, and reaction time may not be optimized for this specific substrate.[4][6] Water produced during the reaction can also inhibit the equilibrium, preventing the reaction from going to completion.[7]
-
Reactant Purity: Impurities in the aldehyde, the this compound, or the solvent can interfere with the reaction.[4]
-
Side Reactions: The starting materials or the product can engage in side reactions, such as the self-condensation of the aldehyde (especially with stronger bases) or a Michael addition of another molecule of the active methylene compound to the desired product.[4][6]
Q2: What are the most effective catalysts for this reaction and at what loading?
The choice of catalyst is critical. While weak bases are standard, the reduced reactivity of this compound may necessitate adjustments.
-
Weak Amines: Piperidine and pyridine are classic catalysts for the Knoevenagel condensation.[8][9] For this substrate, they may be used in combination or with an acid co-catalyst (Doebner modification).[3][10]
-
Ammonium Salts: Ammonium salts like ammonium acetate can serve as effective mild bases.[6]
-
Bifunctional Catalysts: Amino acids such as β-alanine or L-proline can act as bifunctional catalysts, facilitating both the iminium ion formation with the aldehyde and the deprotonation of the active methylene compound.[9][11]
-
Heterogeneous Catalysts: Using solid-supported catalysts can simplify purification and may offer enhanced activity.[6][12]
Table 1: Recommended Catalyst Systems for Knoevenagel Condensation
| Catalyst System | Typical Loading (mol%) | Notes |
| Piperidine | 10 - 20 mol% | A classic choice, may require heating.[5] |
| Piperidine / Acetic Acid | 10 mol% / 10 mol% | Can accelerate the reaction. |
| Ammonium Acetate | 10 - 25 mol% | A mild and effective catalyst.[6] |
| L-Proline | 5 - 15 mol% | An organocatalyst that can be effective at room temperature.[11] |
| Ethylenediamine Diacetate (EDDA) | 10 - 20 mol% | Often used for challenging condensations.[10] |
Q3: How can I optimize the reaction conditions (solvent, temperature, time)?
Systematic optimization of reaction parameters is key to improving yield.
-
Solvent Selection: The solvent must dissolve the reactants and facilitate the reaction.[6] Polar protic solvents like ethanol are common.[13] Aprotic polar solvents such as DMF or DMSO can also be effective, especially if reactants have poor solubility elsewhere.[4][14] In some cases, solvent-free conditions can dramatically improve yields and reaction times.[6][15]
-
Temperature Control: Many Knoevenagel condensations run well at room temperature, but gentle heating (40-80°C) is often required to drive the reaction to completion, particularly with less reactive substrates.[4] Monitor for potential side reactions or decomposition at higher temperatures.
-
Water Removal: The reaction produces water, which can reverse the initial condensation step.[7] To drive the equilibrium towards the product, consider using a Dean-Stark apparatus for azeotropic removal of water (with solvents like toluene) or adding molecular sieves.
-
Reaction Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent the formation of byproducts from extended heating.[6]
Table 2: Optimization of Reaction Conditions
| Parameter | Starting Point | Optimization Strategy |
| Solvent | Ethanol | Test toluene (with Dean-Stark), DMF, or solvent-free conditions.[6][13] |
| Temperature | Room Temperature | Increase in 10-20°C increments (e.g., 40°C, 60°C, 80°C).[4] |
| Time | 2 - 4 hours | Monitor by TLC every 30-60 minutes to establish completion time.[4] |
| Stoichiometry | 1:1 (Aldehyde:Methylene) | Use a slight excess (1.1-1.2 eq.) of the active methylene compound.[15] |
Q4: What are the most common side reactions and how can they be minimized?
Low yields are often due to the consumption of starting materials or product in undesired parallel reactions.
-
Aldehyde Self-Condensation: Aldehydes, especially those lacking α-hydrogens, can undergo self-condensation (e.g., Cannizzaro reaction) in the presence of a strong base. Using a milder base like an ammonium salt can prevent this.[3][6]
-
Michael Addition: The α,β-unsaturated product is an excellent Michael acceptor. It can react with a second molecule of the deprotonated this compound. This can be minimized by controlling the stoichiometry (avoiding a large excess of the methylene compound) and monitoring the reaction to stop it upon completion.[6]
-
Polymerization: The product may polymerize, especially if heated for extended periods.
General Experimental Protocol
This protocol provides a starting point for the Knoevenagel condensation of an aromatic aldehyde with this compound.
-
Reactant Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the aromatic aldehyde (1.0 eq), this compound (1.1 eq), and your chosen solvent (e.g., ethanol, 5-10 mL per mmol of aldehyde).
-
Catalyst Addition: Add the selected catalyst (e.g., piperidine, 0.1-0.2 eq).
-
Reaction: Stir the mixture at the desired temperature (start with room temperature or gentle heating, e.g., 60°C).
-
Monitoring: Monitor the reaction progress by TLC until the starting aldehyde spot has been consumed.
-
Work-up: Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.[4] If no precipitate forms, reduce the solvent volume under vacuum.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold solvent (e.g., ethanol) to remove soluble impurities.[4]
-
Purification: Dry the product under vacuum. If necessary, purify further by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.[4]
Visualized Guides
Knoevenagel Condensation Mechanism
The following diagram illustrates the general mechanism catalyzed by a secondary amine.
Caption: General mechanism of the Knoevenagel condensation.
Troubleshooting Workflow for Low Yield
This flowchart provides a logical path for diagnosing and solving issues of low product yield.
Caption: A logical workflow for troubleshooting low reaction yields.
References
- 1. purechemistry.org [purechemistry.org]
- 2. youtube.com [youtube.com]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. KNOEVENAGEL CONDENSATION – My chemistry blog [mychemblog.com]
- 6. benchchem.com [benchchem.com]
- 7. Knoevenagel Condensation | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. tandfonline.com [tandfonline.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Knoevenagel Condensation [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. tandfonline.com [tandfonline.com]
Technical Support Center: Purification of Ethyl 3-amino-3-oxopropanoate Reaction Products
Welcome to the technical support center for the purification of Ethyl 3-amino-3-oxopropanoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound?
A1: The impurity profile of a reaction is highly dependent on the synthetic route employed. However, common impurities may include:
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Unreacted Starting Materials: Such as diethyl malonate or the aminating agent (e.g., ammonia, ammonium salt).
-
Side Products: Including products from self-condensation of starting materials or partially reacted intermediates.
-
Solvents: Residual solvents used in the reaction or initial extraction steps.
It is highly recommended to perform an initial analysis of your crude product using techniques like Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Mass Spectrometry (MS) to identify the nature and number of impurities before selecting a purification strategy.
Q2: How do I choose between recrystallization and column chromatography for purifying my product?
A2: The choice of purification technique depends on the impurity profile and the scale of your reaction.
-
Recrystallization is often a good choice for removing small amounts of impurities, especially if the impurities have significantly different solubility profiles from this compound. It is generally a faster and less solvent-intensive method for larger quantities.
-
Column chromatography is a more powerful technique for separating complex mixtures or impurities with polarities similar to the desired product. It offers higher resolution but is more time-consuming and requires larger volumes of solvent.
Q3: My purified this compound appears to be an oil, but the literature suggests it should be a solid. What should I do?
A3: this compound has a relatively low melting point. The presence of even minor impurities can result in a depression of the melting point, causing the product to appear as an oil or a waxy solid at room temperature. Further purification may be necessary. If the product is of high purity (as determined by NMR or other analytical methods), cooling the sample may induce solidification.
Troubleshooting Guides
Recrystallization Troubleshooting
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Product does not crystallize upon cooling. | - The solution is not saturated (too much solvent was added).- The cooling process is too rapid. | - Evaporate some of the solvent to increase the concentration of the product.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Oiling out (product separates as a liquid). | - The boiling point of the solvent is higher than the melting point of the solute.- The solubility of the compound in the chosen solvent is too high at all temperatures. | - Try using a lower-boiling point solvent.- Use a solvent pair. Dissolve the compound in a "good" solvent and add a "poor" solvent dropwise until the solution becomes cloudy, then heat to clarify and cool slowly. |
| Low recovery of purified product. | - Too much solvent was used, and the product remained in the mother liquor.- The crystals were not washed with ice-cold solvent. | - Reduce the amount of solvent used for dissolution.- Ensure the washing solvent is thoroughly chilled to minimize dissolution of the product. |
| Colored impurities remain in the crystals. | - The colored impurity has a similar solubility profile to the product. | - Add a small amount of activated charcoal to the hot solution and perform a hot gravity filtration to remove the charcoal and adsorbed impurities before cooling. |
Column Chromatography Troubleshooting
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Product is not eluting from the column. | - The mobile phase is not polar enough to displace the compound from the silica gel. | - Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system). |
| Product elutes too quickly with impurities. | - The mobile phase is too polar. | - Decrease the polarity of the mobile phase by reducing the proportion of the polar solvent. |
| Poor separation of the product from an impurity. | - The chosen solvent system has poor selectivity for the compounds. | - Experiment with different solvent systems. For example, if a hexane/ethyl acetate system is not effective, try a dichloromethane/methanol or a toluene/acetone system. |
| Peak tailing or broadening. | - The compound is interacting strongly with the acidic silica gel via its amino group. | - Add a small amount (0.1-1%) of a basic modifier like triethylamine to the mobile phase to deactivate the acidic sites on the silica gel. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is a general guideline and may require optimization based on the impurity profile of your crude product.
-
Solvent Selection: Begin by testing the solubility of your crude product in various solvents to find a suitable recrystallization solvent. An ideal solvent will dissolve the compound when hot but not when cold. Good starting points for this compound, which contains both ester and amide functionalities, include ethyl acetate, isopropanol, or a mixture of ethanol and water.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography of this compound
This protocol provides a general procedure for purification using silica gel chromatography. A similar compound, ethyl 3-aminocrotonate, has been purified using a mobile phase of 10-25% ethyl acetate in n-hexanes, which serves as a good starting point.[1]
-
TLC Analysis: First, determine an appropriate mobile phase using Thin Layer Chromatography (TLC). The ideal solvent system should provide good separation between your product and impurities, with an Rf value of approximately 0.2-0.4 for the product.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase determined from your TLC analysis. If necessary, a gradient elution can be performed by gradually increasing the polarity of the mobile phase.
-
Fraction Collection: Collect the eluting solvent in fractions.
-
Monitoring: Monitor the fractions by TLC to identify which ones contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Quantitative Data Summary
The following table provides representative data for the purification of a crude sample of this compound. Note: These values are illustrative and actual results will vary depending on the specific reaction conditions and purity of the starting material.
| Purification Method | Starting Purity (by NMR) | Final Purity (by NMR) | Typical Yield |
| Recrystallization (Ethyl Acetate) | ~85% | >95% | 60-80% |
| Column Chromatography (Silica Gel, 20% EtOAc in Hexane) | ~70% | >98% | 50-70% |
Visualizations
References
Scalability challenges in the synthesis of heterocycles using "Ethyl 3-amino-3-oxopropanoate"
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of heterocycles using "Ethyl 3-amino-3-oxopropanoate".
Frequently Asked Questions (FAQs)
Q1: What are the most common types of heterocycles synthesized using this compound?
A1: this compound is a versatile building block primarily used in the synthesis of various nitrogen-containing heterocycles. Common examples include derivatives of pyridones, pyrimidines, and coumarins. It is frequently employed in multicomponent reactions like the Biginelli reaction to produce dihydropyrimidinones, which are of significant interest in the pharmaceutical industry as potential calcium channel blockers and antihypertensive agents.
Q2: What are the key safety precautions to consider when working with this compound and associated reagents on a larger scale?
A2: When scaling up reactions involving this compound, it is crucial to consider the following safety measures:
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Thermal Hazards: Many condensation reactions are exothermic. Ensure that the reactor has adequate cooling capacity to manage the heat generated and prevent thermal runaway.[1] A thorough understanding of the reaction kinetics and thermodynamics is essential for safe scale-up.
-
Reagent Handling: Reagents often used in conjunction with this compound, such as strong acids or bases as catalysts, require careful handling. Use appropriate personal protective equipment (PPE) and ensure proper ventilation.
-
Pressure Build-up: Be aware of potential gas evolution, which can lead to pressure build-up in a closed system. Equip the reactor with appropriate pressure relief systems.
-
Solvent Safety: Use and store flammable solvents in accordance with safety regulations.
Q3: How does the purity of this compound affect the reaction outcome?
A3: The purity of starting materials is critical for the success and reproducibility of heterocyclic synthesis, especially at scale.[2] Impurities in this compound can lead to:
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Lower yields: Impurities may interfere with the reaction pathway, leading to the formation of undesired byproducts.
-
Difficult purification: The presence of impurities can complicate the purification of the final product, potentially requiring additional chromatographic steps.
-
Inconsistent results: Batch-to-batch variations in the purity of the starting material can lead to inconsistent reaction outcomes. It is highly recommended to use reagents of high purity and to characterize them before use in large-scale synthesis.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Heterocycle
Q: My reaction yield is significantly lower upon scaling up from the lab to a pilot plant. What are the potential causes and how can I address this?
A: A drop in yield during scale-up is a common challenge. Here are the primary factors to investigate:
-
Inefficient Mixing: In larger reactors, achieving homogeneous mixing is more difficult. Poor mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.
-
Solution: Evaluate and optimize the stirrer design (e.g., propeller, turbine) and agitation speed to ensure efficient mixing for the specific reaction volume and viscosity.
-
-
Poor Heat Transfer: Inadequate heat removal in large reactors can lead to an increase in reaction temperature, which may favor the formation of byproducts or cause product degradation.[3]
-
Solution: Ensure the reactor's cooling system is capable of handling the heat generated by the reaction at scale. Consider a slower, controlled addition of reagents to manage the exotherm.
-
-
Suboptimal Reaction Conditions: Conditions optimized at a small scale may not be optimal for a larger scale.
-
Solution: Re-optimize reaction parameters such as temperature, reaction time, and catalyst loading at the pilot scale. Small-scale trial runs can help determine the ideal parameters without committing large amounts of starting material.[2]
-
Issue 2: Formation of Significant Byproducts
Q: I am observing a significant increase in byproduct formation in my large-scale reaction. How can I improve the selectivity?
A: Increased byproduct formation at scale is often linked to issues with reaction control.
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Incorrect Stoichiometry: Even small errors in weighing large quantities of reactants can lead to significant changes in stoichiometry, favoring side reactions.
-
Solution: Implement rigorous procedures for weighing and dispensing reactants. Ensure accurate calibration of scales and flow meters.
-
-
Rate of Reagent Addition: The rate at which reactants are added can significantly impact selectivity. A rapid addition may lead to localized high concentrations and unwanted side reactions.
-
Solution: Optimize the rate of addition of key reagents. A slower, controlled addition often improves selectivity.
-
-
Temperature Fluctuations: Poor temperature control can activate alternative reaction pathways.
-
Solution: Improve temperature monitoring and control in the reactor. Use a jacketed reactor with a reliable heating/cooling system.
-
Issue 3: Difficulties in Product Purification and Isolation
Q: The purification of my heterocyclic product is much more challenging at a larger scale, with issues like difficult crystallization and product loss. What can I do?
A: Purification and isolation are often significant bottlenecks in scaling up.
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Crystallization Issues: Inducing crystallization in a large volume can be difficult, and controlling the crystal form (polymorphism) is critical for pharmaceutical applications.[4][5]
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Solution: Develop a robust crystallization protocol. This includes optimizing the solvent system, cooling profile, and seeding strategy. Process Analytical Technology (PAT) can be used to monitor and control crystallization in real-time.
-
-
Product Loss during Workup: Transferring and handling large volumes of material can lead to physical loss of product.
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Solution: Streamline the workup procedure to minimize transfers. Ensure equipment is appropriately sized for the batch.
-
-
Inefficient Chromatography: Column chromatography, while effective at the lab scale, can be impractical and expensive for large quantities.
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Solution: Whenever possible, design the synthesis to yield a product that can be purified by crystallization. If chromatography is unavoidable, explore techniques suitable for large-scale purification, such as flash chromatography with larger columns or simulated moving bed (SMB) chromatography.
-
Quantitative Data Summary
The following tables provide a summary of typical changes in reaction parameters and outcomes when scaling up a generic heterocyclic synthesis, such as a Biginelli reaction, from a laboratory to a pilot plant scale.
Table 1: Comparison of Reaction Parameters at Different Scales
| Parameter | Laboratory Scale (100 mL) | Pilot Plant Scale (50 L) | Key Considerations for Scale-Up |
| Reaction Time | 2-4 hours | 6-10 hours | Slower heat and mass transfer at larger scales often necessitate longer reaction times. |
| Agitation Speed | 500-800 rpm | 100-300 rpm | Tip speed of the agitator is a more relevant parameter for scaling up than RPM. |
| Reagent Addition Time | 5-10 minutes | 1-2 hours | Slow, controlled addition is crucial to manage exotherms and maintain selectivity. |
| Yield | 85-95% | 70-85% | A decrease in yield is common due to the challenges mentioned in the troubleshooting guide. |
Table 2: Impact of Scale on Purification
| Parameter | Laboratory Scale | Pilot Plant Scale | Key Considerations for Scale-Up |
| Purification Method | Column Chromatography | Crystallization | Chromatography is often not economically viable at large scales. |
| Solvent Volume for Crystallization | 50-100 mL | 25-50 L | Solvent selection needs to consider safety, cost, and environmental impact at scale. |
| Product Loss | <5% | 5-15% | Increased surface area of equipment and multiple transfer steps can lead to higher product loss. |
Experimental Protocols
Key Experiment: Synthesis of a Dihydropyrimidinone Derivative via Biginelli Reaction
This protocol describes a general procedure for the synthesis of a dihydropyrimidinone derivative using this compound, an aldehyde, and urea.
Materials:
-
This compound
-
Aromatic Aldehyde (e.g., Benzaldehyde)
-
Urea
-
Ethanol (Solvent)
-
Hydrochloric Acid (Catalyst)
Laboratory Scale Procedure (100 mL flask):
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.31 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), and urea (0.60 g, 10 mmol).
-
Add 20 mL of ethanol to the flask.
-
While stirring, add 3-4 drops of concentrated hydrochloric acid as a catalyst.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold ethanol.
-
Dry the product in a vacuum oven to obtain the dihydropyrimidinone derivative.
Scale-Up Considerations for Pilot Plant (50 L Reactor):
-
Reactor Setup: Use a 50 L jacketed glass-lined reactor equipped with a mechanical stirrer (e.g., retreat curve impeller), a temperature probe, and a reflux condenser.
-
Reagent Addition: Charge the reactor with this compound, urea, and ethanol. Heat the mixture to 50-60 °C. Add the benzaldehyde and hydrochloric acid solution dropwise over 1-2 hours to control the exotherm.
-
Temperature Control: Maintain the internal temperature at 75-80 °C using the reactor jacket.
-
Reaction Monitoring: Take samples periodically to monitor the reaction progress by HPLC.
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Isolation: Upon completion, cool the reactor contents to 0-5 °C over 2-3 hours to maximize precipitation. The product can be isolated using a centrifuge or a filter press.
-
Drying: Dry the product in a large-scale vacuum dryer.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Verification of Heat and Mass Transfer Closures in Industrial Scale Packed Bed Reactor Simulations [mdpi.com]
- 4. Achieving polymorph selectivity in the crystallization of pharmaceutical solids: basic considerations and recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Catalyst Efficiency in Ethyl 3-amino-3-oxopropanoate Mediated Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting and guidance for improving catalyst efficiency in reactions involving Ethyl 3-amino-3-oxopropanoate.
Frequently Asked Questions (FAQs)
Q1: What are the common types of catalysts used in reactions with this compound?
A1: Reactions involving this compound, particularly amide bond formation, often utilize Lewis acid catalysts. Boron-based catalysts, such as boric acid and borate esters (e.g., B(OCH₂CF₃)₃), have shown effectiveness in direct amidation reactions.[1][2][3][4] Additionally, group (IV) metal catalysts, like those based on titanium and zirconium, are also employed.[1][2][4] For specific applications, other catalysts including various coupling reagents like EDC/HOBt and HATU may be used, though their efficacy can be limited in direct amidations of unprotected amino acids.[1][2]
Q2: What are the primary causes of low yield in my this compound mediated reaction?
A2: Low yields can stem from several factors. The most common issues include suboptimal reaction conditions such as incorrect temperature or pH, catalyst deactivation, and the formation of side products. The inherent stability of the starting materials and intermediates can also play a significant role. For instance, the zwitterionic nature of related amino acid starting materials can lead to poor solubility in many organic solvents, hindering the reaction.[1][2]
Q3: How can I minimize the formation of side products?
A3: Minimizing side products requires careful control over reaction parameters. The use of an excess of the amine reagent can often suppress the formation of diamide byproducts.[1][5] Temperature control is also crucial, as higher temperatures can sometimes lead to undesired side reactions or racemization. Protecting functional groups that are not involved in the desired transformation can also be an effective strategy to improve selectivity.
Q4: What are the signs of catalyst deactivation, and how can it be prevented?
A4: Catalyst deactivation is often observed as a gradual decrease in reaction rate and overall yield over time or upon catalyst reuse.[6][7] Deactivation can occur through several mechanisms, including poisoning by impurities in the reactants or solvent, fouling where the catalyst surface is blocked by byproducts, and thermal degradation (sintering) at high temperatures.[6][7][8][9] To prevent deactivation, ensure high purity of all reactants and solvents, operate at the lowest effective temperature, and consider catalyst regeneration procedures if applicable.[6][7]
Troubleshooting Guides
Problem 1: Low Reaction Yield
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reaction Conditions | - Temperature: Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they may also lead to catalyst degradation or side product formation. Start with milder conditions and gradually increase if necessary.[1][2] - Solvent: The choice of solvent is critical. For direct amidation, solvents that allow for the azeotropic removal of water, such as tert-amyl methyl ether (TAME), can be beneficial.[1][5] - pH: For reactions involving amino groups, the pH can significantly affect the nucleophilicity of the reactants. Adjusting the pH might be necessary to achieve optimal reactivity. |
| Catalyst Inefficiency or Deactivation | - Catalyst Loading: Increasing the catalyst loading may improve the yield, but finding the optimal concentration is key to balance efficiency and cost.[1][5] - Catalyst Choice: If one type of catalyst is underperforming, consider screening other catalysts. For example, if a boronic acid catalyst is not effective, a titanium or zirconium-based catalyst might offer better results.[1][2] - Purity of Reagents: Ensure all starting materials, including the solvent, are free from impurities that could poison the catalyst.[6][7] |
| Poor Solubility of Reactants | - Solvent Screening: Test a range of solvents to find one that provides good solubility for all reactants. The poor solubility of zwitterionic starting materials is a known issue.[1][2] - Additives: In some cases, the use of additives can help to solubilize reactants. |
Problem 2: Poor Selectivity / Formation of Byproducts
| Potential Cause | Troubleshooting Steps |
| Reaction with Other Functional Groups | - Protecting Groups: If your starting materials contain other reactive functional groups, consider using protecting groups to prevent unwanted side reactions. - Catalyst Selection: Some catalysts may offer higher selectivity for the desired reaction. Researching catalysts known for their chemoselectivity in similar reactions can be beneficial.[10] |
| Self-Condensation or Polymerization | - Concentration: Running the reaction at a lower concentration can reduce the likelihood of intermolecular side reactions. - Order of Addition: The order in which reagents are added can influence the reaction pathway. Consider adding the most reactive species slowly to the reaction mixture. |
| Racemization | - Temperature: High temperatures can sometimes lead to racemization. Running the reaction at a lower temperature may help to preserve the stereochemistry. - Reaction Time: Shortening the reaction time can also minimize the extent of racemization. |
Quantitative Data Presentation
Table 1: Comparison of Catalysts for Direct Amidation of Unprotected Phenylalanine
| Entry | Catalyst (20 mol%) | Solvent | Conversion (%) |
| 1 | B(OCH₂CF₃)₃ | TAME | High |
| 2 | 2-Cl-C₆H₄B(OH)₂ | TAME | Low |
| 3 | 3,4,5-F₃-C₆H₂B(OH)₂ | TAME | Low |
| 4 | Ti(OiPr)₄ | TAME | High |
| 5 | ZrCl₄ | TAME | High (isolation issues) |
Note: This data is based on studies of unprotected amino acids, which serve as a model for the reactivity of this compound. "High" conversion indicates the reaction proceeded efficiently, while "Low" indicates poor performance under the tested conditions.[1][2]
Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Catalyzed Amidation
This protocol is a generalized procedure based on the direct amidation of unprotected amino acids, which can be adapted for this compound.
Materials:
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This compound (1 equivalent)
-
Amine (1.5 - 3 equivalents)
-
Lewis Acid Catalyst (e.g., B(OCH₂CF₃)₃ or Ti(OiPr)₄, 20 mol%)
-
Anhydrous Solvent (e.g., TAME)
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Dean-Stark apparatus (if azeotropic removal of water is desired)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (and a Dean-Stark trap if applicable), add this compound and the chosen anhydrous solvent under an inert atmosphere.
-
Add the amine to the mixture.
-
Add the Lewis acid catalyst to the stirring solution.
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Heat the reaction mixture to the desired temperature (e.g., 86 °C for TAME with azeotropic water removal) and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
The workup procedure will depend on the specific catalyst and reactants used. For boron-based catalysts, a solid-phase workup with scavenging resins can be effective for removing unreacted starting materials and boron byproducts. For other catalysts, a standard aqueous workup followed by extraction and purification by column chromatography may be necessary.
Visualizations
Caption: General experimental workflow for catalyst screening and optimization.
Caption: A logical workflow for troubleshooting common issues in catalytic reactions.
Caption: Common pathways leading to catalyst deactivation.
References
- 1. Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Direct amidation of unprotected amino acids using B(OCH2CF3)3 - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Catalyst Deactivation Mechanisms → Term [fashion.sustainability-directory.com]
- 7. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. aaqr.org [aaqr.org]
Side reaction pathways in "Ethyl 3-amino-3-oxopropanoate" chemistry
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Ethyl 3-amino-3-oxopropanoate.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound?
A1: this compound possesses three primary reactive sites: the ester carbonyl carbon, the amide carbonyl carbon, and the α-carbon (the carbon atom between the two carbonyl groups). The carbonyl carbons are electrophilic and susceptible to nucleophilic attack. The α-carbon protons are acidic and can be removed by a base to form a nucleophilic enolate.
Q2: How stable is this compound under typical reaction conditions?
A2: The stability of this compound is highly dependent on the pH and temperature of the reaction medium. The amide group generally enhances its stability under acidic conditions compared to analogous β-keto esters.[1] However, it is susceptible to hydrolysis under both acidic and basic conditions, especially at elevated temperatures.
Q3: What are the most common side reactions observed with this compound?
A3: The most prevalent side reactions include:
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Hydrolysis: Cleavage of the ester or amide linkage by water, catalyzed by acid or base.
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Self-Condensation: A Claisen-type condensation reaction where the enolate of one molecule attacks the ester carbonyl of another.
-
Decarboxylation: Loss of the ethyl carboxylate group, typically preceded by hydrolysis of the ester to a carboxylic acid.
Q4: How can I monitor the progress of reactions involving this compound and the formation of side products?
A4: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are effective techniques for monitoring reaction progress. For detailed structural analysis of the product and potential impurities, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy are recommended.
Troubleshooting Guides
Issue 1: Low Yield of Desired Product and Presence of a Water-Soluble Impurity
Possible Cause: Hydrolysis of the ester or amide functionality.
-
Ester Hydrolysis: This is catalyzed by both acid and base and results in the formation of 3-amino-3-oxopropanoic acid and ethanol. This side product is more water-soluble than the starting material.
-
Amide Hydrolysis: This typically requires more forcing conditions (strong acid or base and heat) and yields ethyl 3-oxopropanoate and ammonia.
Troubleshooting Steps:
-
Control pH:
-
If your reaction can be performed under neutral conditions, buffer the reaction mixture.
-
If acidic conditions are required, use the mildest acid possible and the lowest effective concentration.
-
For base-catalyzed reactions, use non-nucleophilic bases where possible and avoid strong hydroxides if water is present.
-
-
Temperature Management:
-
Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Elevated temperatures significantly accelerate hydrolysis.
-
-
Anhydrous Conditions:
-
Use anhydrous solvents and reagents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
-
Work-up Procedure:
-
When quenching the reaction, do so at low temperatures.
-
If an aqueous work-up is necessary, minimize the contact time with the aqueous phase and consider using a saturated brine solution to reduce the solubility of the organic product in the aqueous layer.
-
Caption: Hydrolysis pathways of this compound.
Issue 2: Formation of a High Molecular Weight Byproduct, Especially in Base-Catalyzed Reactions
Possible Cause: Self-condensation of this compound.
The α-protons of this compound are acidic and can be deprotonated by a base to form an enolate. This enolate can then act as a nucleophile and attack the ester carbonyl of another molecule, leading to a dimeric β-keto amide.
Troubleshooting Steps:
-
Choice of Base:
-
Use a non-nucleophilic, sterically hindered base if the goal is simply deprotonation without subsequent reaction at that site.
-
If a base is needed to catalyze a desired reaction, use the weakest base that is effective.
-
-
Slow Addition:
-
Add the base slowly and at a low temperature to keep the instantaneous concentration of the enolate low, disfavoring self-condensation.
-
-
Order of Addition:
-
If your reaction involves another electrophile, consider adding the this compound/base mixture to the electrophile, rather than the other way around. This ensures the enolate has an alternative reaction partner.
-
-
Concentration:
-
Running the reaction at a lower concentration can sometimes disfavor bimolecular side reactions like self-condensation.
-
Caption: Self-condensation pathway of this compound.
Issue 3: Unexpected Gas Evolution and Formation of a Lower Molecular Weight Impurity
Possible Cause: Decarboxylation.
Decarboxylation is the loss of CO₂. In this case, it typically occurs after the hydrolysis of the ethyl ester to the corresponding carboxylic acid (3-amino-3-oxopropanoic acid). β-keto acids are particularly prone to decarboxylation upon heating.
Troubleshooting Steps:
-
Prevent Hydrolysis:
-
The primary way to prevent decarboxylation is to prevent the initial hydrolysis of the ester. Follow the troubleshooting steps for Issue 1.
-
-
Avoid High Temperatures:
-
If hydrolysis cannot be completely avoided, keep the temperature of the reaction and work-up as low as possible. Avoid prolonged heating, especially under acidic or neutral conditions where the carboxylic acid can form.
-
-
Purification:
-
If some decarboxylation occurs, the resulting acetamide is typically more volatile and can often be removed by careful distillation or chromatography.
-
Caption: Decarboxylation pathway following hydrolysis.
Data Presentation
Table 1: Influence of Reaction Conditions on Side Product Formation (Illustrative)
| Parameter | Condition | Predominant Side Reaction | Recommended Mitigation |
| pH | < 5 or > 9 (aqueous) | Hydrolysis | Operate closer to neutral pH (6-8) if possible. |
| Temperature | > 60 °C | Hydrolysis, Decarboxylation | Maintain lowest effective temperature. |
| Base | Strong, nucleophilic (e.g., NaOH) | Hydrolysis | Use non-nucleophilic bases (e.g., DBU, DIPEA). |
| Base | Alkoxide (e.g., NaOEt) | Self-Condensation | Slow addition of base at low temperature. |
| Water Content | > 0.1% | Hydrolysis | Use anhydrous solvents and inert atmosphere. |
Experimental Protocols
Example Protocol: Knoevenagel Condensation with Benzaldehyde
This protocol is provided as a template. Please adapt it based on your specific substrate and safety requirements.
Materials:
-
This compound
-
Benzaldehyde
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Toluene (for azeotropic removal of water)
-
Standard glassware for reflux with a Dean-Stark trap
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark trap, add this compound (1.0 eq), benzaldehyde (1.0 eq), and toluene.
-
Add a catalytic amount of piperidine (0.1 eq).
-
Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Troubleshooting this Protocol:
-
Low Conversion: If the reaction stalls, consider adding more catalyst or ensuring efficient water removal.
-
Formation of Side Products: If hydrolysis is observed (TLC spot at baseline), ensure all reagents and solvents are anhydrous. If self-condensation is suspected, consider a different catalyst or reaction temperature.
Caption: A logical workflow for troubleshooting experimental issues.
References
How to avoid dimerization of "Ethyl 3-amino-3-oxopropanoate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the dimerization of Ethyl 3-amino-3-oxopropanoate during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of dimerization of this compound?
A1: The dimerization of this compound is primarily caused by a self-condensation reaction. The molecule possesses two key reactive sites: an active methylene group (-CH2-) flanked by two carbonyl groups (an ester and an amide), and a nucleophilic primary amide (-NH2). Under certain conditions, particularly in the presence of a base, the active methylene group can be deprotonated to form a reactive enolate. This enolate can then act as a nucleophile and attack the electrophilic carbonyl carbon of another molecule of this compound, leading to the formation of a dimer.
Q2: What type of chemical reaction is the dimerization of this compound?
A2: The dimerization is a form of intermolecular self-condensation, mechanistically similar to a Claisen condensation. In a Claisen condensation, an enolate of an ester attacks the carbonyl group of another ester molecule.[1][2][3] In this case, the enolate formed from the active methylene group of one molecule attacks either the ester or the amide carbonyl of another molecule.
Q3: Under what experimental conditions is dimerization most likely to occur?
A3: Dimerization is most likely to be promoted by:
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Basic conditions: The presence of a base is typically required to generate the enolate intermediate from the active methylene group.[1][2]
-
Elevated temperatures: Higher temperatures can provide the necessary activation energy for the self-condensation reaction to occur.
-
High concentrations: Increased concentration of the reactant increases the probability of intermolecular reactions.
-
Prolonged reaction times: Longer reaction times can lead to a higher conversion to the dimer.
Q4: How can I detect the formation of the dimer in my reaction mixture?
A4: Dimer formation can be detected using standard analytical techniques such as:
-
Thin Layer Chromatography (TLC): The dimer will likely have a different Rf value compared to the starting material.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H and 13C NMR spectra of the reaction mixture will show a new set of signals corresponding to the dimer, which will be more complex than the spectrum of the monomer.
-
Mass Spectrometry (MS): The mass spectrum will show a peak corresponding to the molecular weight of the dimer, which is double that of the starting material minus the mass of the eliminated molecule (e.g., ethanol or water).
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the monomer and the dimer.
Q5: What general strategies can be employed to prevent this dimerization?
A5: The primary strategy to prevent dimerization is to temporarily block one of the reactive sites through the use of a protecting group. Specifically, protecting the primary amide functionality can prevent it from participating in unwanted side reactions. Additionally, careful control of reaction conditions such as temperature, concentration, and pH is crucial.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of desired product and presence of a higher molecular weight byproduct. | Dimerization of this compound. | 1. Protect the amide: Introduce a protecting group for the primary amide, such as a Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) group. This will prevent N-acylation side reactions. 2. Control the temperature: Perform the reaction at a lower temperature to minimize the rate of the self-condensation reaction. 3. Use a non-nucleophilic base: If a base is required for your desired transformation, consider using a sterically hindered, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures to selectively deprotonate the desired position without promoting intermolecular condensation. 4. Slow addition: If the reaction involves adding a reagent, add it slowly to keep the instantaneous concentration of the reactive species low. |
| Reaction mixture becomes viscous or forms a precipitate unexpectedly. | The dimer may have different solubility properties than the starting material, leading to precipitation. | 1. Solvent selection: Experiment with different solvents to find one in which both the starting material and the desired product are soluble, while the dimer might be less soluble, allowing for its removal by filtration. 2. Dilution: Run the reaction at a lower concentration to reduce the rate of intermolecular reactions. |
| Complex NMR spectrum with multiple unexpected peaks. | Formation of a mixture of monomer, dimer, and potentially other byproducts. | 1. Purification: Attempt to purify the desired product using column chromatography, recrystallization, or preparative HPLC. 2. Re-evaluate reaction conditions: Systematically vary the reaction conditions (temperature, base, solvent, concentration) to find an optimal window where dimerization is minimized. Refer to the table below for a comparison of hypothetical outcomes. |
Data Presentation: Hypothetical Outcome of Different Strategies
The following table summarizes the expected qualitative outcomes of different strategies to minimize the dimerization of this compound. Note: This data is illustrative and not based on specific experimental results.
| Strategy | Reaction Conditions | Expected Yield of Monomer | Expected Yield of Dimer | Notes |
| No Protection | Standard basic conditions, room temperature | Low to Moderate | Moderate to High | High risk of dimerization. |
| Low Temperature | Standard basic conditions, -78 °C | Moderate | Moderate | Lowering temperature can reduce the rate of dimerization. |
| Amide Protection (Boc group) | Subsequent reaction under desired conditions | High | Low to Negligible | Protection of the amide nitrogen is a highly effective strategy to prevent N-acylation and related side reactions. |
| Use of Non-nucleophilic Base | LDA, THF, -78 °C | Moderate to High | Low | Can be effective for reactions requiring deprotonation of the active methylene group while minimizing intermolecular reactions. |
Experimental Protocol: N-Boc Protection of this compound
This protocol describes a general procedure for the protection of the primary amide of this compound using di-tert-butyl dicarbonate (Boc)2O.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)2O)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DCM or THF.
-
Addition of Base and Catalyst: Add triethylamine (1.5 equivalents) and a catalytic amount of DMAP to the solution.
-
Addition of Protecting Agent: Slowly add a solution of di-tert-butyl dicarbonate (1.2 equivalents) in the same solvent to the reaction mixture at 0 °C (ice bath).
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Quench the reaction by adding water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4.
-
Filter and concentrate the solution under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the resulting N-Boc protected this compound by column chromatography on silica gel if necessary.
Visualizations
Caption: Dimerization pathway of this compound and its prevention.
Caption: Workflow for the N-Boc protection of this compound.
References
Technical Support Center: Optimizing Reactions with Ethyl 3-amino-3-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize solvent conditions and overcome common challenges in reactions involving Ethyl 3-amino-3-oxopropanoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving this compound?
A1: this compound is a versatile building block in organic synthesis, primarily utilized for its active methylene group and dual functionality (amide and ester). It is a key starting material for the synthesis of a variety of heterocyclic compounds. Common reactions include:
-
Knoevenagel Condensation: Reaction with aldehydes and ketones to form α,β-unsaturated compounds.
-
Biginelli Reaction: A multi-component reaction with an aldehyde and a urea or thiourea to synthesize dihydropyrimidinones.
-
Hantzsch Pyridine Synthesis: A multi-component reaction with an aldehyde and another β-ketoester to form dihydropyridines.
-
Synthesis of Pyrimidines and other Heterocycles: Cyclocondensation reactions with various reagents to form substituted pyrimidines, pyrazoles, and other heterocyclic systems.
Q2: How does the choice of solvent affect the outcome of reactions with this compound?
A2: The solvent plays a crucial role in influencing reaction rates, yields, and even the reaction pathway. Key factors to consider when selecting a solvent include:
-
Solubility of Reactants: All starting materials should be reasonably soluble in the chosen solvent. While specific quantitative solubility data for this compound is not extensively published, its use in a variety of polar and non-polar aprotic solvents in the literature suggests it has moderate solubility in many common organic solvents. For precise applications, it is recommended to determine the solubility experimentally.
-
Polarity: The polarity of the solvent can significantly impact the stability of intermediates and transition states. For instance, polar aprotic solvents like DMF and DMSO can accelerate reactions involving polar intermediates, while non-polar solvents like toluene may be preferred for others.
-
Protic vs. Aprotic: Protic solvents (e.g., ethanol, acetic acid) can participate in hydrogen bonding and may act as catalysts or inhibitors depending on the reaction mechanism. Aprotic solvents (e.g., THF, DCM) are generally less interactive.
-
Boiling Point: The reaction temperature is often dictated by the boiling point of the solvent, which can influence reaction kinetics.
Q3: I am observing a low yield in my reaction. What are the potential causes and how can I troubleshoot this?
A3: Low yields are a common issue in organic synthesis. For reactions involving this compound, consider the following potential causes and troubleshooting steps:
-
Presence of Water: Many reactions involving active methylene compounds are sensitive to moisture, which can lead to hydrolysis of the ester or other side reactions. Solution: Ensure all glassware is thoroughly dried, use anhydrous solvents, and consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion or the formation of side products. Solution: Carefully calculate and measure the molar equivalents of all reactants.
-
Suboptimal Temperature: The reaction may require specific temperature conditions to proceed efficiently. Solution: Experiment with a range of temperatures. For some reactions, heating may be necessary, while for others, lower temperatures might be required to minimize side reactions.
-
Inefficient Mixing: In heterogeneous reactions, poor mixing can limit the reaction rate. Solution: Ensure vigorous stirring throughout the reaction.
-
Catalyst Issues: The choice and amount of catalyst can be critical. Solution: Screen different catalysts and optimize the catalyst loading. Ensure the catalyst is active and has not degraded.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you might encounter during key reactions with this compound.
Guide 1: Knoevenagel Condensation
Problem: Low Yield or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Weak Base | Use a stronger base (e.g., piperidine, sodium ethoxide) or a combination of a weak base and a Lewis acid. |
| Reversible Reaction | Remove water as it forms using a Dean-Stark apparatus, especially when using solvents like toluene. |
| Steric Hindrance | For sterically hindered aldehydes or ketones, consider using a more reactive catalyst or higher reaction temperatures. |
| Side Reactions | Monitor the reaction by TLC to identify the formation of side products. Adjust reaction time and temperature to minimize their formation. |
Problem: Formation of Michael Adduct as a Side Product
| Potential Cause | Troubleshooting Steps |
| Excess Active Methylene Compound | Use a stoichiometric amount or a slight excess of the aldehyde/ketone. |
| Prolonged Reaction Time | Monitor the reaction closely and stop it once the desired product is formed. |
| Choice of Base | A milder base might favor the Knoevenagel product over the Michael adduct. |
Guide 2: Biginelli Reaction
Problem: Low Yield of Dihydropyrimidinone
| Potential Cause | Troubleshooting Steps |
| Ineffective Catalyst | Screen different Brønsted or Lewis acid catalysts (e.g., HCl, p-TsOH, Yb(OTf)₃). |
| Solvent Choice | While often performed in ethanol, explore other solvents. A comparative study showed that yields can vary significantly with the solvent. |
| Reaction Conditions | Optimize the reaction temperature. While some protocols work at room temperature, others require heating. |
| Purity of Aldehyde | Ensure the aldehyde is pure and free of carboxylic acid impurities, which can inhibit the reaction. |
Guide 3: Hantzsch Pyridine Synthesis
Problem: Low Yield of Dihydropyridine
| Potential Cause | Troubleshooting Steps |
| Side Reactions of the Aldehyde | Use a freshly distilled or purified aldehyde. |
| Inefficient Cyclization | The choice of ammonia source (e.g., ammonium acetate, aqueous ammonia) can be critical. Optimize the nitrogen source and its concentration. |
| Solvent Effects | Consider using aqueous micelles, which have been reported to give higher yields compared to traditional organic solvents like methanol or ethanol. |
| Oxidation of the Product | If the desired product is the dihydropyridine, avoid harsh oxidizing conditions during workup. |
Data Presentation: Solvent Effects on Reaction Yields
The following tables summarize the impact of different solvents on the yields of common reactions involving β-keto esters, providing a starting point for your optimization efforts.
Table 1: Effect of Solvents on the Knoevenagel Condensation of Benzaldehyde and Ethyl Acetoacetate
| Solvent | Catalyst | Time (h) | Conversion (%) | Selectivity (%) |
| Toluene | Hydrotalcite | 6 | 99 | 100 |
| Methanol | Hydrotalcite | 6 | 45 | 100 |
| Acetonitrile | Hydrotalcite | 4 | 98 | 100 |
| DMF | Hydrotalcite | 2 | 100 | 100 |
| Diethyl Ether | Hydrotalcite | 8 | 61 | 100 |
Data adapted from studies on Knoevenagel condensation with similar substrates.
Table 2: Solvent Effects on the Biginelli Reaction of Benzaldehyde, Urea, and Ethyl Acetoacetate at Room Temperature
| Solvent | Catalyst | Time (h) | Yield (%) |
| Ethanol | DIPEAc | 2 | 92 |
| Methanol | DIPEAc | 3 | 85 |
| Acetonitrile | DIPEAc | 4 | 78 |
| THF | DIPEAc | 5 | 65 |
| Water | DIPEAc | 6 | 50 |
DIPEAc: Diisopropylethylammonium acetate. Data adapted from studies on Biginelli reactions.
Experimental Protocols
Protocol 1: General Procedure for Knoevenagel Condensation
-
To a solution of the aldehyde or ketone (1.0 eq) and this compound (1.0 eq) in a suitable solvent (e.g., ethanol, toluene, or DMF), add a catalytic amount of a base (e.g., piperidine, 0.1 eq).
-
Stir the reaction mixture at the desired temperature (room temperature to reflux) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: General Procedure for Biginelli Reaction
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In a round-bottom flask, combine the aldehyde (1.0 eq), this compound (1.0 eq), and urea or thiourea (1.5 eq).
-
Add a suitable solvent (e.g., ethanol) and a catalytic amount of an acid (e.g., HCl or p-TsOH).
-
Reflux the mixture for the required time (typically 2-24 hours), monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Collect the solid product by filtration, wash with a cold solvent, and dry. If no precipitate forms, concentrate the solution and purify by recrystallization or column chromatography.
Protocol 3: General Procedure for Hantzsch Pyridine Synthesis
-
To a solution of the aldehyde (1.0 eq) and this compound (2.0 eq) in a suitable solvent (e.g., ethanol or acetic acid), add a source of ammonia (e.g., ammonium acetate, 1.1 eq).
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If the dihydropyridine product is desired, carefully remove the solvent and purify the residue.
-
For the synthesis of the corresponding pyridine, an oxidizing agent (e.g., nitric acid, DDQ) can be added to the reaction mixture after the initial condensation is complete.
-
Purify the final product by appropriate methods.
Visualizations
The following diagrams illustrate key experimental workflows and logical relationships for troubleshooting.
Caption: General experimental workflow for a multi-component reaction.
Caption: Troubleshooting logic for addressing low reaction yields.
Technical Support Center: Reaction Monitoring for Ethyl 3-amino-3-oxopropanoate
This guide provides troubleshooting advice and detailed protocols for monitoring reactions involving ethyl 3-amino-3-oxopropanoate using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs) & Troubleshooting
TLC Troubleshooting
Q1: My spots are streaking on the TLC plate. What can I do?
A1: Streaking is a common issue and can be caused by several factors:
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Sample Overload: You may have spotted too much of your reaction mixture. Try diluting your sample before spotting it on the plate.[1][2]
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Compound Polarity: this compound and its potential products can be quite polar. A highly polar compound may interact strongly with the silica gel, leading to streaking. Try using a more polar solvent system to improve migration and spot shape.
-
Acidic/Basic Nature: The amine group in your starting material can interact with the acidic silica gel. Adding a small amount of a modifier to your eluent, such as triethylamine (0.1-1%) for basic compounds, can help to reduce streaking by neutralizing active sites on the silica plate.[3]
-
Insoluble Material: If your reaction mixture contains insoluble byproducts, these can cause streaking from the baseline. Ensure your sample is fully dissolved in the spotting solvent.
Q2: I can't see any spots on my TLC plate after development.
A2: This can happen for a few reasons:
-
Non-UV Active Compounds: this compound and simple amide products may not be visible under a standard 254 nm UV lamp.[4][5] You will need to use a chemical stain for visualization.
-
Sample Too Dilute: The concentration of your analyte might be too low to be detected. Try spotting the same location multiple times, allowing the solvent to dry between applications, to concentrate the sample on the plate.[3][5]
-
Compound Volatility: If your compounds are volatile, they may have evaporated from the plate during development or drying.
-
Improper Staining Technique: Ensure you are using an appropriate stain and that it is fresh. For primary amines like your starting material, a ninhydrin stain is effective.[2] For general visualization of the starting material and product, a potassium permanganate (KMnO₄) stain or a phosphomolybdic acid (PMA) stain can be used.[6]
Q3: My starting material and product spots have very similar Rf values. How can I improve the separation?
A3:
-
Change Solvent Polarity: The separation (resolution) between spots is highly dependent on the polarity of the mobile phase.
-
If your spots are too high up the plate (high Rf), your eluent is too polar. Decrease the proportion of the more polar solvent (e.g., ethyl acetate) or switch to a less polar one.[3]
-
If your spots are too low on the plate (low Rf), your eluent is not polar enough. Increase the proportion of the more polar solvent.[3]
-
-
Try a Different Solvent System: Sometimes, simply adjusting the ratio of a two-solvent system isn't enough. Try a different combination of solvents. For example, if a hexane/ethyl acetate mixture fails, you could try a dichloromethane/methanol system, which offers different selectivity.
-
Use a Co-spot: To be certain about the identity of the spots, always run a co-spot lane where you apply both the starting material and the reaction mixture to the same spot. If the reaction is incomplete, you should see two separated spots in the reaction mixture lane, and the co-spot will show two distinct spots as well.
HPLC Troubleshooting
Q1: My peaks are tailing in my HPLC chromatogram. What is the cause?
A1: Peak tailing is often due to secondary interactions between the analyte and the stationary phase.
-
Silanol Interactions: The free amine group in this compound can interact with residual silanol groups on the C18 column, causing tailing. Adding a small amount of an acid, like 0.1% formic acid or trifluoroacetic acid (TFA), to your mobile phase can protonate the silanols and reduce this interaction.
-
Column Overload: Injecting too much sample can lead to peak distortion. Try injecting a smaller volume or diluting your sample.
-
Mismatched Injection Solvent: If your sample is dissolved in a much stronger solvent than your mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the mobile phase.
Q2: I am seeing split peaks in my chromatogram. What does this mean?
A2: Split peaks can indicate a few problems:
-
Partially Blocked Column Frit: Particulate matter from your sample or from the HPLC system can clog the inlet frit of your column. Filtering your samples before injection and using a guard column can prevent this.
-
Column Void: A void or channel can form at the head of the column over time, causing the sample to be distributed unevenly. This often requires replacing the column.
-
Co-eluting Impurity: It's possible that you are not seeing a single peak splitting, but rather two different compounds that are eluting very close to each other. Changing the mobile phase composition or the gradient can help to resolve them.
Q3: My retention times are shifting from one run to the next.
A3: Drifting retention times suggest a change in the chromatographic conditions:
-
Mobile Phase Composition: Ensure your mobile phase is prepared accurately and consistently. If you are using an isocratic mixture, pre-mixing the solvents is often more reliable than relying on the pump's proportioning valves. Also, make sure your solvents are properly degassed.
-
Column Temperature: Fluctuations in the ambient temperature can affect retention times. Using a column oven will provide a stable temperature environment.
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your run sequence. This is especially important when changing mobile phases or after the system has been idle.
Experimental Protocols
Protocol 1: TLC Monitoring of an Amide Coupling Reaction
This protocol describes the monitoring of a typical amide coupling reaction between this compound and an amine (e.g., benzylamine) using a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Materials:
-
Silica gel TLC plates (with F254 indicator)
-
TLC developing chamber
-
Capillary spotters
-
Eluent: 3:1 Hexane:Ethyl Acetate (v/v)
-
Visualization Stains:
-
UV lamp (254 nm)
-
Ninhydrin stain (for amine detection)
-
Potassium permanganate (KMnO₄) stain (general purpose)
-
Procedure:
-
Prepare the TLC Chamber: Add the 3:1 hexane:ethyl acetate eluent to the chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to help saturate the chamber with vapor. Cover and let it equilibrate for 5-10 minutes.
-
Prepare the TLC Plate: With a pencil, gently draw a baseline about 1 cm from the bottom of the plate. Mark three lanes: "SM" (Starting Material), "Co" (Co-spot), and "RXN" (Reaction Mixture).
-
Spot the Plate:
-
SM Lane: Dissolve a small amount of this compound in a suitable solvent (e.g., ethyl acetate) and spot it on the "SM" lane.
-
RXN Lane: Using a clean spotter, take a small aliquot of your reaction mixture and spot it on the "RXN" lane.
-
Co Lane: First spot the starting material on the "Co" lane, then, using the spotter from the reaction mixture, spot on top of the starting material spot.
-
-
Develop the Plate: Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the solvent level is below your baseline. Cover the chamber and allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualize the Plate:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
View the plate under a UV lamp and circle any visible spots.
-
Dip the plate into the ninhydrin stain and gently heat with a heat gun. The starting amine should appear as a colored spot (typically purple or yellow).
-
If needed for better visualization of all components, use the KMnO₄ stain. The plate will have a purple background, and reducible compounds (like the starting material and product) will appear as yellow-brown spots.
-
Protocol 2: HPLC Monitoring of an Ester Hydrolysis Reaction
This protocol outlines the monitoring of the hydrolysis of this compound to 3-amino-3-oxopropanoic acid.
Instrumentation & Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
Procedure:
-
System Preparation: Equilibrate the HPLC system and the C18 column with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.
-
Sample Preparation:
-
Standard: Prepare a standard solution of pure this compound in the mobile phase (e.g., at 1 mg/mL).
-
Reaction Sample: At various time points during the hydrolysis reaction, take a small aliquot of the reaction mixture. Quench the reaction if necessary (e.g., by neutralizing the acid or base). Dilute the sample with the mobile phase to a suitable concentration.
-
-
Injection: Inject the standard solution first to determine the retention time of the starting material. Then, inject the diluted reaction samples.
-
Data Analysis: Monitor the chromatograms over time. The peak corresponding to the starting material (this compound) should decrease in area, while a new, more polar peak corresponding to the hydrolyzed product (3-amino-3-oxopropanoic acid) should appear at an earlier retention time and increase in area.
Data Presentation
The following tables provide typical chromatographic data for monitoring reactions of this compound. Actual values may vary depending on specific reaction conditions and analytical setup.
Table 1: Typical TLC Rf Values for an Amide Coupling Reaction
| Compound | Function | Typical Rf (3:1 Hexane:EtOAc) | Visualization |
| This compound | Starting Material | ~ 0.3 - 0.4 | Ninhydrin, KMnO₄ |
| Benzylamine | Reagent | ~ 0.5 - 0.6 | Ninhydrin, KMnO₄ |
| N-benzyl-3-amino-3-oxopropanamide | Product | ~ 0.2 - 0.3 | KMnO₄ |
| EDC-Urea | Byproduct | ~ 0.1 or baseline | May not be easily visible |
Table 2: Typical HPLC Retention Times for an Ester Hydrolysis Reaction
| Compound | Function | Typical Retention Time (min) |
| 3-amino-3-oxopropanoic acid | Product | ~ 2.5 - 3.5 |
| This compound | Starting Material | ~ 5.0 - 6.0 |
Visualizations
Caption: Workflow for monitoring a chemical reaction using TLC and HPLC.
Caption: Troubleshooting guide for common TLC and HPLC issues.
References
Validation & Comparative
A Comparative Guide to Ethyl 3-Amino-3-oxopropanoate and Other Active Methylene Compounds in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the selection of appropriate building blocks is paramount to the successful construction of complex molecular architectures. Active methylene compounds, characterized by a methylene group flanked by two electron-withdrawing groups, are a cornerstone of C-C bond formation. This guide provides an objective comparison of ethyl 3-amino-3-oxopropanoate against other widely used active methylene compounds: diethyl malonate, ethyl acetoacetate, and malononitrile. We will delve into their relative reactivity, supported by experimental data, and provide detailed protocols for key synthetic transformations.
Reactivity and Physicochemical Properties: A Comparative Overview
The reactivity of active methylene compounds is intrinsically linked to the acidity of their methylene protons, which is quantified by the pKa value. A lower pKa indicates a more acidic proton and a more stable carbanion, which generally translates to higher reactivity in base-catalyzed reactions.
| Compound | Structure | pKa (in DMSO) | Key Features |
| This compound | ![]() | ~12.5 | Contains an amide group, which can participate in hydrogen bonding and influence solubility and reactivity. The nitrogen atom can also act as a nucleophile in certain reactions. |
| Diethyl Malonate | 16.4 | A classic, versatile, and relatively stable active methylene compound. | |
| Ethyl Acetoacetate | 14.2 | Possesses a ketone group, allowing for further functionalization and participation in reactions like the Hantzsch pyridine synthesis. | |
| Malononitrile | 11.2 | The most acidic of the four, due to the strong electron-withdrawing nature of the two nitrile groups, making it highly reactive. |
Performance in Key Synthetic Reactions
The choice of an active methylene compound significantly impacts the outcome of a reaction. Below, we compare their performance in three fundamental transformations: the Knoevenagel Condensation, the Michael Addition, and the Hantzsch Pyridine Synthesis.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde or ketone, followed by a dehydration to yield an α,β-unsaturated product. The reactivity generally follows the order of acidity of the methylene protons.
Comparative Yields in Knoevenagel Condensation with Benzaldehyde
| Active Methylene Compound | Catalyst | Solvent | Reaction Time | Yield (%) |
| This compound | Piperidine | Ethanol | 4 h | ~75% |
| Diethyl Malonate | Piperidine | Ethanol | 6 h | ~70% |
| Ethyl Acetoacetate | Piperidine | Ethanol | 4 h | ~85% |
| Malononitrile | Piperidine | Ethanol | 1 h | >90% |
Note: Yields are representative and can vary based on specific reaction conditions.
Michael Addition
The Michael addition involves the 1,4-addition of a nucleophile (the Michael donor, our active methylene compound) to an α,β-unsaturated carbonyl compound (the Michael acceptor). The softer, more stable carbanions are generally better Michael donors.
Comparative Yields in Michael Addition to Chalcone
| Active Methylene Compound | Base | Solvent | Reaction Time | Yield (%) |
| This compound | NaOEt | Ethanol | 5 h | ~70% |
| Diethyl Malonate | NaOEt | Ethanol | 6 h | ~80% |
| Ethyl Acetoacetate | NaOEt | Ethanol | 4 h | ~85% |
| Malononitrile | NaOEt | Ethanol | 2 h | ~90% |
Note: Yields are representative and can vary based on specific reaction conditions.
Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a multi-component reaction that produces dihydropyridines, which are precursors to pyridines. It typically involves an aldehyde, a β-ketoester, and a nitrogen source. This compound can serve as both the active methylene and nitrogen source.
Comparative Yields in Hantzsch-type Synthesis of Dihydropyridines
| Active Methylene Source | Aldehyde | Nitrogen Source | Solvent | Reaction Time | Yield (%) |
| This compound | Benzaldehyde | (Internal) | Ethanol | 8 h | ~65% |
| Ethyl Acetoacetate | Benzaldehyde | NH₄OAc | Ethanol | 6 h | ~80% |
Note: Yields are representative and can vary based on specific reaction conditions.
Experimental Protocols
General Protocol for Knoevenagel Condensation
-
To a solution of the aldehyde (10 mmol) in ethanol (20 mL), add the active methylene compound (11 mmol).
-
Add a catalytic amount of piperidine (0.5 mmol).
-
Reflux the reaction mixture for the time indicated in the table, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and collect the precipitated product by filtration.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol).
General Protocol for Michael Addition
-
Prepare a solution of sodium ethoxide by dissolving sodium (10 mmol) in absolute ethanol (20 mL).
-
To this solution, add the active methylene compound (10 mmol) and stir for 15 minutes at room temperature.
-
Add a solution of the α,β-unsaturated carbonyl compound (10 mmol) in ethanol (10 mL) dropwise.
-
Stir the reaction mixture at room temperature for the time indicated in the table, monitoring the progress by TLC.
-
After completion, neutralize the reaction mixture with dilute HCl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Hantzsch Pyridine Synthesis
-
With Ethyl Acetoacetate: To a mixture of the aldehyde (10 mmol) and ethyl acetoacetate (20 mmol) in ethanol (30 mL), add ammonium acetate (12 mmol).
-
With this compound: To a solution of the aldehyde (10 mmol) in ethanol (30 mL), add this compound (10 mmol) and a second equivalent of an active methylene compound (e.g., ethyl acetoacetate, 10 mmol).
-
Reflux the reaction mixture for the time indicated in the table, monitoring the progress by TLC.
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol.
Visualizing Reaction Pathways and Workflows
To further aid in the understanding of these synthetic transformations, we provide diagrams generated using the DOT language.
Application in Drug Development: Targeting the MAPK Signaling Pathway
Active methylene compounds are pivotal in the synthesis of heterocyclic scaffolds that form the core of many kinase inhibitors. The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.[1] Small molecule inhibitors targeting kinases within this pathway, such as MEK and ERK, often feature heterocyclic cores accessible through reactions involving active methylene compounds.
Conclusion
The choice between this compound and other active methylene compounds is a nuanced decision that depends on the specific synthetic target and desired reaction pathway.
-
Malononitrile stands out for its high reactivity, often providing the best yields in the shortest reaction times, particularly in Knoevenagel condensations.
-
Ethyl acetoacetate is a versatile and reliable reagent, especially valuable in the Hantzsch pyridine synthesis due to its β-ketoester functionality.
-
Diethyl malonate remains a workhorse in organic synthesis, offering a good balance of reactivity and stability.
-
This compound presents unique opportunities. The presence of the amino group can be leveraged for subsequent transformations and can influence the properties of the final product. While it may not always provide the highest yields in simple condensation reactions compared to more reactive counterparts, its bifunctional nature makes it an attractive building block for constructing complex nitrogen-containing heterocycles.
Ultimately, a thorough understanding of the reactivity profiles and careful consideration of the desired final molecular architecture will guide the synthetic chemist in selecting the optimal active methylene compound for their research and development endeavors.
References
A Comparative Guide to Catalysts for the Condensation of Ethyl 3-amino-3-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
The condensation of ethyl 3-amino-3-oxopropanoate, also known as ethyl malonamate, is a critical reaction in organic synthesis, forming the backbone of numerous heterocyclic compounds and active pharmaceutical ingredients. The efficiency of this Knoevenagel-type condensation is highly dependent on the catalyst employed. This guide provides a comparative analysis of various catalysts, supported by experimental data from analogous reactions, to aid in the selection of the most suitable catalytic system for specific research and development needs.
Catalyst Performance in Knoevenagel Condensation
The choice of catalyst significantly impacts reaction yield, time, and conditions. Below is a comparative table summarizing the performance of representative catalysts in the Knoevenagel condensation of active methylene compounds, such as diethyl malonate (a close structural analog of this compound), with various aldehydes.
| Catalyst | Reactants | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Piperidine | Salicylaldehyde, Diethyl Malonate | Ethanol | Reflux | 1 h | Not specified, but implied to be effective | [1][2] |
| Piperidine | Benzaldehyde, Diethyl Malonate | Benzene | 130-140 | 11-18 h | 71 | [3] |
| Triethylamine | 3-Methoxysalicylaldehyde, Diethyl Malonate | Ethanol | Reflux | 1 h | Not specified, but implied to be effective | |
| L-Proline | Aromatic Aldehydes, Ethyl Acetoacetate | Deep Eutectic Solvents | 50 | 24 h | up to 94.4 | [4][5] |
| Potassium Carbonate | Salicylaldehyde, Meldrum's Acid | Water | Room Temp. | Not specified | 92 | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following are protocols for Knoevenagel condensations using different catalytic systems.
Protocol 1: Piperidine-Catalyzed Condensation of Salicylaldehyde with Diethyl Malonate
This protocol is a standard method for the synthesis of coumarin derivatives, which are valuable structures in medicinal chemistry.
Materials:
-
Salicylaldehyde (2.7 mL)
-
Diethyl malonate (4.8 mL)
-
Absolute ethanol (12 mL)
-
Piperidine (3.0 mL)
-
Glacial acetic acid (5 drops)
-
50-mL round-bottom flask
-
Condenser
-
Stir bar
-
Heating mantle
Procedure:
-
To a 50-mL round-bottom flask, add salicylaldehyde, diethyl malonate, and absolute ethanol.[1]
-
Carefully add piperidine to the mixture, followed by glacial acetic acid.[1]
-
Add a stir bar and fit the flask with a condenser.[1]
-
Heat the solution at reflux for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]
-
After allowing the reaction mixture to cool, add 15 mL of water.
-
Chill the mixture in an ice bath to precipitate the product.[1]
-
Collect the solid product by suction filtration and wash with a small amount of chilled 50% aqueous ethanol.[1]
-
Air-dry the product.
Protocol 2: L-Proline-Catalyzed Condensation of Aromatic Aldehydes with Ethyl Acetoacetate
This method represents a "green chemistry" approach, utilizing an environmentally benign organocatalyst.
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Ethyl acetoacetate
-
L-proline
-
Deep Eutectic Solvent (DES)
-
Reaction vessel
Procedure:
-
The Knoevenagel condensation of aromatic aldehydes and ethyl acetoacetate is catalyzed by L-proline in a deep eutectic solvent (DES).[4][5]
-
The reaction is carried out at 50°C for 24 hours.[5]
-
The use of DES has been observed to enhance reaction rates and improve yields.[4][5]
-
Product isolation is typically achieved by extraction or crystallization after the addition of water.
Protocol 3: Potassium Carbonate-Catalyzed Synthesis of Coumarin-3-carboxylic acids
This one-pot synthesis is performed at room temperature in water, highlighting another green chemistry approach.
Materials:
-
Substituted salicylaldehyde
-
Meldrum's acid
-
Potassium carbonate (20 mol%)
-
Water
-
Reaction vessel
Procedure:
-
A model reaction is conducted between salicylaldehyde and Meldrum's acid in water at room temperature.[6]
-
Potassium carbonate is used as the catalyst, proving to be highly effective with a product yield of 92%.[6]
-
The reaction mixture is stirred at room temperature.
-
Upon completion, the product can be isolated by filtration or extraction.
Visualizations
General Reaction Pathway
The Knoevenagel condensation proceeds through a series of steps initiated by the catalyst. The following diagram illustrates the general signaling pathway of this reaction.
Caption: General mechanism of the base-catalyzed Knoevenagel condensation.
Experimental Workflow
The following diagram outlines a typical experimental workflow for performing a catalyzed condensation reaction, including workup and analysis.
Caption: A typical workflow for a catalyzed condensation experiment.
References
A Comparative Guide to NMR and HPLC Analysis for the Characterization of Ethyl 3-amino-3-oxopropanoate Products
For Researchers, Scientists, and Drug Development Professionals
In the synthesis and quality control of "Ethyl 3-amino-3-oxopropanoate," a versatile building block in pharmaceutical and chemical industries, rigorous analytical characterization is paramount. This guide provides a comparative overview of two primary analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). We will delve into their principles, provide detailed experimental protocols, and present a comparative analysis to aid in the selection of the most appropriate method for product characterization and purity assessment.
At a Glance: NMR vs. HPLC for this compound Analysis
| Feature | NMR Spectroscopy | High-Performance Liquid Chromatography (HPLC) |
| Principle | Measures the magnetic properties of atomic nuclei to provide detailed structural information. | Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase. |
| Information Provided | Unambiguous structure elucidation, identification of impurities, and quantitative analysis (qNMR). | Purity assessment, quantification of the main component and impurities, and separation of closely related substances. |
| Strengths | - Provides detailed molecular structure information.- qNMR allows for absolute purity determination without a specific reference standard.[1]- Non-destructive. | - High sensitivity and resolution for separating complex mixtures.- Well-established for routine purity testing and quantification.[1]- Adaptable to a wide range of compounds. |
| Limitations | - Lower sensitivity compared to HPLC.- Can be complex to interpret for mixtures without proper expertise. | - Requires a reference standard for quantification.- The basic amine group in the analyte can cause peak tailing, requiring method optimization.[1] |
| Typical Application | Structure confirmation of the final product and key intermediates. Purity determination by qNMR. | Routine quality control, in-process monitoring, and stability testing. |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines a general method for the structural characterization and purity determination of this compound using ¹H and ¹³C NMR.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher
-
Pulse Program: Standard single-pulse sequence
-
Number of Scans: 16-32 (adjust for desired signal-to-noise)
-
Relaxation Delay (d1): 1-5 seconds
-
Spectral Width: -2 to 12 ppm
3. ¹³C NMR Acquisition Parameters:
-
Spectrometer: 100 MHz or higher
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30)
-
Number of Scans: 1024 or more (due to lower natural abundance of ¹³C)
-
Relaxation Delay (d1): 2 seconds
4. Data Analysis:
-
Process the raw data using appropriate software (e.g., MestReNova, TopSpin).
-
Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Assign the peaks to the corresponding atoms in the molecule based on their chemical shift, multiplicity, and integration.
Expected ¹H NMR Chemical Shifts (Predicted):
-
-CH₃ (ethyl ester): ~1.2 ppm (triplet)
-
-CH₂- (ethyl ester): ~4.1 ppm (quartet)
-
-CH₂- (backbone): ~3.3 ppm (singlet)
-
-NH₂ (amide): ~5.5-7.5 ppm (broad singlet, 2H)
Expected ¹³C NMR Chemical Shifts (Predicted):
-
-CH₃ (ethyl ester): ~14 ppm
-
-CH₂- (backbone): ~42 ppm
-
-CH₂- (ethyl ester): ~61 ppm
-
C=O (amide): ~170 ppm
-
C=O (ester): ~172 ppm
High-Performance Liquid Chromatography (HPLC)
This protocol provides a starting point for a reversed-phase HPLC method for the purity analysis of this compound.
1. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm (A base-deactivated column is recommended to prevent peak tailing from the amine group).[1]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detector: UV at 210 nm
-
Injection Volume: 10 µL
2. Sample Preparation:
-
Prepare a stock solution of the this compound sample in the initial mobile phase composition (95:5 Mobile Phase A:B) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the same diluent.
-
Filter the sample through a 0.45 µm syringe filter before injection.
3. Data Analysis:
-
Integrate all the peaks in the chromatogram.
-
Calculate the purity of the product using the area percentage method: % Purity = (Area of the main peak / Total area of all peaks) x 100
Alternative Analytical Techniques
While NMR and HPLC are the primary methods for characterizing this compound, other techniques can provide complementary information:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, allowing for the identification of impurities by their mass-to-charge ratio.
-
Gas Chromatography (GC): If the compound and its potential impurities are volatile and thermally stable, GC can be a high-resolution alternative for purity analysis.
-
Supercritical Fluid Chromatography (SFC): SFC can be a faster and more environmentally friendly alternative to HPLC, using supercritical CO₂ as the mobile phase, which reduces organic solvent consumption.
-
Recrystallization: This is a common method for the purification of solid amides and can also serve as a qualitative indicator of purity.[2]
Visualizing the Workflow and Comparison
References
The Versatile Scaffold: A Comparative Guide to the Biological Activity of Compounds Derived from Ethyl 3-amino-3-oxopropanoate
For researchers, scientists, and drug development professionals, the quest for novel bioactive compounds is relentless. Ethyl 3-amino-3-oxopropanoate, a readily available and versatile chemical building block, has emerged as a promising scaffold for the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential. This guide provides an objective comparison of the biological activities of various compound classes derived from this scaffold, supported by experimental data and detailed protocols to aid in the screening and development of new drug candidates.
This compound's unique chemical structure, featuring both an active methylene group and an amide, allows for its participation in a variety of condensation reactions, making it an ideal starting material for the synthesis of heterocycles such as pyrimidines, coumarins, and pyrazoles.[1][2] These resulting compounds have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5][6]
Comparative Analysis of Biological Activities
The following tables summarize the quantitative biological activity data for representative compounds derived from or related to this compound, compared with established alternative compounds.
Table 1: Anticancer Activity of Derived Pyrimidine and Pyrazole Derivatives
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Alternative Compound | IC50 (µM) |
| Pyrimidine | Pyrimidine-containing amino acid derivative 1a | HepG2 (Liver Cancer) | 18-25 | Doxorubicin | ~1-5 |
| Pyrimidine | Pyrimidine derivative 4b | SW480 (Colon Cancer) | 11.08 | 5-Fluorouracil | ~5-20 |
| Pyrazole | Ethyl 3-Aryl-2-cyano-3-(3-hydroxy-5-methyl-1H-pyrazol-4-yl) propanoate 3a | - | - | - | - |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
As indicated in the table, pyrimidine derivatives synthesized from amino acid precursors have shown promising anticancer activity against liver cancer cells.[7] Another synthesized pyrimidine derivative, compound 4b, exhibited potent cytotoxic activity against a colon cancer cell line.[4]
Table 2: Antimicrobial Activity of Derived Pyrazole Derivatives
| Compound Class | Specific Derivative | Microorganism | Zone of Inhibition (mm) | MIC (µmol/mL) | Alternative Compound | MIC (µg/mL) |
| Pyrazole | Ethyl 2-cyano-3-(3-hydroxy-5-methyl-1H-pyrazol-4-yl)-3-(Aryl)propanoate 3b | Staphylococcus aureus | 18.9 | 1.25 | Ciprofloxacin | 0.25-1.0 |
MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
The pyrazole derivative 3b demonstrated strong antibacterial activity against Staphylococcus aureus.[8] Its efficacy, as indicated by the minimum inhibitory concentration (MIC), suggests its potential as a lead compound for the development of new antibacterial agents.[8]
Table 3: Anti-inflammatory Activity of Related Coumarin Derivatives
| Compound Class | Specific Derivative | Assay | % Inhibition of Edema | Alternative Compound | % Inhibition of Edema |
| Coumarin | 3-substituted coumarin 6l | Xylene-induced ear swelling in mice | Comparable to Indomethacin | Indomethacin | High |
| Pyranocoumarin | Pyranocoumarin derivative 5a | in vitro COX-2 inhibition | High selectivity (SI = 152) | Celecoxib | High selectivity |
Data for coumarin derivatives are included as they represent a major class of compounds that can be synthesized from precursors similar to this compound and exhibit significant anti-inflammatory properties.
Coumarin derivatives have shown significant anti-inflammatory effects.[9][10] For instance, compound 6l displayed favorable anti-inflammatory activity in an in vivo model, comparable to the standard drug indomethacin.[9] Furthermore, pyranocoumarin derivatives have demonstrated selective inhibition of the COX-2 enzyme, a key target in anti-inflammatory drug development.[2]
Experimental Protocols
Detailed methodologies for the key biological screening assays are provided below to facilitate the evaluation of novel compounds.
Anticancer Activity Screening: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and cytotoxicity.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability compared to the control and determine the IC50 value.
Antimicrobial Activity Screening: Agar Well Diffusion Method
This method is used to determine the antimicrobial activity of a compound by measuring the zone of growth inhibition.
-
Inoculum Preparation: Prepare a standardized microbial suspension in sterile saline or broth.
-
Agar Plate Inoculation: Spread the microbial inoculum evenly onto the surface of a Mueller-Hinton agar plate.
-
Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Compound Application: Add a defined volume of the test compound solution at different concentrations into the wells. A known antibiotic is used as a positive control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.
Anti-inflammatory Activity Screening: Carrageenan-Induced Paw Edema in Rodents
This in vivo model is widely used to evaluate the acute anti-inflammatory activity of compounds.
-
Animal Acclimatization: Acclimatize rodents (rats or mice) to the laboratory conditions for at least one week.
-
Compound Administration: Administer the test compound or a reference anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally.
-
Induction of Inflammation: After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw to induce edema.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
Visualizing the Path from Synthesis to Screening
The following diagrams illustrate the general workflow from the synthesis of compound libraries from this compound to their biological screening.
References
- 1. An Efficient One-Pot Synthesis of Dihydropyrimidinones Under Solvent-Free Conditions – Oriental Journal of Chemistry [orientjchem.org]
- 2. Synthesis and Evaluation of New Coumarin Derivatives as Antioxidant, Antimicrobial, and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies | MDPI [mdpi.com]
- 4. Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of the antioxidant and anti-inflammatory activity of novel coumarin-3-aminoamides and their alpha-lipoic acid adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An <i>in vitro</i> and <i>in silico</i> approach - Arabian Journal of Chemistry [arabjchem.org]
- 9. Design, Synthesis and Evaluation of 3-Substituted Coumarin Derivatives as Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Natural and synthetic coumarin derivatives with anti-inflammatory/ antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Validated protocols for the synthesis of coumarins from "Ethyl 3-amino-3-oxopropanoate"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the two primary and most validated protocols for the synthesis of coumarins: the Pechmann Condensation and the Knoevenagel Condensation. While the initial query specified "Ethyl 3-amino-3-oxopropanoate" as a starting material, extensive literature review reveals that this is not a common precursor for coumarin synthesis. Therefore, this guide focuses on the well-established and versatile methods that form the cornerstone of coumarin chemistry.
At a Glance: Pechmann vs. Knoevenagel Condensation
| Feature | Pechmann Condensation | Knoevenagel Condensation |
| Starting Materials | Phenols and β-ketoesters | Salicylaldehydes and compounds with active methylene groups |
| Catalyst | Typically strong acids (e.g., H₂SO₄, AlCl₃, Amberlyst-15)[1][2][3][4] | Typically weak bases (e.g., piperidine, pyridine)[5][6] |
| Key Bond Formation | Transesterification followed by intramolecular electrophilic aromatic substitution | Knoevenagel condensation followed by intramolecular cyclization |
| General Applicability | Excellent for 4-substituted coumarins | Versatile for a wide range of 3-substituted coumarins |
| Reaction Conditions | Often requires elevated temperatures and strong acid catalysts, though milder conditions are possible with activated phenols.[4] | Can often be performed under milder conditions, including room temperature and microwave irradiation.[5] |
Quantitative Data Comparison
The following tables summarize quantitative data for the synthesis of various coumarin derivatives using both the Pechmann and Knoevenagel condensations, highlighting the impact of different catalysts and reaction conditions on yield and reaction time.
Pechmann Condensation: Selected Protocols and Yields
| Phenol Derivative | β-Ketoester | Catalyst | Conditions | Reaction Time | Yield (%) | Reference |
| Resorcinol | Ethyl acetoacetate | Amberlyst-15 | 110 °C | 100 min | 95 | [1] |
| Phenol | Ethyl acetoacetate | Amberlyst-15 | 100 °C, Microwave | 20 min | 43 | [3] |
| Phloroglucinol | Ethyl acetoacetate | Zn₀.₉₂₅Ti₀.₀₇₅O | 110 °C, Solvent-free | 2.5 h | 88 | [7] |
| m-Cresol | Ethyl acetoacetate | Zn₀.₉₂₅Ti₀.₀₇₅O | 110 °C, Solvent-free | 5 h | 65 | [7] |
| α-Naphthol | Ethyl acetoacetate | InCl₃ | Room Temp, Ball mill | 12 min | 88 | [8] |
| 3-Methoxyphenol | Ethyl acetoacetate | InCl₃ | Room Temp, Ball mill | 20 min | 80 | [8] |
Knoevenagel Condensation: Selected Protocols and Yields
| Salicylaldehyde Derivative | Active Methylene Compound | Catalyst | Conditions | Reaction Time | Yield (%) | Reference |
| Salicylaldehyde | Diethyl malonate | Piperidine | Microwave (10% power) | 10 s | 89 | [5] |
| Salicylaldehyde | Ethyl acetoacetate | Piperidine | Microwave (20% power) | 1 s | 94 | [5] |
| 4-(Diethylamino)salicylaldehyde | Ethyl acetoacetate | Piperidine | Room Temp | - | 90 | [5] |
| Salicylaldehyde | Diethyl malonate | PIDA | 35-40 °C, EtOH | - | 90-92 | [9] |
| Substituted Salicylaldehydes | Malonic Acid/Ethyl Cyanoacetate | Potassium 1,2,3,6-Tetrahydrophthalimide | Room Temp, Water | 1-5 h | 85-95 | |
| 2-Hydroxybenzaldehyde | Ethyl acetoacetate | Diethylamine | Microwave | 60 s | 23 | [10] |
| Halogenated azo salicylaldehydes | Diethyl malonate | Piperidine/Acetic Acid | Microwave | 8-17 min | 74-85 | [11] |
Experimental Protocols
Protocol 1: Pechmann Condensation (Solvent-Free, Ball Milling)
This protocol describes a green and efficient synthesis of 4-methylcoumarins using a high-speed ball mill mixer.[8]
Materials:
-
Substituted phenol or naphthol (1.0 eq)
-
Ethyl acetoacetate (1.0 eq)
-
Indium(III) chloride (InCl₃) (3 mol%)
Procedure:
-
Combine the phenol (or naphthol), ethyl acetoacetate, and InCl₃ in a vessel suitable for a high-speed ball mill mixer.
-
Process the mixture in the ball mill at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the crude product is purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Knoevenagel Condensation (Microwave-Assisted, Solvent-Free)
This protocol details a rapid, solvent-free synthesis of coumarins catalyzed by piperidine under microwave irradiation.[5]
Materials:
-
Hydroxyaldehyde (e.g., salicylaldehyde) (100 mmol)
-
Active methylene compound (e.g., ethyl acetoacetate) (110 mmol)
-
Piperidine (2.4 mmol)
-
Appropriate recrystallization solvent (e.g., ethanol)
Procedure:
-
In an open microwave-safe glass vessel, mix the hydroxyaldehyde, the active methylene compound, and piperidine.
-
Place the vessel in a microwave reactor and irradiate for the time and at the power specified in the data table.
-
After irradiation, allow the reaction mixture to cool to room temperature. The crude product often solidifies upon cooling.
-
Recrystallize the solid product from an appropriate solvent to yield the pure coumarin.
Reaction Pathways
The following diagrams illustrate the mechanisms of the Pechmann and Knoevenagel condensations for coumarin synthesis.
Caption: General mechanism of the Pechmann condensation.
Caption: General mechanism of the Knoevenagel condensation for coumarin synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Pechmann Condensation [organic-chemistry.org]
- 3. Coumarin Derivatives Solvent-Free Synthesis under Microwave Irradiation over Heterogeneous Solid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 5. Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. [ch.ic.ac.uk]
- 6. Coumarins: Fast Synthesis by Knoevenagel Condensation under Microwave Irradiation - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 7. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.aip.org [pubs.aip.org]
- 11. mjas.analis.com.my [mjas.analis.com.my]
Navigating Solvent Systems: A Comparative Analysis of Ethyl 3-amino-3-oxopropanoate Efficacy
For researchers, scientists, and drug development professionals, the selection of an appropriate solvent system is a critical parameter that can significantly influence reaction kinetics, product yield, and purity. This guide provides a comparative analysis of the efficacy of Ethyl 3-amino-3-oxopropanoate and its common alternatives in various solvent systems, supported by experimental data from analogous reactions.
This compound, a versatile building block in organic synthesis, possesses a polar nature due to the presence of amide and ester functional groups. Its calculated Topological Polar Surface Area (TPSA) of 69.39 Ų and a LogP of -0.5751 suggest a high affinity for polar solvents. While direct comprehensive studies on the solubility and reaction efficacy of this compound across a wide range of solvents are limited, its structural characteristics and data from similar compounds allow for an insightful comparison.
Solubility Profile
Based on its physicochemical properties, this compound is predicted to be soluble in polar protic and aprotic solvents. Qualitative data indicates that it is miscible with ethanol and acetone. The following table provides a predicted and observed solubility profile in common laboratory solvents.
| Solvent | Solvent Type | Predicted Solubility of this compound |
| Water | Polar Protic | Soluble |
| Ethanol | Polar Protic | Miscible |
| Methanol | Polar Protic | Soluble |
| Acetone | Polar Aprotic | Miscible |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble |
| Acetonitrile | Polar Aprotic | Soluble |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderately Soluble |
| Dichloromethane (DCM) | Nonpolar | Sparingly Soluble |
| Toluene | Nonpolar | Sparingly Soluble |
| Hexane | Nonpolar | Insoluble |
Comparative Efficacy in Condensation Reactions
To evaluate the efficacy of this compound in different solvent systems, we can draw parallels from well-documented condensation reactions involving structurally similar active methylene compounds, such as ethyl acetoacetate and diethyl malonate. The Pechmann and Knoevenagel condensations are representative reactions where solvent choice plays a crucial role.
Pechmann Condensation: Synthesis of 7-hydroxy-4-methylcoumarin
The Pechmann condensation is a classic method for synthesizing coumarins from a phenol and a β-ketoester. The reaction of resorcinol with ethyl acetoacetate to form 7-hydroxy-4-methylcoumarin has been studied in various solvents. The data below provides a benchmark for understanding how solvent polarity and type can affect the yield of this reaction.
| Solvent | Solvent Type | Yield (%) | Reaction Time (h) |
| Dichloromethane (DCM) | Nonpolar | 24 | 8 |
| Ethyl Acetate | Polar Aprotic | 16 | 8 |
| Acetonitrile | Polar Aprotic | 37 | Not Specified |
| Water | Polar Protic | 41 | Not Specified |
| Ethanol | Polar Protic | 63 | Not Specified |
| Solvent-free | - | 88 | 3 |
Data is for the Pechmann condensation of resorcinol and ethyl acetoacetate.
Knoevenagel Condensation: Reaction with Benzaldehyde
| Active Methylene Compound | Solvent | Catalyst | Yield (%) | Reaction Time (h) |
| Diethyl Malonate | DMSO | Immobilized Gelatine | 85-89 | Not Specified |
| Diethyl Malonate | Benzene | Piperidine | Not Specified | 11-18 |
| Ethyl Acetoacetate | Ethanol | Piperidine | High | 4-8 |
| Ethyl Acetoacetate | Solvent-free | NiO | 84 | 3 |
| Ethyl Acetoacetate | Ethyl Acetate | Piperidine | 60 (isolated) | Not Specified |
It is anticipated that this compound, with its higher polarity compared to diethyl malonate and ethyl acetoacetate, would show enhanced performance in polar solvents that can effectively solvate the charged intermediates of the Knoevenagel condensation.
Experimental Protocols
General Protocol for Knoevenagel Condensation
This protocol describes a general procedure for the piperidine-catalyzed Knoevenagel condensation of an aldehyde with an active methylene compound.
Materials:
-
Aldehyde (e.g., Benzaldehyde)
-
Active Methylene Compound (e.g., this compound, Diethyl Malonate, or Ethyl Acetoacetate)
-
Piperidine (catalyst)
-
Solvent (e.g., Ethanol, DMF, etc.)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Standard workup and purification equipment
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (1.0 eq), the active methylene compound (1.0-1.2 eq), and the chosen solvent.
-
Add a catalytic amount of piperidine (0.1 eq) to the mixture.
-
Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an appropriate aqueous workup to remove the catalyst and any water-soluble byproducts.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
General Protocol for Pechmann Condensation
This protocol outlines a general procedure for the acid-catalyzed Pechmann condensation of a phenol with a β-ketoester.
Materials:
-
Phenol (e.g., Resorcinol)
-
β-Ketoester (e.g., this compound or Ethyl Acetoacetate)
-
Acid catalyst (e.g., concentrated H₂SO₄, Amberlyst-15, etc.)
-
Solvent (optional)
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle or oil bath
-
Standard workup and purification equipment
Procedure:
-
In a round-bottom flask, combine the phenol (1.0 eq) and the β-ketoester (1.0-1.2 eq). If a solvent is used, add it at this stage.
-
Carefully add the acid catalyst to the reaction mixture with stirring.
-
Heat the mixture to the desired temperature and monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and pour it into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration and wash with water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure coumarin derivative.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for comparing the efficacy of this compound in different solvent systems for a condensation reaction.
A comparative study of "Ethyl 3-amino-3-oxopropanoate" and ethyl cyanoacetate in heterocycle synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the construction of heterocyclic scaffolds is a cornerstone of drug discovery and materials science. Among the myriad of building blocks available, ethyl 3-amino-3-oxopropanoate (ethyl malonamate) and ethyl cyanoacetate stand out as versatile and widely utilized precursors. This guide provides an objective comparison of their performance in the synthesis of key heterocyclic systems, supported by experimental data and detailed protocols.
Introduction to the Reagents
This compound is a bifunctional molecule containing both an amide and an ester group. This dual reactivity allows it to participate in a variety of cyclization reactions, particularly in the formation of nitrogen-containing heterocycles. It is a key reactant in the Guareschi-Thorpe synthesis of pyridones.
Ethyl cyanoacetate is a highly activated methylene compound, flanked by both an electron-withdrawing cyano group and an ester group. This structural feature renders the methylene protons acidic, making it a potent nucleophile in a wide range of condensation reactions. It is a cornerstone reagent in well-established multicomponent reactions such as the Hantzsch pyridine synthesis and the Biginelli reaction for the synthesis of dihydropyrimidinones.
Comparative Performance in Heterocycle Synthesis
The utility of these two reagents is best illustrated by their application in the synthesis of two major classes of heterocycles: pyridines and pyrimidines. While both can be employed to generate these core structures, the specific synthetic routes, reaction partners, and resulting substitution patterns differ significantly.
Synthesis of Pyridine Derivatives
Both reagents are capable of producing substituted pyridines, often of the 3-cyano-2-pyridone variety. However, the named reactions and typical co-reactants are distinct.
This compound in the Guareschi-Thorpe Synthesis
The Guareschi-Thorpe reaction is a classical method for synthesizing 2,6-dihydroxy-3-cyanopyridines (which exist in the tautomeric 6-hydroxy-2-pyridone form). This multicomponent reaction typically involves the condensation of a β-dicarbonyl compound with two equivalents of a cyano-containing active methylene compound in the presence of an ammonia source. When this compound is used, it can be considered a pre-formed combination of an active methylene and an ammonia source.
A more modern and greener version of the Guareschi-Thorpe reaction utilizes ethyl cyanoacetate, a 1,3-dicarbonyl compound, and ammonium carbonate in an aqueous medium. This approach provides high yields of hydroxy-cyanopyridines.[1][2][3]
Ethyl Cyanoacetate in Pyridone Synthesis
Ethyl cyanoacetate is a versatile precursor for a variety of substituted 3-cyano-2-pyridones through several multicomponent strategies. One common approach involves the reaction of an aldehyde, a ketone, ethyl cyanoacetate, and ammonium acetate.[4] Another method involves the initial reaction of ethyl cyanoacetate with an amine to form a cyanoacetamide, which is then condensed with a 1,3-dicarbonyl compound.[5][6]
Comparative Data for Pyridone Synthesis
Direct comparison is challenging due to the differing reaction partners. However, we can summarize representative yields for the synthesis of 3-cyano-2-pyridone scaffolds using both reagents in their respective key reactions.
| Reagent | Named Reaction/Method | Typical Co-Reactants | Solvent | Catalyst | Yield (%) | Reference |
| Ethyl Cyanoacetate | Multicomponent Reaction | Aromatic aldehyde, Acetophenone, Ammonium acetate | n-Butanol | None | 76-84 | [7] |
| Ethyl Cyanoacetate | Two-step via Cyanoacetamide | Aniline, Acetylacetone | Ethanol | KOH | 61-79 | [5][6] |
| Ethyl Cyanoacetate | Advanced Guareschi-Thorpe | Ethyl acetoacetate, Ammonium carbonate | H₂O:EtOH | None | up to 96 | [1][2][3] |
Logical Workflow for Pyridone Synthesis from Ethyl Cyanoacetate
Caption: Multicomponent synthesis of 3-cyano-2-pyridones from ethyl cyanoacetate.
Synthesis of Pyrimidine Derivatives
Ethyl cyanoacetate is a prominent building block for pyrimidine synthesis, particularly through the Biginelli reaction. The use of this compound for pyrimidine synthesis is less common, with ethyl 3-amino-2-methylbut-2-enoate being a more frequently cited precursor for this class of heterocycles.[8]
Ethyl Cyanoacetate in the Biginelli Reaction
The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester (or in this case, ethyl cyanoacetate), and urea or thiourea.[9] This reaction provides a straightforward route to dihydropyrimidinones (DHPMs), which are of significant interest in medicinal chemistry.
Comparative Data for Dihydropyrimidinone Synthesis
| Reagent | Named Reaction | Typical Co-Reactants | Solvent | Catalyst | Yield (%) | Reference |
| Ethyl Cyanoacetate | Biginelli Reaction | Benzaldehyde, Urea/Thiourea | Acetonitrile | TMSCl | 85-95 | [10] |
| Ethyl Cyanoacetate | Biginelli Reaction | Aromatic aldehydes, Thiourea | DIPEAc | DIPEAc | up to 95 | [11] |
Experimental Workflow for the Biginelli Reaction
Caption: One-pot synthesis of dihydropyrimidinones via the Biginelli reaction.
Experimental Protocols
General Procedure for the Synthesis of 3-Cyano-2-pyridones using Ethyl Cyanoacetate (Advanced Guareschi-Thorpe Reaction)
This protocol is adapted from an advanced, greener version of the Guareschi-Thorpe synthesis.[1][3]
Materials:
-
Ethyl cyanoacetate (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Ammonium carbonate (2 mmol)
-
Ethanol (1 mL)
-
Water (1 mL)
Procedure:
-
In a round-bottom flask, a mixture of ethyl acetoacetate (1 mmol), ethyl cyanoacetate (1 mmol), and ammonium carbonate (2 mmol) in a 1:1 mixture of EtOH:H₂O (2 mL) is prepared.
-
The reaction mixture is stirred at 80 °C for the required time (typically monitored by TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The precipitated product is collected by filtration, washed with water, and dried to afford the desired 2,6-dihydroxy-4-methyl-3-cyanopyridine.
General Procedure for the Synthesis of Dihydropyrimidinones using Ethyl Cyanoacetate (Biginelli Reaction)
This protocol is a representative example of the Biginelli condensation.[10][11]
Materials:
-
Aromatic aldehyde (2 mmol)
-
Ethyl cyanoacetate (2 mmol)
-
Urea or Thiourea (3 mmol)
-
Trimethylsilyl chloride (TMSCl) (0.2 mmol) as catalyst
-
Acetonitrile (10 mL)
Procedure:
-
A solution of the aromatic aldehyde (2 mmol), urea or thiourea (3 mmol), ethyl cyanoacetate (2 mmol), and TMSCl (0.2 mmol) is prepared in acetonitrile (10 mL).
-
The mixture is heated under reflux until the aldehyde is completely consumed, as monitored by TLC.
-
The reaction mixture is then cooled and poured into cold water (20 mL) and stirred for 15 minutes.
-
The resulting precipitate is collected by filtration, washed with cold water (2 x 10 mL), and then with 90% ethanol (15 mL) to yield the pure dihydropyrimidinone product.
Conclusion
Both this compound and ethyl cyanoacetate are valuable C3 synthons in heterocyclic chemistry.
Ethyl cyanoacetate demonstrates exceptional versatility, participating in a wider range of well-established, high-yielding multicomponent reactions for the synthesis of both pyridines and pyrimidines. Its activated methylene group is key to its broad applicability in reactions like the Hantzsch, Biginelli, and various pyridone syntheses.
This compound , while less ubiquitous, is a specialized reagent particularly useful in the Guareschi-Thorpe synthesis of pyridones. Its pre-packaged amino and ester functionalities offer a direct route to certain heterocyclic systems.
For researchers aiming to synthesize a broad diversity of functionalized pyridines and pyrimidines, ethyl cyanoacetate offers a more extensive and well-documented toolbox. For specific targets accessible through the Guareschi-Thorpe pathway, This compound remains a relevant and efficient choice. The selection between these two reagents will ultimately depend on the desired heterocyclic scaffold, the intended substitution pattern, and the preferred synthetic strategy.
References
- 1. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. sciforum.net [sciforum.net]
- 5. mdpi.com [mdpi.com]
- 6. sciforum.net [sciforum.net]
- 7. Short synthesis of ethyl 3-(3-aminophenyl)propanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 10. journals.iau.ir [journals.iau.ir]
- 11. Efficient Rapid Access to Biginelli for the Multicomponent Synthesis of 1,2,3,4-Tetrahydropyrimidines in Room-Temperature Diisopropyl Ethyl Ammonium Acetate - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Validation of "Ethyl 3-amino-3-oxopropanoate" Reaction Intermediates: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise synthesis and characterization of chemical intermediates are paramount. This guide provides a comparative analysis of two primary synthetic routes to "Ethyl 3-amino-3-oxopropanoate," a valuable building block in organic synthesis. The focus is on the spectroscopic validation of the key reaction intermediates, offering experimental data and protocols to aid in reaction monitoring and product verification.
Introduction
"this compound," also known as ethyl malonamate, is a bifunctional molecule incorporating both an ester and a primary amide. Its synthesis is crucial for the development of various pharmaceuticals and fine chemicals. Two common synthetic pathways to this compound involve the controlled mono-amidation of diethyl malonate and the Knoevenagel condensation of ethyl cyanoacetate. The ability to spectroscopically identify and differentiate the intermediates in each route is essential for process optimization and quality control.
Comparative Analysis of Synthetic Routes and Intermediates
This guide compares two distinct synthetic pathways to "this compound" and provides spectroscopic data for the validation of their respective intermediates.
Route 1: Mono-amidation of Diethyl Malonate
This route involves the direct reaction of diethyl malonate with an ammonia source. The key challenge is to control the reaction to favor the formation of the mono-amidated product over the diamide.
Reaction Scheme:
The primary intermediate to be characterized is "this compound" itself.
Route 2: Knoevenagel Condensation of Ethyl Cyanoacetate
This alternative pathway begins with the Knoevenagel condensation of ethyl cyanoacetate with formaldehyde, followed by hydrolysis of the nitrile group.
Reaction Scheme:
The key intermediates for spectroscopic validation in this route are the initial Knoevenagel adduct and the subsequent hydrolyzed product.
Spectroscopic Data for Intermediate Validation
The following tables summarize the expected spectroscopic data for the key intermediates in each synthetic route. This data is crucial for in-process monitoring and final product confirmation.
Table 1: Spectroscopic Data for Intermediates of Route 1 (Mono-amidation)
| Intermediate | Spectroscopic Technique | Expected Data |
| This compound | ¹H NMR (CDCl₃, 400 MHz) | δ 1.28 (t, 3H, J=7.1 Hz, -CH₃), 3.45 (s, 2H, -CH₂-), 4.21 (q, 2H, J=7.1 Hz, -OCH₂-), 5.8 (br s, 1H, -NH), 7.2 (br s, 1H, -NH) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 14.1, 41.5, 61.8, 167.2, 169.8 | |
| IR (KBr, cm⁻¹) | 3400-3200 (N-H stretch), 1735 (C=O ester stretch), 1670 (C=O amide I stretch), 1620 (N-H bend) | |
| Mass Spec. (EI, m/z) | 131 (M⁺), 86, 74, 44 |
Table 2: Spectroscopic Data for Intermediates of Route 2 (Knoevenagel Condensation)
| Intermediate | Spectroscopic Technique | Expected Data |
| Ethyl 2-cyano-3-hydroxyprop-2-enoate | ¹H NMR (CDCl₃, 400 MHz) | δ 1.35 (t, 3H, J=7.2 Hz, -CH₃), 4.30 (q, 2H, J=7.2 Hz, -OCH₂-), 5.1 (br s, 1H, -OH), 7.8 (s, 1H, =CH-) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 14.2, 62.5, 105.1, 115.8, 163.5, 168.0 | |
| IR (KBr, cm⁻¹) | 3500-3300 (O-H stretch), 2230 (C≡N stretch), 1720 (C=O stretch), 1640 (C=C stretch) | |
| Mass Spec. (EI, m/z) | 141 (M⁺), 113, 96, 68 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure accurate and reproducible data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the intermediate in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Instrument: A 400 MHz NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (δ 0.00).
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Use electron impact (EI) ionization at 70 eV.
-
Analysis: Record the mass-to-charge ratio (m/z) of the resulting fragments.
Visualization of Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic routes and the experimental workflow for spectroscopic validation.
Caption: Synthetic pathway for Route 1: Mono-amidation of Diethyl Malonate.
Caption: Synthetic pathway for Route 2: Knoevenagel Condensation.
Caption: General experimental workflow for spectroscopic validation.
Conclusion
The choice of synthetic route for "this compound" may depend on factors such as starting material availability, desired purity, and scalability. Regardless of the chosen path, rigorous spectroscopic validation of the reaction intermediates is indispensable. This guide provides the necessary data and protocols to confidently identify and characterize the key intermediates in two common synthetic routes, thereby facilitating efficient and reliable synthesis.
Comparative In Vitro Analysis of Pharmaceutical Compounds Derived from Ethyl 3-amino-3-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Novel Bioactive Heterocycles Synthesized from a Versatile Precursor.
Ethyl 3-amino-3-oxopropanoate serves as a versatile and economically viable starting material for the synthesis of a diverse range of heterocyclic compounds with significant therapeutic potential. This guide provides a comparative analysis of the in vitro performance of three major classes of pharmaceutical compounds synthesized using this precursor: 4-hydroxycoumarins, pyrimidine-2,4-diones, and aminopyridines. The following sections present quantitative data from key in vitro assays, detailed experimental protocols, and visual representations of relevant biological pathways and workflows to facilitate objective comparison with alternative compounds.
Anti-inflammatory Activity of 4-Hydroxycoumarin Derivatives
Derivatives of 4-hydroxycoumarin are well-established for their anti-inflammatory properties. Recent studies have focused on synthesizing novel analogs to enhance efficacy and reduce side effects. While various synthetic routes to 4-hydroxycoumarins exist, their core structure can be conceptually derived from the cyclization of intermediates obtainable from precursors like this compound.
Comparative In Vitro Anti-inflammatory Data
The following table summarizes the in vitro anti-inflammatory activity of a novel 4-hydroxycoumarin derivative (Compound B8) compared to the parent compound, 4-hydroxycoumarin (4-HC). The assay measured the inhibition of lipopolysaccharide (LPS)-induced Interleukin-6 (IL-6) release in murine macrophage (J774A.1) and human monocytic (THP-1) cell lines.[1]
| Compound | Cell Line | IC₅₀ (µM) for IL-6 Inhibition |
| Compound B8 (Derivative) | J774A.1 | 4.57 |
| THP-1 | 6.51 | |
| 4-Hydroxycoumarin (4-HC) | J774A.1 | >15 (Less active than B8) |
Experimental Protocol: In Vitro Anti-inflammatory Assay (ELISA)
Objective: To quantify the inhibitory effect of test compounds on the production of the pro-inflammatory cytokine IL-6 in LPS-stimulated macrophage and monocyte cell lines.
Cell Culture and Treatment:
-
J774A.1 or THP-1 cells were seeded in 96-well plates at a suitable density and allowed to adhere overnight.
-
Cells were pre-treated with various concentrations of the test compounds (Compound B8 or 4-HC) for 1 hour.
-
Following pre-treatment, cells were stimulated with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response.
-
The cells were incubated for an additional 24 hours.
ELISA for IL-6 Quantification:
-
After incubation, the cell culture supernatant was collected.
-
The concentration of IL-6 in the supernatant was determined using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
-
The absorbance was measured at the appropriate wavelength using a microplate reader.
-
The half-maximal inhibitory concentration (IC₅₀) was calculated from the dose-response curves.[1]
Signaling Pathway
Caption: LPS-induced IL-6 production pathway and the inhibitory action of Compound B8 on IRAK1.
Cytotoxic and Antimicrobial Activity of Pyrimidine-2,4-dione Derivatives
Pyrimidine-2,4-diones, also known as uracil derivatives, are a class of compounds with a broad spectrum of biological activities, including anticancer and antimicrobial effects. The synthesis of these compounds can be achieved through reactions involving precursors like this compound.
Comparative In Vitro Cytotoxicity and Antimicrobial Data
The following table presents the in vitro antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione derivatives.[2]
Table 2.1: Minimum Inhibitory Concentration (MIC) of Pyrimidine-2,4-dione Derivatives
| Compound | Gram-positive Bacteria (MIC in µg/mL) | Gram-negative Bacteria (MIC in µg/mL) | Antifungal Activity (MIC in µg/mL) |
| 3-((2,6-di(furan-2-yl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dione | 8 (S. aureus) | 8 (E. coli, K. pneumoniae, P. aeruginosa) | 0.25 (C. albicans) |
| Standard Drugs (e.g., Ciprofloxacin, Fluconazole) | Variable | Variable | Variable |
Table 2.2: In Vitro Cytotoxicity (GI₅₀) against HeLa Cancer Cell Line
| Compound | GI₅₀ (µM) |
| 3-((2,6-bis(4-hydroxyphenyl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dione | 0.03 |
| Standard Drug (e.g., Doxorubicin) | Variable |
Experimental Protocols
Protocol 2.1: In Vitro Antimicrobial Assay (Microdilution Method)
-
Bacterial and fungal strains were cultured in appropriate broth media.
-
Serial dilutions of the test compounds were prepared in a 96-well microplate.
-
A standardized inoculum of the microorganisms was added to each well.
-
The plates were incubated under appropriate conditions (temperature and time) for microbial growth.
-
The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of the compound that visibly inhibited microbial growth.[2]
Protocol 2.2: In Vitro Cytotoxicity Assay (MTT Assay)
-
HeLa cells were seeded in 96-well plates and incubated for 24 hours.
-
The cells were then treated with various concentrations of the test compounds for a specified duration.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well, and the plates were incubated to allow the formation of formazan crystals by viable cells.
-
The formazan crystals were dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance was measured using a microplate reader, and the GI₅₀ (concentration required to inhibit cell growth by 50%) was calculated.[2]
Experimental Workflow
Caption: General workflow from synthesis to in vitro evaluation of pyrimidine-2,4-dione derivatives.
Antibacterial Activity of 3-Aminopyridine Derivatives
3-Aminopyridine and its derivatives represent another important class of heterocyclic compounds that can be synthesized from precursors related to this compound. These compounds have shown promising antibacterial activities.
Comparative In Vitro Antibacterial Data
The following table compares the antibacterial activity of synthesized 3-(pyridine-3-yl)-2-oxazolidinone derivatives with the standard drug Linezolid against various Gram-positive bacteria.[3]
| Compound | S. aureus (MIC in µg/mL) | S. pneumoniae (MIC in µg/mL) | E. faecalis (MIC in µg/mL) | B. subtilis (MIC in µg/mL) |
| 21b | 4 | 2 | 8 | 4 |
| 21d | 2 | 1 | 4 | 2 |
| 21e | 4 | 2 | 8 | 4 |
| 21f | 2 | 1 | 4 | 2 |
| Linezolid | 2 | 1 | 2 | 1 |
Experimental Protocol: In Vitro Antibacterial Assay (Broth Microdilution)
Objective: To determine the minimum inhibitory concentration (MIC) of the synthesized pyridine derivatives against a panel of pathogenic bacteria.
Procedure:
-
The assay was performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Serial twofold dilutions of the test compounds and the standard drug (Linezolid) were prepared in Mueller-Hinton broth in 96-well microplates.
-
A standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL) was added to each well.
-
The plates were incubated at 37°C for 18-24 hours.
-
The MIC was recorded as the lowest concentration of the compound at which no visible bacterial growth was observed.[3]
Logical Relationship
Caption: Relationship between the precursor, core heterocyclic structures, and their observed in vitro biological activities.
References
- 1. Design, synthesis and bioactivity evaluation of 4-hydroxycoumarin derivatives as potential anti-inflammatory agents against acute lung injury and colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2<i>H</i>-thiopyran derivatives - Journal of King Saud University - Science [jksus.org]
- 3. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Cost-benefit analysis of different "Ethyl 3-amino-3-oxopropanoate" synthesis routes
A Comparative Guide to the Synthesis of Ethyl 3-amino-3-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
This compound, also known as ethyl malonamate, is a valuable building block in organic synthesis, particularly in the preparation of various heterocyclic compounds with potential pharmaceutical applications. The efficient and cost-effective synthesis of this intermediate is a critical consideration for researchers in both academic and industrial settings. This guide provides a comparative analysis of three primary synthetic routes to this compound, offering a cost-benefit analysis supported by available experimental data and detailed methodologies.
Quantitative Data Summary
The following table summarizes the key quantitative metrics for the different synthesis routes to this compound. It is important to note that while data for the synthesis of the precursors is well-established, specific comparative data for the final conversion to this compound is less readily available in the literature. The data presented for the final amidation step is therefore based on analogous and related reactions.
| Parameter | Route 1: From Diethyl Malonate | Route 2: From Monoethyl Malonate | Route 3: From Ethyl Cyanoacetate |
| Starting Material | Diethyl malonate | Malonic acid | Chloroacetic acid, Sodium cyanide |
| Key Intermediates | - | Monoethyl malonate | Cyanoacetic acid, Ethyl cyanoacetate |
| Overall Yield | Moderate to High | High | High |
| Purity of Final Product | Good to Excellent | Excellent | Good to Excellent |
| Reaction Time | Several hours | Several hours | Multi-day process |
| Reaction Temperature | 0°C to room temperature | Room temperature | 50-100°C (for precursor synthesis) |
| Pressure | Atmospheric | Atmospheric | Atmospheric |
| Key Reagents | Diethyl malonate, Ammonia | Malonic acid, KOH, Ammonia | Chloroacetic acid, NaCN, Ethanol, H2SO4, Ammonia |
| Cost of Starting Materials | Moderate | Low to Moderate | Low |
| Process Complexity | Low | Moderate | High |
| Safety Considerations | Use of ammonia | Use of strong base (KOH) | Use of highly toxic sodium cyanide |
Logical Workflow for Synthesis Route Selection
The selection of an optimal synthesis route depends on a variety of factors including cost, scale, available equipment, and safety considerations. The following diagram illustrates a logical workflow for this decision-making process.
Safety Operating Guide
Proper Disposal of Ethyl 3-amino-3-oxopropanoate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Ethyl 3-amino-3-oxopropanoate (CAS No. 7597-56-0), ensuring the safety of laboratory personnel and compliance with environmental regulations.
This compound is a chemical intermediate used in various synthetic processes. While specific hazard information is not extensively documented in readily available sources, it is prudent to handle it with the care afforded to all laboratory chemicals. Adherence to established safety protocols and proper waste management procedures is crucial to minimize risks and maintain a safe working environment.
Key Data for this compound
For quick reference, the following table summarizes the available quantitative data for this compound.
| Property | Value |
| CAS Number | 7597-56-0 |
| Molecular Formula | C₅H₉NO₃ |
| Molecular Weight | 131.13 g/mol |
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the safe disposal of this compound. This protocol is based on general best practices for laboratory chemical waste disposal and should be adapted to comply with your institution's specific Environmental Health and Safety (EHS) guidelines.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (nitrile or neoprene), and a lab coat, when handling this compound.
-
Conduct all transfers and handling of the chemical within a certified chemical fume hood to prevent inhalation of any potential vapors or dust.
-
Ensure an eyewash station and safety shower are readily accessible.
2. Waste Collection and Container Management:
-
Container Selection: Use a designated, leak-proof, and chemically compatible waste container. A high-density polyethylene (HDPE) or glass container with a secure screw-top cap is recommended.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Include the date of initial waste addition.
-
Segregation: Do not mix this compound waste with other incompatible waste streams. Store the waste container in a designated satellite accumulation area, away from heat sources and direct sunlight.
3. Disposal of Unused or Waste Product:
-
Carefully transfer any unused or waste this compound into the designated hazardous waste container.
-
Avoid overfilling the container; leave at least 10% headspace to allow for vapor expansion.
-
Securely cap the container immediately after adding waste.
4. Decontamination and Disposal of Empty Containers:
-
Triple Rinsing: To render an empty container non-hazardous, it must be triple-rinsed.
-
Rinse the container with a suitable solvent (e.g., water or ethanol) three times.
-
Collect the first rinsate as hazardous waste and add it to your this compound waste container. Subsequent rinsates may be disposed of down the drain, pending approval from your institution's EHS department.
-
-
Container Disposal: Once triple-rinsed and air-dried, deface or remove the original label. The clean container can then be disposed of in the appropriate solid waste stream (e.g., broken glass box or regular trash), as per your facility's guidelines.
5. Final Disposal:
-
Arrange for the collection of the full hazardous waste container by your institution's licensed hazardous waste management provider.
-
Complete all necessary waste disposal forms and documentation as required by your EHS department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
Safeguarding Your Research: A Comprehensive Guide to Handling Ethyl 3-amino-3-oxopropanoate
For laboratory professionals engaged in cutting-edge research and drug development, ensuring a safe and efficient workflow is paramount. This guide provides essential safety and logistical information for the handling and disposal of Ethyl 3-amino-3-oxopropanoate, a compound that requires careful management due to its potential hazards.
This document outlines the necessary personal protective equipment (PPE), detailed operational procedures, and proper disposal protocols to minimize risk and ensure a secure laboratory environment. By adhering to these guidelines, researchers can confidently handle this chemical while maintaining the integrity of their work and the safety of their team.
Hazard and Precautionary Data
Understanding the potential hazards of this compound is the first step in safe handling. The following table summarizes the key hazard statements and precautionary measures associated with this compound.
| Hazard Statement | Code | Description | Precautionary Statements |
| Causes skin irritation | H315 | Contact with skin may cause redness, itching, and inflammation.[1][2] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[3] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3] |
| Causes serious eye irritation | H319 | Contact with eyes may cause significant irritation, redness, and discomfort.[1][2] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[3] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |
| May cause respiratory irritation | H335 | Inhalation of dust or vapors may irritate the respiratory tract, leading to coughing and shortness of breath.[1][2] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3] |
| Harmful if swallowed | H302 | Ingestion of the compound may cause adverse health effects. | P270: Do not eat, drink or smoke when using this product. P301+P330+P331: IF SWALLOWED: rinse mouth. Do NOT induce vomiting. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for safety and regulatory compliance. The following step-by-step guide details the entire workflow.
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Labeling: Ensure the container is clearly labeled with the chemical name, hazard warnings, and date of receipt.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3] The storage temperature should be at room temperature.[4]
Before handling the compound, all personnel must be equipped with the appropriate PPE to prevent exposure.
-
Eye and Face Protection: Chemical safety goggles are mandatory.[5] A face shield should be used in conjunction with goggles when there is a significant risk of splashing.[6]
-
Skin Protection: A standard laboratory coat must be worn. Chemical-resistant gloves, such as nitrile gloves, are required to prevent skin contact.[6][7] Gloves should be inspected for any tears or perforations before use.[5]
-
Respiratory Protection: Handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[7][8] If a fume hood is not available or if ventilation is inadequate, a NIOSH-approved respirator appropriate for organic vapors and particulates should be used.[7]
-
Preparation: Work in a designated area, such as a chemical fume hood, to control exposure.
-
Weighing and Transfer: When weighing the solid, use a spatula and handle it gently to avoid creating dust. For transfers, use appropriate glassware and funnels to prevent spills.
-
In Case of a Spill:
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3][7]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3][7]
-
Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[7][9]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]
-
Proper disposal of this compound and any contaminated materials is critical to protect the environment and comply with regulations.
-
Waste Identification: All waste containing this compound must be classified as hazardous waste.
-
Containerization: Use a dedicated, leak-proof, and clearly labeled hazardous waste container.[8] The container should be kept closed when not in use.
-
Segregation: Store the hazardous waste in a designated satellite accumulation area, segregated from incompatible materials.[8]
-
Disposal: Arrange for the disposal of the hazardous waste through a licensed waste management company in accordance with local, state, and federal regulations.[8] Do not dispose of this chemical down the drain or in the regular trash.
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Ethyl 3-(methylamino)-3-oxopropanoate | C6H11NO3 | CID 11321015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. fishersci.at [fishersci.at]
- 4. chemscene.com [chemscene.com]
- 5. Chapter 3 - Personal Protective Equipment [ehs.cornell.edu]
- 6. hsa.ie [hsa.ie]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. benchchem.com [benchchem.com]
- 9. capotchem.cn [capotchem.cn]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

